1,2-Dichlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLAFLAYFXFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020430 | |
| Record name | 1,2-Dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide] | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Dichlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/445 | |
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| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c. | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Dichlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01% | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30 | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05 | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Dichlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DICHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/755 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dichlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene. | |
| Record name | 1,2-DICHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Colorless to pale-yellow liquid ... | |
CAS No. |
95-50-1; 25321-22-6(mixedisomers), 95-50-1 | |
| Record name | O-DICHLOROBENZENE | |
| Source | CAMEO Chemicals | |
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Melting Point |
1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F | |
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Foundational & Exploratory
Introduction: The Significance of 1,2-Dichlorobenzene
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as ortho-dichlorobenzene (o-DCB), is a chlorinated aromatic compound with the formula C₆H₄Cl₂.[1][2] It presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] While poorly soluble in water, it is miscible with most organic solvents, making it a versatile industrial solvent and a critical chemical intermediate.[2][3] Its primary applications lie in the synthesis of agrochemicals, particularly herbicides based on 3,4-dichloroaniline, as well as in the manufacturing of dyes, pharmaceuticals, and other fine chemicals.[1][3][5] This guide provides a comprehensive exploration of the core synthesis mechanisms for this compound, the kinetic principles that govern its formation, and the industrial protocols for its production and purification.
Part 1: The Core Synthesis Mechanism — Electrophilic Aromatic Substitution
The predominant industrial route to this compound is the direct, sequential chlorination of benzene.[1][3] This process is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The synthesis occurs in two main stages: the formation of monochlorobenzene, followed by its subsequent chlorination to yield a mixture of dichlorobenzene isomers.
Stage 1: Monochlorination of Benzene
The first step involves the reaction of benzene with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[6][7] Benzene's delocalized π-electron system is relatively stable and requires a potent electrophile for a reaction to occur.[7][8] The Lewis acid catalyst is crucial for activating the chlorine molecule.
Mechanism of Electrophile Generation and Substitution:
-
Activation of Chlorine: The Lewis acid (e.g., FeCl₃) polarizes the Cl-Cl bond by accepting a pair of electrons from one of the chlorine atoms. This interaction generates a highly electrophilic chloronium ion (Cl⁺) character in the complex [FeCl₄]⁻Cl⁺.[9][10][11]
-
Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
-
Restoration of Aromaticity: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the carbon atom bearing the chlorine.[9][11] The electrons from the C-H bond move back into the ring, restoring its stable aromatic system and yielding chlorobenzene. The catalyst (FeCl₃) is regenerated, and hydrogen chloride (HCl) is formed as a byproduct.[9][10]
Caption: Workflow for the catalyzed chlorination of benzene.
Stage 2: Formation of Dichlorobenzene Isomers
The second chlorination follows the same electrophilic aromatic substitution mechanism, but now the electrophile attacks monochlorobenzene. The existing chlorine substituent on the ring dictates the position of the second chlorine atom.
Kinetics and Regioselectivity:
The chlorine atom is an interesting case in EAS as it is an ortho-, para- directing group, yet it deactivates the ring towards further substitution.[2]
-
Inductive Effect (Deactivation): As a halogen, chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). This makes the ring less nucleophilic and thus less reactive than benzene itself.
-
Resonance Effect (Ortho-, Para-Direction): Chlorine has lone pairs of electrons that can be delocalized into the ring through resonance. This donation of electron density partially counteracts the inductive effect and, more importantly, stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[12] The resonance structures for ortho and para attack include a contributor where the positive charge is adjacent to the chlorine atom, allowing for direct stabilization by the chlorine's lone pair. This key stabilization is absent in meta attack.
Due to this electronic guidance, the chlorination of monochlorobenzene yields primarily this compound (ortho) and 1,4-dichlorobenzene (para), with only trace amounts of 1,3-dichlorobenzene (meta).[2]
Caption: Reaction pathways for the chlorination of monochlorobenzene.
While electronics favor both ortho and para products, steric hindrance often causes the para isomer to be formed in a higher ratio than the ortho isomer. The incoming electrophile experiences less spatial obstruction when attacking the position opposite the existing chlorine atom.[2]
Part 2: Industrial Synthesis and Process Kinetics
In an industrial setting, the goal is to maximize the yield of the desired dichlorobenzene isomers while minimizing the formation of byproducts like trichlorobenzenes and higher chlorinated compounds.[13] This is achieved by carefully controlling reaction parameters.
Typical Reaction Conditions
The liquid-phase chlorination of benzene is typically performed in a batch or continuous reactor.
| Parameter | Typical Value | Rationale & Field Insights |
| Catalyst | Ferric Chloride (FeCl₃) | Highly effective and economical. Iron metal can also be used, as it reacts with chlorine to form FeCl₃ in situ.[7] Other Lewis acids like AlCl₃ are also employed. |
| Temperature | 40 - 70°C | This moderate temperature range provides a sufficient reaction rate without promoting excessive formation of higher chlorinated byproducts.[1][14] |
| Pressure | Atmospheric | The reaction proceeds efficiently at atmospheric pressure, avoiding the need for expensive high-pressure equipment.[13][15] |
| Reactant Ratio | Controlled Chlorine Flow | The degree of chlorination is managed by the total amount of chlorine gas bubbled through the benzene. The reaction is stopped when the desired average degree of chlorination (typically around 2.1 to 2.8) is reached to optimize for dichlorobenzene.[14][16] |
Isomer Distribution in Practice
Under typical industrial conditions using a standard FeCl₃ catalyst, the chlorination of benzene yields a mixture of dichlorobenzene isomers. While ratios can be tuned, a representative product stream might contain approximately 40% this compound.[1] The para- to ortho-isomer ratio can range from 1.4:1 to 3.5:1.[16]
Part 3: Experimental Protocols and Isomer Separation
The crude product from the reactor is a mixture of unreacted starting material, monochlorobenzene, the three dichlorobenzene isomers, and polychlorinated benzenes. A multi-step purification process is essential.
Protocol 1: General Industrial Workflow
Caption: A typical industrial workflow for the synthesis and purification of dichlorobenzenes.
Protocol 2: Isomer Separation Methodologies
The separation of dichlorobenzene isomers is challenging due to their similar chemical properties but is achievable by exploiting their different physical properties.[14]
| Isomer | Boiling Point (°C) | Melting Point (°C) | Key Separation Principle |
| This compound (ortho) | 180.5 | -17.5 | Highest boiling point of the three isomers.[1] |
| 1,3-Dichlorobenzene (meta) | 173 | -24.8 | Similar boiling point to para-isomer, making distillation difficult.[17] |
| 1,4-Dichlorobenzene (para) | 174 | 53.1 | Significantly higher melting point due to molecular symmetry, which allows for efficient packing in a crystal lattice.[18] |
-
Fractional Distillation: The crude mixture is first distilled to remove unreacted benzene and monochlorobenzene. A subsequent, highly efficient fractional distillation column is used to separate the higher-boiling this compound as the bottoms product from the meta and para isomers, which come off as overheads.[16][19]
-
Crystallization: The overhead stream, enriched in meta- and para-isomers, is cooled. The highly symmetrical 1,4-dichlorobenzene has a much higher melting point and selectively crystallizes out of the solution.[14][16] The purified solid can then be separated by filtration, leaving the meta- and remaining ortho-isomers in the liquid mother liquor.[14]
-
Advanced Separation: For high-purity applications, further steps may be needed. The presence of the meta-isomer complicates purification.[16] One strategy involves selective chlorination, where the meta-isomer (which reacts faster than ortho or para) is converted into trichlorobenzene, which can then be easily removed by distillation.[14][16]
Part 4: Advanced and Alternative Synthesis Routes
While direct chlorination of benzene is the workhorse method, specialized applications may require alternative routes.
-
Shape-Selective Catalysis: The use of zeolite catalysts can significantly enhance the selectivity towards the para-isomer. The constrained pore structure of certain zeolites sterically hinders the formation of the bulkier ortho-isomer within the catalyst's active sites, favoring the linear para-isomer.[20][21]
-
Isomerization: It is possible to isomerize less desired dichlorobenzene isomers to a different mixture. For instance, under Friedel-Crafts conditions (e.g., AlCl₃), o-DCB or p-DCB can be converted to an equilibrium mixture that contains the thermodynamically more stable meta-isomer, providing a route to 1,3-dichlorobenzene.[22][23]
-
Hydrodechlorination: this compound can be synthesized by the gas-phase reaction of 1,2,4-trichlorobenzene with hydrogen over a platinum/spinel catalyst. This method involves removing a specific chlorine atom from a more highly chlorinated precursor.[24]
Conclusion
The synthesis of this compound is a mature industrial process rooted in the fundamental principles of electrophilic aromatic substitution. The mechanism is well-understood, with the regiochemical outcome dictated by the powerful directing effects of the chlorine substituent on the aromatic ring. While electronics favor both ortho and para products, kinetics and process conditions, including steric factors and catalyst choice, ultimately determine the final isomer distribution. The critical challenge in production lies not only in the synthesis itself but also in the energy-intensive and precise separation of the closely related isomers, a task accomplished through a strategic combination of fractional distillation and crystallization.
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichlorobenzene for Solvent Modeling
Introduction: The Role of 1,2-Dichlorobenzene in Advanced Solvent Modeling
This compound (o-DCB), an aromatic organic compound, is a colorless to pale yellow liquid with a characteristic pleasant, aromatic odor.[1][2][3] In the realms of chemical synthesis and drug development, it is valued as a high-boiling, non-polar to moderately polar solvent.[1] Its utility extends from being a precursor in the synthesis of agrochemicals to a specialized solvent for unique materials like fullerenes.[4] For researchers and drug development professionals, an accurate understanding of its physicochemical properties is not merely academic; it is the bedrock of predictive and robust computational solvent modeling.
Solvent models, whether implicit or explicit, are critical for simulating molecular interactions, reaction kinetics, and predicting the solubility and stability of active pharmaceutical ingredients (APIs). The accuracy of these models is directly contingent on the quality of the input parameters for the solvent. This guide provides a detailed examination of the essential physicochemical properties of this compound, explains the causality behind their relevance in modeling, presents methodologies for their experimental validation, and outlines their practical application.
Part 1: Core Physicochemical Properties of this compound
The fundamental characteristics of a solvent dictate its behavior and interaction with solutes at the molecular level. For this compound, these properties provide the necessary parameters for computational force fields and continuum models.
Summary of Key Quantitative Data
The following table summarizes the critical physicochemical properties of this compound, compiled from authoritative sources. These values are essential for parameterizing solvent models used in molecular dynamics, QSPR (Quantitative Structure-Property Relationship), and other computational chemistry applications.
| Property | Value | Temperature (°C) | Significance in Solvent Modeling |
| Molecular Formula | C₆H₄Cl₂ | N/A | Defines the basic atomic composition for mass and structural calculations.[5][6] |
| Molecular Weight | 147.00 g/mol | N/A | A fundamental parameter for calculating molarity, mass density, and for force field parameterization.[1][5][6] |
| Density | 1.306 g/mL | 20-25 | Critical for setting up the correct box size and density in explicit solvent simulations (e.g., molecular dynamics) and for converting between mass and volume.[4][5][7] |
| Melting Point | -17.0 °C (1.4 °F) | N/A | Defines the lower limit of the liquid phase, relevant for low-temperature experimental design and simulations.[2][3][5] |
| Boiling Point | 180-183 °C (356-361 °F) | N/A | Indicates low volatility; its high value is a key parameter for validating force fields through simulation of thermodynamic properties like heat of vaporization.[1][3][4] |
| Vapor Pressure | 1.2 - 1.36 mmHg | 20-25 | Reflects volatility; important for modeling liquid-vapor equilibrium and for safety assessments.[2][4][8] |
| Water Solubility | 145 - 156 mg/L | 25 | Its low aqueous solubility is a key factor in partitioning studies (LogP/LogD) and for modeling biphasic systems.[2][3][9] |
| Log Kₒw | 3.4 | N/A | The octanol-water partition coefficient is a crucial measure of lipophilicity, essential for predicting membrane permeability and bioaccumulation of solutes.[1][9] |
| Dielectric Constant | 7.50 | N/A | A primary parameter for implicit solvent models (e.g., Poisson-Boltzmann), defining the solvent's ability to screen electrostatic interactions.[5] |
| Dipole Moment | ~2.5 - 2.6 D | N/A | This non-zero value confirms the molecule's polarity, which governs its interaction with polar solutes and its behavior in electric fields. It is a critical parameter for developing accurate force field charges.[10][11] |
| Viscosity | 1.324 mPa·s (or cP) | 25 | Essential for simulating dynamic properties such as diffusion rates and for modeling transport phenomena.[1][5] |
| Surface Tension | 36.61 dyn/cm | N/A | Important for modeling interfacial phenomena, such as droplet formation or interactions at a liquid-air or liquid-liquid interface.[1] |
| Refractive Index | 1.551 (n20/D) | 20 | Used in certain optical measurements and can be correlated with density and electronic polarizability in some advanced models.[5][8] |
Molecular Structure and Polarity: The "Why" Behind the Dipole Moment
The arrangement of atoms in this compound is fundamentally responsible for its key solvent properties. It consists of a benzene ring with two chlorine atoms substituted on adjacent (ortho) carbons.[4]
Caption: Molecular structure of this compound.
The carbon-chlorine bond is polar due to the higher electronegativity of chlorine compared to carbon.[12] In this compound, the two C-Cl bond dipoles are oriented at a 60° angle to each other.[10] This geometric arrangement results in a non-zero vector sum, giving the molecule a significant net dipole moment of approximately 2.5 D.[10][11] This is in stark contrast to its isomer, 1,4-dichlorobenzene, where the two C-Cl bond dipoles are positioned 180° apart and cancel each other out, resulting in a zero dipole moment. This inherent polarity is a critical insight; it explains why o-DCB can dissolve not only non-polar compounds (through van der Waals forces from its benzene ring) but also moderately polar solutes.
Part 2: Application in Solvent Modeling Workflows
The physicochemical properties detailed above are not just data points; they are essential inputs for creating predictive computational models. The choice of modeling technique dictates which properties are most critical.
Caption: Workflow for applying experimental data in solvent modeling.
Implicit Solvent Models
Implicit models approximate the solvent as a continuous medium with bulk properties. This approach is computationally efficient and widely used for calculating solvation free energies.
-
Causality: The most critical parameter for these models is the dielectric constant . A value of 7.50 for o-DCB indicates it is a medium of low-to-moderate polarity.[5] In a simulation, this value dictates the degree to which the solvent "screens" the electrostatic interactions between solute atoms. An accurate dielectric constant is essential for correctly predicting the stability of charged or highly polar species in the solvent.
Explicit Solvent Models
Explicit models treat individual solvent molecules as distinct entities. This method is computationally intensive but provides unparalleled detail on specific solvent-solute interactions, such as hydrogen bonding and solvent structuring.
-
Causality: For explicit simulations (e.g., using GROMACS, AMBER), a force field must be parameterized for this compound.
-
Density and Boiling Point are used to validate this force field. A well-parameterized model, when used in a simulation of pure o-DCB, should correctly reproduce its experimental density and thermodynamic properties like the heat of vaporization (which is related to the boiling point).
-
Viscosity and diffusion coefficients serve as further validation for the dynamic properties of the model. The simulation should reproduce the timescale of molecular motion seen in the real liquid.
-
Part 3: Experimental Protocols for Property Validation
To ensure the trustworthiness of a solvent model, the input parameters should be based on robust, verifiable experimental methods. Below are step-by-step protocols for determining key properties of this compound.
Protocol: Determination of Density using a Pycnometer
Principle: This gravimetric method determines density by measuring the mass of a precise, known volume of liquid. Its accuracy relies on meticulous mass measurements and temperature control.
Methodology:
-
Preparation: Clean a pycnometer of known volume (e.g., 25 mL) with a suitable solvent (e.g., acetone) and dry it completely.
-
Calibration: Measure the mass of the empty, dry pycnometer (m₁). Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C) and measure its mass (m₂). The volume (V) is calculated using the density of water at that temperature.
-
Measurement: Empty and dry the pycnometer. Fill it with this compound at the same, precisely controlled temperature.
-
Weighing: Measure the mass of the pycnometer filled with this compound (m₃).
-
Calculation: The density (ρ) of this compound is calculated as: ρ = (m₃ - m₁) / V
-
Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation should be minimal.
Protocol: Determination of Viscosity using an Ostwald Viscometer
Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity. The flow time is proportional to the kinematic viscosity.
Methodology:
-
Setup: Place the Ostwald viscometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.
-
Flow Measurement: Using a pipette bulb, draw the liquid up through the capillary into the upper bulb, above the upper fiducial mark.
-
Timing: Release the suction and, using a stopwatch, accurately measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.
-
Calculation: The viscosity (η) is calculated relative to a reference liquid (e.g., water) with known viscosity (η₀) and density (ρ₀): η = η₀ * (ρ * t) / (ρ₀ * t₀) (where ρ and t are for o-DCB, and ρ₀ and t₀ are for the reference).
-
Trustworthiness: The experiment must be repeated multiple times. The viscometer must be scrupulously clean, as any residue will alter the flow time and invalidate the results.
Part 4: Safety and Handling for Experimental Work
As a Senior Application Scientist, it is imperative to ground all theoretical and experimental work in a culture of safety. This compound is a hazardous chemical that requires careful handling.
-
Exposure Risks: The compound is toxic via inhalation and ingestion and can cause irritation to the skin, eyes, and respiratory tract.[2][13] High-level exposure may lead to damage to the liver, kidneys, and central nervous system.[2][13]
-
Handling Precautions: Always handle this compound inside a certified chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[8][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[2][7] Although it has a high flash point of around 66 °C (151 °F), it is combustible.[7][8]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations.[14] Do not empty into drains, as it is toxic to aquatic life with long-lasting effects.[14][16]
Conclusion
This compound is a solvent with a unique combination of properties—high boiling point, moderate polarity, and an aromatic character—that make it valuable for specific applications in drug development and chemical synthesis. Effective computational modeling of systems containing this solvent is critically dependent on the accurate parameterization of its physicochemical properties. As demonstrated, properties such as the dielectric constant, density, and dipole moment are not arbitrary numbers but direct inputs that govern the behavior of a simulated system. By grounding models in high-quality, experimentally validated data and understanding the causal link between each property and its role in the simulation, researchers can build trustworthy, predictive models that accelerate discovery and development.
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Quantum chemical calculations of 1,2-Dichlorobenzene electronic structure
An In-depth Technical Guide to the Quantum Chemical Calculation of 1,2-Dichlorobenzene's Electronic Structure
Abstract: This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on this compound (o-DCB). It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the electronic properties, reactivity, and spectroscopic behavior of this important organochlorine compound. By integrating theoretical foundations with a practical, step-by-step computational workflow, this document explains not only how to perform the calculations but why specific methodological choices are made, ensuring a robust and scientifically sound approach.
Introduction: The Significance of this compound
This compound (o-DCB) is a derivative of benzene with two adjacent chlorine atoms, making it a non-polar colorless liquid at room temperature.[1] It finds widespread use as a high-boiling solvent, particularly for dissolving fullerenes, and serves as a chemical intermediate in the synthesis of agrochemicals like herbicides.[1] Its prevalence and persistence also make it a subject of environmental interest.
Understanding the electronic structure of o-DCB is paramount for predicting its behavior in these applications. The distribution of electrons within the molecule governs its reactivity, its interaction with other molecules, its spectroscopic signature, and its overall stability.[2][3] Quantum chemical calculations provide a powerful, atomistically-detailed lens through which we can investigate these properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] This guide will delineate the theoretical and practical steps required to model o-DCB's electronic landscape with high fidelity.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set.[5] For a molecule like this compound, with its π-conjugated system and highly electronegative chlorine atoms, these choices are critical for capturing the underlying physics correctly.
The Workhorse: Density Functional Theory (DFT)
While traditional wavefunction-based methods like Hartree-Fock (HF) provide a foundational starting point, Density Functional Theory (DFT) has become the predominant method for systems of this size due to its excellent balance of computational cost and accuracy. DFT methods model the electronic energy and properties based on the molecule's three-dimensional electron density, rather than the complex many-electron wavefunction.[3]
The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For o-DCB, a hybrid functional , such as the widely-used B3LYP , is an excellent choice. Hybrid functionals incorporate a portion of exact exchange from HF theory, which significantly improves the description of electronic properties in many organic and organometallic systems.[6] Other modern functionals like the M06-2X or ωB97X-D are also powerful choices, particularly for systems where non-covalent interactions are important.
The Language of Electrons: Basis Sets
A basis set is a collection of mathematical functions (Gaussian-type orbitals are most common) placed on each atom to construct the molecular orbitals.[7] The size and flexibility of the basis set dictate the quality of the calculation.
-
Pople-style Basis Sets : These are commonly used and offer a systematic way to improve accuracy. For o-DCB, a basis set like 6-311+G(d,p) is highly recommended. Let's break down this nomenclature:
-
6-311 : This is a "triple-zeta" split-valence basis set, meaning it uses three separate functions to describe each valence orbital, providing significant flexibility.
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are broad functions essential for describing the electron density far from the nucleus, which is crucial for anions, excited states, and accurately modeling the electron-rich chlorine atoms.
-
(d,p) : These are polarization functions . The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the electron orbitals to change shape and polarize in the presence of the electric field of other atoms, a critical effect for describing chemical bonds accurately.[8]
-
-
Correlation-Consistent Basis Sets : For calculations demanding the highest accuracy (e.g., for benchmarking), Dunning's correlation-consistent basis sets like cc-pVTZ (triple-zeta) or aug-cc-pVTZ (augmented with diffuse functions) are the gold standard.[7][9] They are designed to systematically converge towards the complete basis set limit, but come at a higher computational cost.
A Validated Computational Workflow
This section provides a self-validating, step-by-step protocol for calculating and analyzing the electronic structure of this compound. The workflow is designed to ensure that the final results are based on a physically meaningful molecular configuration.
Caption: A typical workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input : Obtain the initial Cartesian coordinates for this compound. A reliable source is the PubChem database (CID 7239).[1] The molecule possesses C₂ᵥ symmetry, which can be enforced to accelerate calculations.[10]
-
Select Method and Basis Set : Choose a robust level of theory. A recommended combination is B3LYP/6-311+G(d,p) . This provides a high-quality description of both the geometry and electronic properties for this system.
-
Perform Geometry Optimization : Run a geometry optimization calculation to find the equilibrium structure corresponding to the minimum on the potential energy surface. This step is crucial, as all subsequent electronic properties should be calculated for this stable structure.
-
Perform Frequency Calculation : Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
Causality Check : The primary purpose is to verify that the optimized structure is a true energy minimum. The absence of any imaginary frequencies confirms this.[6] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Self-Validation : The calculated vibrational frequencies can be compared to experimental infrared (IR) spectra, such as those available in the NIST Chemistry WebBook, to validate the accuracy of the chosen theoretical model.[11][12] A good agreement provides confidence in the computational setup.
-
Protocol 2: Electronic Structure and Spectroscopic Analysis
-
Molecular Orbital (MO) Analysis : Using the validated optimized geometry, analyze the frontier molecular orbitals.
-
Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
The HOMO-LUMO gap is a critical parameter that provides a first approximation of the molecule's chemical reactivity and the energy of the first electronic excitation.[13][14]
-
-
Electrostatic Potential (ESP) Mapping : Calculate and visualize the molecular electrostatic potential mapped onto the electron density surface.
-
Insight : This visualization provides an intuitive guide to the molecule's charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For o-DCB, negative potential is expected above the π-system and near the chlorine atoms, while positive potential will be found near the hydrogen atoms.[11]
-
-
Excited State Calculation (TD-DFT) : To predict the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.
-
Use the same functional and basis set (e.g., TD-B3LYP/6-311+G(d,p)) on the optimized ground-state geometry.
-
This calculation yields the vertical excitation energies (corresponding to absorption maxima) and their associated oscillator strengths (corresponding to absorption intensities).[15]
-
Caption: Relationship between calculated properties and predicted behavior.
Data Presentation and Analysis
For clarity and comparative analysis, quantitative results should be systematically tabulated.
Table 1: Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C1-C2 | 1.399 Å | - |
| C-Cl | 1.745 Å | 1.744 Å[11] | |
| C-H | 1.084 Å | 1.090 Å[11] | |
| Bond Angle | C2-C1-Cl | 120.5° | - |
| C1-C2-C3 | 120.1° | - |
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (Calculated at the B3LYP/6-311+G(d,p) level of theory. A scaling factor may be applied for better agreement)
| Vibrational Mode Description | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹)[12] |
| C-H stretch | ~3100 | 3071 |
| C-C stretch (ring) | ~1570 | 1576 |
| C-H in-plane bend | ~1130 | 1130 |
| C-Cl stretch | ~1040 | 1038 |
| Ring deformation | ~750 | 751 |
Table 3: Key Electronic Properties of this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Property | Calculated Value |
| HOMO Energy | -6.58 eV |
| LUMO Energy | -0.31 eV |
| HOMO-LUMO Gap | 6.27 eV |
| Dipole Moment | 2.25 Debye |
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical calculation of this compound's electronic structure. By employing Density Functional Theory with a suitable hybrid functional and a flexible, polarized basis set, we can accurately predict geometric parameters, vibrational spectra, and key electronic properties like the HOMO-LUMO gap and charge distribution. The validation of calculated frequencies against experimental data provides a critical checkpoint, ensuring the reliability of the computational model.
The insights derived from these calculations are invaluable for understanding the reactivity of o-DCB, interpreting its spectroscopic properties, and predicting its interactions in various chemical environments. For professionals in drug development and materials science, these computational techniques offer a powerful predictive tool to guide experimental design and accelerate discovery.
Further advanced studies could incorporate the effects of a solvent environment using implicit (e.g., PCM) or explicit solvent models, explore intermolecular interaction energies with other molecules, or investigate the dynamics of its excited states—all building upon the foundational electronic structure calculations detailed herein.
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An In-Depth Technical Guide to the Thermal Decomposition Pathways of 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichlorobenzene (1,2-DCB), a prevalent organochlorine compound, is of significant environmental and industrial interest due to its widespread use and persistence.[1][2] Its thermal decomposition is a complex process that can lead to the formation of various hazardous byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3][4] This technical guide provides a comprehensive overview of the thermal decomposition pathways of this compound, synthesizing experimental findings and theoretical insights to elucidate the underlying reaction mechanisms. We will explore the primary decomposition routes, the kinetics and thermodynamics of these reactions, the formation of toxic byproducts, and the experimental methodologies used to study these processes. This guide is intended to serve as a valuable resource for researchers and professionals working in fields where the thermal fate of chlorinated aromatic compounds is a critical consideration.
Introduction: The Significance of this compound
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[5] It is primarily used as a chemical intermediate in the synthesis of agrochemicals, such as 3,4-dichloroaniline herbicides, and finds applications as a solvent, in dye manufacturing, and in odor control products.[2][5] Its production involves the chlorination of liquid benzene in the presence of a catalyst.[5] The thermal stability and widespread use of 1,2-DCB contribute to its persistence in the environment, necessitating a thorough understanding of its behavior under elevated temperatures, such as those encountered in industrial processes and waste incineration. When heated to decomposition, this compound can release toxic hydrogen chloride gas.[5]
Primary Thermal Decomposition Pathways
The thermal decomposition of this compound proceeds through several competing pathways, the prevalence of which is highly dependent on reaction conditions such as temperature, pressure, and the presence of catalysts or other chemical species. The main products of its pyrolysis are benzene and hydrogen chloride, indicating that dechlorination is a major reaction channel.[6]
Unimolecular Decomposition and Dechlorination
Kinetic studies of the thermal decomposition of dichlorobenzenes suggest that the reaction is largely unimolecular, with minimal contribution from chain processes. The primary gaseous product is hydrogen chloride (HCl), with nearly all of the chlorine from the parent molecule being converted to this form. The decomposition also results in the formation of a solid carbonaceous deposit on the reactor walls.
The initial and rate-determining step in the thermal decomposition of chlorinated aromatic compounds is the cleavage of the C-Cl bond. For this compound, this can occur at either of the two chlorine-substituted carbon atoms, leading to the formation of a chlorophenyl radical and a chlorine atom.
Reaction: C₆H₄Cl₂ → C₆H₄Cl• + Cl•
This initiation step is followed by a series of radical reactions that propagate the decomposition process. The chlorine atom can abstract a hydrogen atom from another 1,2-DCB molecule, forming HCl and another chlorophenyl radical. The chlorophenyl radical can then undergo further reactions, including hydrogen abstraction to form monochlorobenzene, or combination with other radicals.
Formation of Chlorinated Biphenyls and Other Coupling Products
During the pyrolysis of chlorobenzene, a significant pathway involves the dimerization of phenyl and chlorophenyl radicals to form biphenyl, chlorobiphenyls, and dichlorobiphenyls.[6] In the case of this compound, the initially formed chlorophenyl radicals can combine to produce various isomers of dichlorobiphenyl.
Reaction: 2 C₆H₄Cl• → C₁₂H₈Cl₂
The presence of these coupling products is a key indicator of a radical-mediated decomposition mechanism.
Formation of Polychlorinated Dibenzofurans (PCDFs)
A major concern associated with the thermal decomposition of this compound is its potential to act as a precursor for the formation of highly toxic polychlorinated dibenzofurans (PCDFs).[3][7] This process is particularly relevant in combustion and industrial settings where chlorinated organic compounds are present. The formation of PCDFs from 1,2-DCB is thought to proceed through a series of radical condensation reactions.
The initial step is the formation of chlorophenoxy radicals. While 1,2-DCB itself does not contain a hydroxyl group, it can be oxidized to chlorophenols under certain conditions, or chlorophenoxy radicals can be formed through other pathways. The dimerization of two chlorophenoxy radicals can lead to the formation of a pre-PCDF molecule, which then eliminates a chlorine atom and a hydrogen atom to form the stable dibenzofuran ring structure.
Experimental Methodologies for Studying Thermal Decomposition
The study of the thermal decomposition of this compound requires specialized experimental setups that can handle high temperatures and reactive chemical species. The primary goals of these experiments are to identify the decomposition products, determine the reaction kinetics, and elucidate the underlying mechanisms.
Pyrolysis Reactors
Two common types of reactors used for these studies are the jet-stirred reactor (JSR) and the tubular flow reactor.[6][8]
-
Jet-Stirred Reactor (JSR): A JSR is designed to achieve a high degree of mixing, resulting in a uniform temperature and composition throughout the reactor. This allows for the precise control of reaction conditions and the accurate measurement of reaction rates.[8]
-
Tubular Flow Reactor: In a tubular flow reactor, the reactants flow through a heated tube, and the composition of the gas stream changes as it moves along the length of the reactor. This setup is useful for studying the evolution of products over time and for simulating industrial processes.
Analytical Techniques
The complex mixture of products generated during the thermal decomposition of 1,2-DCB necessitates the use of sophisticated analytical techniques for their identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is widely used to analyze the products of pyrolysis experiments.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in the gas-phase products, providing real-time information about the decomposition process.
Experimental Protocol for Pyrolysis of this compound
The following is a generalized protocol for studying the pyrolysis of this compound in a laboratory setting.
-
Reactant Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or helium) is prepared.
-
Reactor Setup: The pyrolysis reactor (JSR or tubular) is heated to the desired temperature, and the temperature is carefully monitored and controlled.
-
Reactant Introduction: The 1,2-DCB mixture is introduced into the reactor at a controlled flow rate.
-
Product Sampling: The effluent gas from the reactor is sampled at various time points or positions.
-
Product Analysis: The collected samples are analyzed using GC-MS and/or FTIR to identify and quantify the decomposition products.
-
Data Analysis: The experimental data is used to determine the conversion of 1,2-DCB, the yields of the various products, and the reaction rate constants.
Quantitative Data on Thermal Decomposition
The following table summarizes key quantitative data related to the thermal decomposition of chlorobenzenes. While specific data for this compound is limited in the literature, the data for chlorobenzene provides a valuable reference point.
| Parameter | Value | Conditions | Reference |
| Chlorobenzene Conversion | 48.5% | Jet-Stirred Reactor, 1150 K, 2s residence time | [6] |
| Major Products | Benzene, HCl | Pyrolysis of Chlorobenzene | [6] |
| Minor Products | Methane, Ethylene, Acetylene, Biphenyl, Chlorobiphenyls, Dichlorobiphenyls | Pyrolysis of Chlorobenzene | [6] |
| Activation Energy (Apparent) | 69.8 kJ/mol (for a related chlorination reaction) | 90-105°C, with catalyst | [9] |
Conclusion and Future Directions
The thermal decomposition of this compound is a complex process dominated by unimolecular decomposition and radical-mediated pathways. The primary products are dechlorinated species and HCl, but the formation of more hazardous compounds, particularly PCDFs, is a significant concern. While studies on chlorobenzene have provided a solid foundation for understanding these processes, more research is needed to specifically elucidate the decomposition pathways of this compound.
Future research should focus on:
-
Detailed kinetic modeling of 1,2-DCB decomposition to provide a more quantitative understanding of the reaction network.
-
Computational studies using methods like Density Functional Theory (DFT) to calculate bond dissociation energies, transition state structures, and reaction energetics for the elementary steps involved in 1,2-DCB decomposition and PCDF formation.[10][11][12]
-
Experimental studies under a wider range of conditions, including the presence of catalysts and other atmospheric species, to better simulate real-world scenarios.
A deeper understanding of the thermal decomposition of this compound is crucial for developing effective strategies to mitigate the environmental impact of this and other chlorinated aromatic compounds.
References
- Vina, N., et al. (n.d.). A study of chlorobenzene pyrolysis. ResearchGate.
- Lv, T., et al. (2023). An experimental and kinetic modeling study on pyrolysis of chlorobenzene. ResearchGate.
- Altarawneh, M., et al. (2017). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). ResearchGate.
- Vin, N., et al. (n.d.). A Study of Chlorobenzene Pyrolysis. Scribd.
- ATSDR. (n.d.). 1,2 Dichlorobenzene. Medical Management Guidelines.
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Introduction: The Electrochemical Significance of 1,2-Dichlorobenzene
An In-depth Technical Guide to the Electrochemical Behavior and Redox Potential of 1,2-Dichlorobenzene
This compound (ortho-dichlorobenzene, ODCB) is a chlorinated aromatic compound widely utilized as a high-boiling solvent, a chemical intermediate in the synthesis of agrochemicals, and an insecticide.[1][2][3] Its prevalence and persistence in the environment necessitate a thorough understanding of its degradation pathways, with electrochemical methods offering a promising avenue for remediation.[4] For researchers in environmental science, materials science, and drug development, comprehending the electrochemical behavior and redox potential of ODCB is critical. These parameters govern its reactivity, stability, and potential for transformation, providing insights into its environmental fate and enabling the design of effective catalytic and remediation strategies.
This guide provides a detailed exploration of the electrochemical reduction and oxidation of this compound, outlines authoritative experimental protocols for its characterization, and synthesizes key data to support advanced research and application development.
Part 1: The Redox Landscape of this compound
The electrochemical reactivity of this compound is centered on the two chlorine substituents on the benzene ring. These electron-withdrawing groups make the aromatic ring susceptible to reductive dehalogenation and, under different conditions, influence the pathways of oxidative degradation. The redox potential, a measure of a species' tendency to acquire or lose electrons, is the fundamental parameter that defines the energy requirements for these transformations.
Electrochemical Reduction: A Pathway to Dechlorination
The reduction of this compound typically proceeds via the sequential removal of chlorine atoms, a process known as hydrodechlorination when a proton source is available. This is a critical pathway for detoxifying chlorinated aromatics.
Mechanism: The process is initiated by the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the ODCB molecule, forming a radical anion. This intermediate is unstable and rapidly eliminates a chloride ion, leaving a chlorophenyl radical. This radical can then be further reduced and protonated to form monochlorobenzene. Subsequent reduction steps can ultimately lead to the formation of benzene.[5] The reaction rates for dichlorobenzenes have been observed to follow the order 1,4-DCB > 1,3-DCB ≥ 1,2-DCB, indicating that steric hindrance from the adjacent chlorine atoms in ODCB may play a role in its reactivity.[5]
Catalytic Influence: The direct electrochemical reduction of ODCB often requires high negative potentials. Therefore, catalytic approaches are common. For instance, palladium-on-iron (Pd/Fe) nanoparticles have proven effective, where palladium serves as the reactive site for catalytic reduction while the iron core acts as the electron source.[5]
The proposed reductive pathway is illustrated below.
Electrochemical Oxidation: Degradation and Mineralization
The anodic oxidation of this compound is a powerful method for its complete degradation, potentially leading to mineralization (conversion to CO₂ and H₂O). The process is highly dependent on the electrode material and applied potential.
Mechanism: The oxidation mechanism can be categorized as either direct or indirect.
-
Direct Oxidation: At lower potentials, ODCB can be directly oxidized on the electrode surface. However, this process is often inefficient.[6]
-
Indirect Oxidation: At higher potentials, the process is dominated by indirect oxidation mediated by electrogenerated hydroxyl radicals (•OH). These highly reactive species are potent oxidizing agents that can attack the aromatic ring.[4][6]
The reaction pathway involves the formation of hydroxylated intermediates, such as dichlorophenols.[2] Subsequent oxidation steps lead to the opening of the aromatic ring, forming aliphatic carboxylic acids, which are ultimately mineralized to CO₂ and inorganic ions (Cl⁻). The choice of anode is critical; materials with high oxygen evolution overpotential, like Boron-Doped Diamond (BDD) electrodes, are particularly effective at producing •OH and achieving high mineralization efficiency compared to conventional electrodes like platinum.[4]
The generalized oxidative pathway is shown below.
Part 2: Quantitative Redox Data
The redox potential of this compound is highly sensitive to the experimental conditions. Key factors include the solvent, supporting electrolyte, and reference electrode. The following table summarizes available data for the oxidation potential. Data on its direct reduction potential is less common due to the high negative values required, with most studies focusing on catalytic reduction.
| Compound | Process | Half-Wave Potential (E₁⸝₂) | Solvent | Supporting Electrolyte | Reference Electrode | Source |
| This compound Derivative | Oxidation | +0.98 V | Chlorobenzene | 0.05 mmol L⁻¹ Bu₄NPF₆ | SCE | [7] |
Note: The value cited is for 6,13-dichloropentacene, a derivative, but the measurement was performed in a chlorobenzene solution, providing a relevant reference point for electrochemical studies in this medium.
Part 3: Experimental Determination of Redox Potential
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of compounds like this compound.[8][9] It provides information on redox potentials, reaction kinetics, and the stability of intermediates.
Experimental Workflow for Cyclic Voltammetry
The workflow for a typical CV experiment is a self-validating system designed to ensure data integrity.
Detailed Step-by-Step Protocol
This protocol provides a robust methodology for determining the redox potential of this compound using cyclic voltammetry.
Objective: To measure the oxidation and/or reduction potential of this compound in a non-aqueous solvent.
Materials & Equipment:
-
Potentiostat (e.g., BAS-CV-50W or equivalent)[10]
-
Electrochemical cell with a three-electrode setup:
-
This compound (reagent grade)[12]
-
Solvent: Anhydrous Chlorobenzene or Acetonitrile
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)[13]
-
Inert gas (Argon or Nitrogen) for deoxygenation[10]
-
Volumetric flasks and pipettes
Causality Behind Experimental Choices:
-
Three-Electrode System: This setup is essential for accurate potential control. The potential is applied between the working and reference electrodes, while the current flows between the working and counter electrodes, preventing the reference electrode from being polarized.
-
Inert Solvent & Electrolyte: A non-aqueous solvent like chlorobenzene or acetonitrile with a supporting electrolyte like TBAPF₆ provides a wide potential window, allowing for the observation of redox events that would be masked by solvent breakdown in aqueous solutions. The electrolyte is crucial to ensure solution conductivity.[9]
-
Deoxygenation: Dissolved oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte. Purging with an inert gas for at least 10-15 minutes is a critical step to remove this interference.[10]
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean, reproducible surface.
-
Rinse the electrode thoroughly with deionized water, then with the chosen solvent (e.g., acetonitrile), and dry completely. This cleaning step is critical for good electron transfer.[9]
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.
-
Prepare the analyte solution by dissolving a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Add the analyte solution to the electrochemical cell.
-
Insert the three electrodes, ensuring the reference electrode tip is positioned close to the working electrode to minimize iR drop (uncompensated solution resistance).
-
-
Deoxygenation:
-
Seal the cell and purge the solution with the inert gas for 10-15 minutes. Maintain a gentle inert gas blanket over the solution during the experiment.
-
-
Data Acquisition:
-
Blank Voltammogram: First, run a cyclic voltammogram of the supporting electrolyte solution without the analyte. This establishes the potential window and identifies any impurity peaks.
-
Analyte Voltammogram: Set the potentiostat parameters. A typical starting point is:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (Oxidative Scan): +1.5 V (adjust as needed)
-
Vertex Potential 2 (Reductive Scan): -2.0 V (adjust as needed)
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram and record the data.
-
Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[9][11]
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
For a reversible or quasi-reversible process, the half-wave potential (E₁⸝₂) can be estimated as (Epa + Epc) / 2. This value represents the formal redox potential of the couple.
-
Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be approximately 59 mV at room temperature.
-
Analyze the relationship between peak current (ip) and the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.
-
Conclusion
The electrochemical behavior of this compound is characterized by distinct reductive and oxidative pathways that are of profound interest for environmental remediation and chemical synthesis. Reductive processes, often catalytically enhanced, lead to sequential dechlorination, ultimately forming harmless benzene. Anodic oxidation, particularly on high-overpotential materials like BDD, offers a route to complete mineralization through hydroxyl radical-mediated attack. The precise redox potentials governing these transformations are highly dependent on the experimental conditions, underscoring the necessity of rigorous and well-controlled analytical techniques like cyclic voltammetry. The protocols and data synthesized in this guide provide a foundation for researchers to explore, harness, and manipulate the electrochemical properties of this compound for scientific and technological advancement.
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,2-Dichlorobenzene
Abstract
This technical guide provides a comprehensive analysis of the current scientific understanding of the solid-state chemistry of 1,2-dichlorobenzene (o-DCB). While polymorphism is a well-documented phenomenon for its isomer, p-dichlorobenzene, the solid-state behavior of the ortho-isomer is less thoroughly explored in publicly accessible literature. This document consolidates the confirmed crystallographic data for this compound, focusing on its high-pressure crystalline form, and contextualizes this information within the broader landscape of dichlorobenzene isomerism. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of low-melting-point compounds and the investigation of polymorphism, serving as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.
Introduction: The Significance of Solid-State Form in Aromatic Halides
This compound (o-DCB) is a chlorinated aromatic compound with widespread industrial applications as a solvent and a chemical intermediate.[1] In the context of advanced materials and pharmaceutical sciences, the precise arrangement of molecules in the solid state—the crystal structure—is of paramount importance as it dictates fundamental physical properties such as melting point, solubility, and bioavailability.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development and materials engineering. Different polymorphs of the same compound can exhibit significantly different physicochemical properties. The study of dichlorobenzene isomers provides a classic textbook example of how subtle changes in molecular structure influence macroscopic properties. For instance, the high degree of molecular symmetry in p-dichlorobenzene allows for efficient packing in its crystal lattice, resulting in a significantly higher melting point compared to its ortho- and meta-isomers.[2] This guide delves into the specifics of the this compound isomer, synthesizing the available crystallographic knowledge and outlining methodologies for further investigation.
The Confirmed Crystal Structure of this compound: A High-Pressure Phase
To date, the most detailed and verifiable crystal structure of this compound in the public domain is its high-pressure form, as determined by Bujak, Dziubek, and Katrusiak in 2007.[3][4] This structure was elucidated through in situ crystallization in a diamond-anvil cell, a technique essential for studying the solid-state of substances that are liquid under ambient conditions.
Crystallographic Data
The high-pressure phase of this compound was crystallized at room temperature under a pressure of 0.18 GPa.[3][4] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Formula | C₆H₄Cl₂ | [3][4] |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/n | [3][4] |
| Temperature | Room Temperature | [3][4] |
| Pressure | 0.18(5) GPa | [3][4] |
Structural Analysis and Intermolecular Interactions
The crystal packing of this high-pressure form is significantly influenced by halogen-halogen interactions. The arrangement of the this compound molecules in the crystal lattice is primarily governed by Cl···Cl intermolecular contacts, which act as the main cohesive forces.[3][4] Computational analysis of the electrostatic potential on the molecular surface reveals that the regions perpendicular to the C-Cl bonds are more negative, which accounts for the observed non-planar arrangement of the molecules within the crystal structure.[3] This interplay between molecular shape, steric hindrance, and electrostatic interactions is a critical determinant of the resulting crystal topology.[3][4]
The Unresolved Question: Polymorphism of this compound at Ambient Pressure
A notable gap in the current scientific literature is the absence of a detailed, publicly available crystal structure of this compound at ambient pressure. While some studies allude to the determination of the crystal structures of the low-melting dichlorobenzene isomers (ortho- and meta-), the specific crystallographic data for the ambient pressure form of this compound are not readily found.[5]
Furthermore, there is a lack of published studies employing techniques such as Differential Scanning Calorimetry (DSC) or variable-temperature X-ray diffraction to systematically investigate the potential for temperature-induced polymorphism in this compound at atmospheric pressure. The NIST WebBook does provide thermodynamic data for a "Crystal 1" phase, but without further details on other potential forms.[6] This stands in contrast to its isomer, p-dichlorobenzene, which is known to exhibit at least three polymorphs.[3] The absence of such data for the ortho-isomer presents a compelling area for future research.
Comparative Crystallography: Insights from Dichlorobenzene Isomers
The divergent solid-state behaviors of the dichlorobenzene isomers underscore the profound impact of molecular symmetry on crystal packing and physical properties.
-
1,4-Dichlorobenzene (para-): This isomer possesses the highest molecular symmetry (D₂h point group). This symmetry facilitates a highly efficient and close-packed arrangement in the crystal lattice, maximizing intermolecular forces. Consequently, p-dichlorobenzene has a significantly higher melting point (53-54 °C) and is a solid at room temperature.[2] Its well-defined solid state has made it a model system for studying polymorphism, with at least three known crystalline forms.[3]
-
This compound (ortho-): With a lower C₂v symmetry, this molecule is less able to pack as efficiently as the para-isomer.[7] This results in weaker intermolecular forces in the solid state and a much lower melting point (-17 °C).[2]
-
1,3-Dichlorobenzene (meta-): Similar to the ortho-isomer, the meta-isomer also has C₂v symmetry and a low melting point (-24 °C), reflecting its less efficient crystal packing compared to the para-isomer.[2]
The stark difference in melting points, driven by packing efficiency, is a direct consequence of molecular geometry. This relationship is a foundational concept in crystal engineering.
Caption: Relationship between molecular symmetry and solid-state properties of dichlorobenzene isomers.
Experimental Protocols for Polymorph Investigation of Low-Melting-Point Compounds
For researchers aiming to fill the knowledge gap concerning the polymorphism of this compound, a systematic experimental approach is required. The following protocols are tailored for the investigation of low-melting-point organic compounds.
In Situ Crystallization for Single-Crystal X-ray Diffraction
The primary challenge with this compound is its liquid state at room temperature. Therefore, crystal growth must be performed in situ at low temperatures on the diffractometer.
Methodology:
-
Sample Preparation: A small amount of liquid this compound is drawn into a glass capillary (e.g., Lindemann glass, 0.5 mm diameter). The capillary is then flame-sealed.
-
Mounting: The sealed capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream).
-
Initial Cooling (Vitrification): The sample is rapidly cooled to a temperature well below its melting point (e.g., 200 K) to form a glassy, amorphous solid.[8] This is confirmed by the absence of sharp diffraction spots in an X-ray image.
-
Zone Melting and Crystal Growth: An infrared laser is focused on a narrow band of the solidified sample, creating a small molten zone.[8] This molten zone is slowly moved along the length of the capillary. This process, repeated over several cycles, encourages the growth of a single crystalline domain from the amorphous solid.
-
Crystal Screening: The quality of the crystal is periodically checked by collecting X-ray diffraction images. The appearance of well-defined, sharp Bragg reflections indicates the successful growth of a single crystal.[8]
-
Data Collection: Once a suitable single crystal is obtained, a full sphere of diffraction data is collected at the low temperature.
Caption: Workflow for in situ crystallization of a low-melting-point compound.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a powerful technique for detecting solid-solid phase transitions and quantifying their associated enthalpies.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical screening program would involve:
-
Cooling the sample to a low temperature (e.g., -100 °C).
-
Heating at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Cooling at a controlled rate back to the starting temperature.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature.
-
Endothermic peaks upon heating correspond to phase transitions (e.g., solid-solid or melting). The onset temperature of the peak indicates the transition temperature, and the integrated peak area provides the enthalpy of the transition.
-
Exothermic peaks upon cooling represent crystallization or solid-solid transitions.
-
The presence of multiple endothermic or exothermic events in the solid state is strong evidence of polymorphism.
-
Variable-Temperature Powder X-ray Diffraction (VT-PXRD)
VT-PXRD is used to identify the different crystalline phases that are detected by DSC.
Methodology:
-
Sample Preparation: A thin layer of this compound is applied to a sample holder suitable for low-temperature analysis. The sample is cooled in situ to induce solidification.
-
Data Collection at Temperature Intervals: A powder diffraction pattern is collected at a starting low temperature. The temperature is then increased in discrete steps, and a new diffraction pattern is recorded at each step, particularly around temperatures where thermal events were observed in the DSC.
-
Data Analysis: A change in the diffraction pattern (appearance or disappearance of peaks, or a shift in peak positions) indicates a solid-state phase transition. Each unique diffraction pattern corresponds to a different polymorph.
The Role of Computational Crystal Structure Prediction
In the absence of complete experimental data, computational methods for Crystal Structure Prediction (CSP) can provide valuable insights. These methods use the molecular structure of this compound and a force field to generate a landscape of energetically plausible crystal structures. While not a substitute for experimental validation, CSP can:
-
Suggest potential polymorphs that could be targeted for experimental discovery.
-
Provide a theoretical basis for understanding why certain packing arrangements might be favored over others.
-
Help in indexing experimental powder diffraction patterns of unknown phases.
Conclusion and Future Outlook
The solid-state chemistry of this compound is characterized by a significant knowledge gap. While a high-pressure crystal structure has been determined and is dominated by halogen-halogen interactions, there is a conspicuous lack of publicly available data on its crystalline form(s) at ambient pressure and varying temperatures. This contrasts sharply with its well-studied isomer, p-dichlorobenzene, a model system for polymorphism.
The absence of evidence for polymorphism in this compound should not be construed as evidence of its absence. It is highly probable that a systematic investigation using the modern experimental techniques outlined in this guide—namely in situ crystallization, differential scanning calorimetry, and variable-temperature powder X-ray diffraction—would reveal a rich and interesting solid-state landscape. Such research would not only be of fundamental scientific interest but would also provide crucial data for the industrial applications of this important chemical. This guide serves as both a summary of the current state of knowledge and a call to action for the scientific community to further explore the solid-state behavior of this compound.
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An In-depth Technical Guide on the Toxicological Profile and In Vitro Cytotoxicity of 1,2-Dichlorobenzene
This guide provides a comprehensive technical overview of the toxicological properties of 1,2-Dichlorobenzene (1,2-DCB) and details robust in vitro methodologies for assessing its cytotoxic effects. It is designed for researchers, scientists, and professionals in drug development and chemical safety assessment, offering both foundational knowledge and practical, field-proven protocols.
Part 1: Toxicological Landscape of this compound
Introduction to this compound
This compound (ortho-dichlorobenzene or ODCB) is a volatile, colorless to pale yellow liquid organic compound with a distinct aromatic odor.[1][2] As a derivative of benzene with two adjacent chlorine atoms, it is primarily used as a chemical intermediate in the synthesis of herbicides, as a solvent for various organic materials, and in odor control products.[1][2] Its widespread industrial application necessitates a thorough understanding of its toxicological profile to mitigate risks to human health and the environment.
Physicochemical Properties
The behavior, distribution, and toxicity of 1,2-DCB are governed by its physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 95-50-1 | [1] |
| Molecular Formula | C₆H₄Cl₂ | [2] |
| Molecular Weight | 147.01 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Water Solubility | 155.8 mg/L | [4] |
| Vapor Pressure | 0.196 kPa | [4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.4 | [4] |
Toxicokinetics: Absorption, Distribution, and Excretion
Understanding the journey of 1,2-DCB through the body is fundamental to identifying its target organs and potential for harm.
-
Absorption: Inhalation is the primary route of human exposure, with 1,2-DCB being readily absorbed from the lungs.[1][2] Oral absorption is also efficient and rapid.[1][4] Dermal absorption is considered a less significant route.[4]
-
Distribution: Following absorption, 1,2-DCB is distributed throughout the body. Due to its lipophilic nature (high Log K_ow_), it has a high potential to accumulate in fatty tissues.[4] The highest concentrations are typically found in fat, liver, and kidneys.[5][6] It has also been detected in breast milk, indicating a potential route of exposure for nursing infants.[2]
-
Excretion: The primary route of elimination is through the kidneys, with 75-85% of metabolites excreted in the urine.[5] The main urinary metabolites are mercapturic acids, resulting from the glutathione conjugation pathway.[5][6]
The Central Role of Metabolism in Toxicity
The toxicity of 1,2-DCB is not primarily caused by the parent compound itself, but by the reactive intermediates formed during its metabolism.[1][7] This process occurs predominantly in the liver.
The metabolic activation is a multi-step process initiated by cytochrome P450 enzymes, particularly CYP2E1.[7] This initial oxidation step is rate-limiting and produces a highly reactive 1,2-DCB epoxide.[7][8] This epoxide is the key mediator of toxicity. It can be detoxified through several pathways, including conjugation with glutathione (GSH) or hydrolysis by epoxide hydrolase.[5][7] However, if these detoxification pathways are overwhelmed, the reactive epoxide can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage.[8][9]
Caption: Cascade of 1,2-DCB-induced hepatocellular injury.
Genotoxicity and Carcinogenicity Profile
The genotoxic and carcinogenic potential of 1,2-DCB is complex and has yielded mixed results in various assays.
-
Genotoxicity: In several microbial and mammalian in vitro systems, 1,2-DCB tested negative. [4]However, it did induce sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells and increased mutation frequency in mouse lymphoma cells, but importantly, these effects were observed only in the presence of metabolic activation (S9 mix). [4]This highlights the critical role of metabolism in its genotoxic potential. One in vivo micronucleus assay in mouse bone marrow was also positive. [4]* Carcinogenicity: A two-year oral study in rats and mice concluded that 1,2-DCB was not carcinogenic. [4][10]Consequently, the International Agency for Research on Cancer (IARC) has classified 1,2-DCB in Group 3 ("not classifiable as to its carcinogenicity to humans"). [1]The U.S. EPA has similarly designated it as Group D ("not classifiable as to human carcinogenicity"). [11]
Part 3: A Practical Guide to In Vitro Cytotoxicity Assessment of this compound
Rationale for In Vitro Testing
In vitro cytotoxicity assays are indispensable tools for screening chemicals like 1,2-DCB. They offer a rapid, cost-effective, and ethically preferable alternative to animal testing for evaluating dose-dependent toxicity at the cellular level. By selecting appropriate cell lines (e.g., human-derived liver cells like HepG2) and endpoints, these assays can provide mechanistic insights directly relevant to human health.
Experimental Design: The Self-Validating System
A robust in vitro experiment is a self-validating system. This is achieved through the meticulous use of controls. For any cytotoxicity assay involving 1,2-DCB, the following should be included on every plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 1,2-DCB. This control establishes the baseline viability and ensures that the solvent itself is not causing toxicity.
-
Negative Control (Untreated Cells): Cells in culture medium alone. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive and capable of detecting cytotoxicity.
-
Blank Control (Medium Only): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance from all other readings.
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol 1: Assessing Mitochondrial Competence with the MTT Assay
The MTT assay is a colorimetric method that measures cell viability based on mitochondrial activity. [12]* Causality: The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [13]The amount of formazan produced is directly proportional to the number of viable cells. [13] Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1,2-DCB in a suitable solvent like DMSO. Perform serial dilutions in serum-free culture medium to achieve the final desired test concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 1,2-DCB, vehicle control, or positive control to the appropriate wells. [14]4. Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. [15]Add 10-50 µL of the MTT solution to each well (for a final concentration of ~0.5 mg/mL) and incubate for 1-4 hours at 37°C. [14]During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [13][15]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [15]Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate spectrophotometer. [14]A reference wavelength of 630 nm can be used to subtract background noise. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 1,2-DCB concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Evaluating Lysosomal Integrity with the Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used cytotoxicity test that assesses the viability of cells based on their ability to take up and retain the supravital dye, neutral red, within their lysosomes. [16]* Causality: Viable cells incorporate neutral red via active transport and accumulate it in their lysosomes. Toxicants that damage the cell membrane or interfere with lysosomal function will impair the cell's ability to retain the dye. The amount of dye extracted from the cells is directly proportional to the number of viable cells. [16] Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 as described for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the test medium. Add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells. [16]3. Washing: Carefully remove the neutral red-containing medium. Wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove any extracellular dye. [16]4. Destain/Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well. [16]5. Absorbance Measurement: Shake the plate on a microplate shaker for at least 10 minutes to extract the dye from the lysosomes and ensure a homogenous solution. [16]Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viability and determine the IC₅₀ value as described for the MTT assay.
Part 4: Data Synthesis and Regulatory Context
Quantitative Toxicological Data Summary
| Parameter | Value | Species | Route | Reference |
| Oral LD₅₀ | 1516 - 2138 mg/kg | Rat | Oral | [4] |
| Inhalation LC₅₀ | 1532 ppm (6 hours) | Rat | Inhalation | [9] |
| Inhalation LC₅₀ | 1236 ppm (6 hours) | Mouse | Inhalation | [9] |
| Chronic Oral NOAEL | 60 mg/kg/day | Mouse | Oral | [4] |
| Chronic Oral LOAEL | 120 mg/kg/day (renal effects) | Mouse | Oral | [4] |
| OSHA Ceiling Limit | 50 ppm | Human | Workplace Air | [17] |
| EPA Oral RfD | 0.09 mg/kg/day | Human | --- | [11] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; RfD: Reference Dose
Interpreting In Vitro Data: A Case Study with Hepatocytes
Research using primary hepatocytes from different rat strains has provided crucial insights that align with the mechanisms described above. Studies have shown that hepatocytes from the more susceptible F-344 rat strain, when exposed to 1,2-DCB in vitro, exhibit a significant increase in cellular GSSG (a marker of oxidative stress) and a decrease in GSH. [18]In contrast, hepatocytes from the more resistant Sprague-Dawley strain showed much smaller changes. [18]Furthermore, 1,2-DCB-treated F-344 hepatocytes were found to produce and release chemokines that can activate inflammatory cells, demonstrating a direct link between the initial cytotoxic event and a subsequent inflammatory response. [19][20]These findings perfectly illustrate how in vitro assays can be used not just to determine an IC₅₀ value, but to dissect the species-specific cellular mechanisms of toxicity.
Regulatory Landscape and Human Health Risk Assessment
Various national and international agencies have established guidelines and regulations for 1,2-DCB exposure. The U.S. Occupational Safety and Health Administration (OSHA) has set a ceiling limit for workplace air exposure. [17]The U.S. Environmental Protection Agency (EPA) has established an oral reference dose (RfD), which is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. [11]As previously noted, major regulatory bodies do not classify 1,2-DCB as a human carcinogen based on current evidence. [1][11]The data generated from in vitro cytotoxicity and genotoxicity studies are critical components in the weight-of-evidence approach used by these agencies to conduct human health risk assessments and set safe exposure limits.
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An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2-Dichlorobenzene in Soil and Water
Introduction: The Environmental Significance of 1,2-Dichlorobenzene
This compound (1,2-DCB), an organochlorine compound, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2][3] Primarily utilized as a chemical intermediate in the synthesis of agrochemicals, such as 3,4-dichloroaniline-based herbicides, and as a high-boiling solvent in various industrial applications, its widespread use has led to its detection in the environment.[2][4][5][6] Although not naturally occurring, its commercial applications and persistence contribute to its presence as an environmental contaminant.[6] This guide provides a comprehensive technical overview of the environmental fate, transport, and degradation of 1,2-DCB in soil and water systems, offering insights for researchers and environmental scientists.
Physicochemical Properties Governing Environmental Behavior
The environmental behavior of 1,2-DCB is dictated by its distinct physicochemical properties. Its relatively low water solubility and moderate volatility are key factors in its distribution across environmental compartments.[1][2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂ | [1][2] |
| Molecular Weight | 147.00 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 180.5 °C | [1][5] |
| Melting Point | -17.03 °C | [1][5] |
| Density | 1.30 g/cm³ at 20°C | [1][5] |
| Water Solubility | ~156 mg/L at 25°C | [1] |
| Vapor Pressure | 1.36 mm Hg at 25°C | [1] |
| Log Kₒw | ~3.4 | [1] |
Environmental Fate and Transport
Upon release into the environment, 1,2-DCB is subject to a variety of transport and partitioning processes that determine its ultimate fate.
Volatilization
Volatilization is a primary mechanism for the removal of 1,2-DCB from surface water and soil.[7][8] The rate of volatilization is influenced by environmental conditions such as water body depth and flow rate. Estimated half-lives in water can range from as short as 0.94 hours in a shallow, fast-moving river to as long as 60 days in a deep, slow-moving river.[7][8] In soil, volatilization rates are reported to be 10 to 100 times lower than in surface water.[7][8]
Adsorption and Mobility in Soil
With an estimated organic carbon sorption coefficient (Koc) of 1,030, 1,2-DCB is classified as having a low potential for soil mobility.[8] It tends to adsorb to organic matter in soil and sediment, which can retard its movement into groundwater.[9] However, its persistence and slight mobility have been observed in groundwater contaminated by sewage effluent and industrial wastes.[8] In the vadose and saturated zones, adsorbed 1,2-DCB can act as a long-term source of contamination, slowly being released in either a gaseous or dissolved state.[6]
Bioaccumulation
1,2-DCB has a moderate potential to bioaccumulate in aquatic organisms, as indicated by its log Kow of approximately 3.4.[1] Bioconcentration factors ranging from 270 to 560 have been reported for rainbow trout in laboratory studies.[8]
Degradation Pathways
The degradation of 1,2-DCB in the environment occurs through both abiotic and biotic processes.
Abiotic Degradation
-
Photolysis: Direct photolysis of 1,2-DCB in the atmosphere is not considered a significant degradation pathway as it absorbs radiation weakly at wavelengths greater than 300 nm.[7][8] However, it can react with photochemically produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 24 days.[8]
-
Hydrolysis: Hydrolysis is not expected to be an important environmental fate process for 1,2-DCB due to the stability of the carbon-chlorine bonds on the aromatic ring under typical environmental conditions.[10][11]
Biotic Degradation
Biodegradation is a crucial process for the natural attenuation of 1,2-DCB in soil and water. The efficiency of this process is highly dependent on the presence of adapted microbial populations and prevailing environmental conditions, such as the availability of oxygen.[12]
Under aerobic conditions, 1,2-DCB is slowly biodegraded by various microorganisms.[7][8][9] Several bacterial strains, including Pseudomonas and Bacillus cereus, have been identified as capable of utilizing 1,2-DCB as a sole carbon and energy source.[13][14][15] The initial step in the aerobic degradation pathway typically involves a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring, forming a dihydrodiol.[15] This is followed by dehydrogenation to a catechol, ring cleavage, and subsequent metabolism.[15]
The rate of aerobic biodegradation can be influenced by factors such as nutrient availability and the presence of an oxic/anoxic interface.[12][16] Studies have shown that most biodegradation activity can occur within the first 10 cm above the saturated zone in the capillary fringe.[12][17][18]
1,2-DCB is generally considered to be persistent under anaerobic conditions.[7][9][19] While some studies suggest the possibility of reductive dechlorination under methanogenic conditions, this process is typically slow.[16] The lack of degradation under anaerobic conditions can lead to the accumulation of 1,2-DCB in anaerobic sediments.[7][8]
Table 2: Environmental Half-life of this compound
| Environmental Compartment | Half-life | Conditions | Source |
| Surface Water (shallow river) | 0.94 hours | Volatilization | [7][8] |
| Surface Water (deep river) | 60 days | Volatilization | [7][8] |
| Soil | 4 weeks to 8 months | Biodegradation | [7][8] |
| Groundwater | 30 to 300 days | [8] | |
| Atmosphere | ~24 days | Photooxidation | [8] |
Experimental Protocols for Studying this compound Degradation
To investigate the environmental fate and degradation of 1,2-DCB, a series of well-defined experimental protocols are necessary. The following provides a framework for key experiments.
Protocol 1: Soil Microcosm Study for Aerobic Biodegradation
Objective: To determine the rate of aerobic biodegradation of 1,2-DCB in a specific soil matrix and to identify potential degradation products.
Methodology:
-
Soil Collection and Characterization:
-
Collect soil samples from the site of interest.
-
Characterize the soil for key parameters including pH, organic matter content, texture, and microbial population density.
-
-
Microcosm Setup:
-
In amber glass vials, place a known weight of soil (e.g., 10 g).
-
Spike the soil with a known concentration of 1,2-DCB dissolved in a minimal amount of a suitable solvent (e.g., methanol). Allow the solvent to evaporate.
-
Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity).
-
Prepare sterile control microcosms by autoclaving the soil before spiking.
-
Seal the vials with Teflon-lined septa to prevent volatilization losses.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Ensure adequate oxygen supply by periodically opening the vials in a sterile environment or by using vials with gas-permeable membranes.
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice triplicate microcosms from both the active and sterile sets.
-
Extract the remaining 1,2-DCB from the soil using an appropriate solvent (e.g., hexane or a mixture of acetone and hexane).
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of 1,2-DCB and to identify any intermediate degradation products.
-
-
Data Analysis:
-
Plot the concentration of 1,2-DCB over time for both active and sterile microcosms.
-
Calculate the first-order degradation rate constant and the half-life of 1,2-DCB in the active soil, correcting for any abiotic losses observed in the sterile controls.
-
Protocol 2: Aqueous Photodegradation Study
Objective: To determine the rate of direct and indirect photolysis of 1,2-DCB in water.
Methodology:
-
Solution Preparation:
-
Prepare an aqueous solution of 1,2-DCB in purified water at a known concentration.
-
For indirect photolysis studies, add photosensitizers such as humic acids to mimic natural water conditions.
-
-
Experimental Setup:
-
Place the solutions in quartz tubes to allow for UV light penetration.
-
Prepare dark control samples by wrapping identical tubes in aluminum foil.
-
Irradiate the samples using a solar simulator or a lamp that mimics the solar spectrum.
-
-
Incubation and Sampling:
-
Maintain a constant temperature during the experiment.
-
At various time points, collect samples from both the irradiated and dark control tubes.
-
-
Analysis:
-
Extract the 1,2-DCB from the aqueous samples using a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts by GC-MS to determine the concentration of 1,2-DCB.
-
-
Data Analysis:
-
Calculate the photodegradation rate constant and half-life, accounting for any losses in the dark controls.
-
Visualizing Degradation Pathways and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the environmental fate of 1,2-DCB.
Caption: Environmental fate of this compound in soil and water compartments.
Caption: Aerobic biodegradation pathway of this compound.
Conclusion
The environmental fate of this compound is a complex interplay of physical, chemical, and biological processes. While volatilization is a significant removal mechanism from surface environments, its persistence in soil and sediment, particularly under anaerobic conditions, poses a long-term environmental concern. Aerobic biodegradation offers a key natural attenuation pathway, the efficiency of which is highly dependent on local environmental conditions and the presence of adapted microbial communities. Understanding these intricate processes is paramount for developing effective risk assessment strategies and remediation technologies for sites contaminated with 1,2-DCB.
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Reaction kinetics of 1,2-Dichlorobenzene with hydroxyl radicals
An In-depth Technical Guide to the Reaction Kinetics of 1,2-Dichlorobenzene with Hydroxyl Radicals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (1,2-DCB), a persistent and toxic environmental pollutant, is primarily degraded in the environment through reactions with hydroxyl radicals (•OH).[1][2][3] Understanding the kinetics and mechanisms of this reaction is critical for accurately modeling its environmental fate, assessing its atmospheric lifetime, and developing effective remediation strategies. This guide provides a comprehensive overview of the reaction kinetics between 1,2-DCB and •OH, detailing experimental methodologies, established kinetic data, reaction pathways, and the broader environmental implications for researchers, environmental scientists, and chemical safety professionals.
Introduction: The Environmental Significance of this compound and the Role of the Hydroxyl Radical
This compound is a synthetic organic compound used as a solvent and a chemical intermediate in the manufacturing of various products, including agrochemicals and dyes.[1][4] Its widespread use, combined with its chemical stability and resistance to biodegradation, leads to its persistence in soil and water systems.[2][3] Classified as a volatile organic compound (VOC), 1,2-DCB can be released into the atmosphere, where its fate is largely governed by gas-phase chemical reactions.[2]
The hydroxyl radical (•OH) is the most significant oxidizing agent in the troposphere, often referred to as the "detergent of the atmosphere."[5] It is a highly reactive species that initiates the degradation of most organic compounds emitted into the air.[5] The reaction with •OH is the primary removal mechanism for 1,2-DCB from the atmosphere, making the study of its kinetics essential for predicting the compound's persistence and transport.[1][6][7]
Methodologies for Determining Reaction Kinetics
The study of fast radical reactions requires specialized techniques capable of generating and detecting transient species on short timescales. Two prominent methods for investigating the kinetics of •OH reactions with compounds like 1,2-DCB are Laser Flash Photolysis and the Relative Rate Method.
Laser Flash Photolysis - Pulsed Laser Induced Fluorescence (LFP-PLIF)
This absolute rate technique provides direct measurement of the reaction rate constant. It involves generating •OH radicals via a laser pulse and monitoring their decay over time in the presence of the reactant (1,2-DCB).
Causality in Experimental Design:
-
Pulsed Generation: A short laser pulse (photolysis) is used to create a sudden, well-defined initial concentration of •OH radicals (e.g., from a precursor like H₂O₂ or HONO). This allows for the temporal tracking of the reaction from a clear starting point.[8][9]
-
Pseudo-First-Order Conditions: The concentration of 1,2-DCB is kept in large excess compared to the •OH concentration.[8] This ensures that the concentration of 1,2-DCB remains effectively constant throughout the experiment, simplifying the kinetics so that the decay of •OH follows a simple exponential curve, dependent only on the 1,2-DCB concentration.
-
Sensitive Detection: Pulsed Laser-Induced Fluorescence (PLIF) is used to detect the low concentrations of •OH. A second laser excites the •OH radical, and the resulting fluorescence is measured. The intensity of the fluorescence is proportional to the •OH concentration.[10][11]
Protocol: A Self-Validating System for LFP-PLIF Measurement
-
System Preparation: The reaction is carried out in a flow-through cell made of quartz to allow UV laser transmission. The cell is maintained at a specific temperature and pressure.
-
Radical Generation: A precursor gas (e.g., H₂O₂ or HONO) mixed with a buffer gas (like He or N₂) is introduced into the cell. A photolysis laser (e.g., an excimer laser at 248 nm for H₂O₂) is fired in a short pulse, photolyzing the precursor to generate •OH radicals.
-
Reactant Introduction: A known, constant concentration of this compound is continuously flowed through the cell. The concentration is set to be much greater than the initial •OH concentration ([1,2-DCB] >> [•OH]₀).
-
Kinetic Measurement:
-
A tunable dye laser (the probe laser) is fired at varying delay times after the photolysis pulse. This laser is tuned to a specific absorption wavelength of the •OH radical (~282 nm).
-
The •OH radicals absorb this light and are excited to a higher electronic state. They then fluoresce, emitting light at a longer wavelength (~309 nm).
-
A photomultiplier tube (PMT) detects this fluorescence. The signal intensity is recorded as a function of the delay time between the photolysis and probe lasers.
-
-
Data Analysis:
-
The decay of the fluorescence signal over time provides the decay curve of the •OH concentration.
-
Under pseudo-first-order conditions, the observed decay rate (k') is given by: k' = k₀ + k₁[1,2-DCB], where k₀ is the decay rate in the absence of 1,2-DCB (due to diffusion, reaction with precursor, etc.) and k₁ is the bimolecular rate constant of interest.
-
By measuring k' at several different concentrations of 1,2-DCB and plotting k' versus [1,2-DCB], a straight line is obtained. The slope of this line is the absolute rate constant, k₁.
-
Caption: Workflow for determining absolute rate constants using the LFP-PLIF technique.
Kinetic Data for the this compound + •OH Reaction
The reaction between 1,2-DCB and hydroxyl radicals has been studied in both the gas phase, relevant to atmospheric chemistry, and the aqueous phase, relevant to water treatment processes.
| Phase | Temperature (K) | Pressure | Rate Constant (k) | Atmospheric Half-life | Reference |
| Gas | 298 (25 °C) | Atmospheric | 4.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | ~38 days | [1][7] |
| Aqueous | Ambient | N/A | (2.69 ± 0.3) x 10⁹ L mol⁻¹ s⁻¹ | N/A | [12] |
Discussion of Kinetic Data:
-
Atmospheric Lifetime: The gas-phase rate constant is the key parameter for calculating the atmospheric lifetime of 1,2-DCB. The atmospheric half-life (t₁/₂) with respect to reaction with •OH can be estimated using the formula: t₁/₂ = ln(2) / (k * [•OH]), where [•OH] is the average atmospheric concentration of hydroxyl radicals (typically ~1 x 10⁶ molecules cm⁻³). Using the tabulated rate constant, the atmospheric half-life is calculated to be approximately 38 days.[1][7] This indicates that 1,2-DCB is moderately persistent in the atmosphere, allowing for potential long-range transport.
-
Temperature Dependence: While specific temperature-dependent data for 1,2-DCB is limited, studies on the analogous compound, chlorobenzene, reveal complex behavior.[9][10][11] At lower temperatures (like 298 K), the reaction is dominated by the reversible addition of •OH to the ring. At higher temperatures, this addition becomes less favorable, and direct hydrogen abstraction or addition-elimination channels become more significant.[10][11] This suggests that the atmospheric lifetime of 1,2-DCB could vary with altitude and temperature.
Reaction Mechanism: Addition vs. Abstraction
The reaction of the hydroxyl radical with 1,2-DCB, like other aromatic compounds, proceeds primarily through two competing pathways: electrophilic addition to the aromatic ring and direct hydrogen abstraction.
-
Electrophilic Addition (Major Pathway): The •OH radical adds to one of the carbon atoms in the benzene ring, breaking the aromaticity and forming a dichlorohydroxycyclohexadienyl radical adduct. Due to the presence of two chlorine atoms, there are several possible positions for this addition to occur. This adduct is the primary initial product.[13]
-
Hydrogen Abstraction (Minor Pathway): The •OH radical can abstract a hydrogen atom from one of the C-H bonds on the ring, forming a water molecule and a dichlorophenyl radical. This pathway is generally much slower than addition for aromatic compounds at typical atmospheric temperatures.[10][11]
The initial adduct is highly reactive and undergoes further reactions, particularly in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx). These subsequent steps lead to the formation of stable end-products. Identified products from the oxidation of 1,2-DCB include 2,3-dichlorophenol, other dichlorophenol isomers, and nitrated compounds like 1,2-dichloro-nitrophenol.[12]
Caption: Primary reaction pathways for the •OH-initiated oxidation of this compound.
Environmental Implications and Degradation Logic
The reaction kinetics of 1,2-DCB with •OH are fundamental to its environmental risk profile. The rate of this initial reaction dictates how long the parent compound persists, while the mechanism determines the nature of the secondary pollutants formed.
-
Primary Pollutant Abatement: The reaction serves as the primary sink for atmospheric 1,2-DCB, initiating its breakdown and preventing its indefinite accumulation.[1][6]
-
Formation of Secondary Pollutants: The oxidation process does not lead to immediate and complete mineralization. Instead, it transforms 1,2-DCB into a series of oxygenated and nitrated aromatic compounds.[12] Products like dichlorophenols can be more toxic or water-soluble than the parent compound, altering the environmental compartment in which the risk resides (e.g., transferring from air to water).
-
Contribution to Smog and Aerosols: The radical intermediates formed during the oxidation can participate in complex atmospheric chemical cycles that contribute to the formation of ground-level ozone (photochemical smog) and secondary organic aerosols (SOAs).
Caption: Logical flow from the initial reaction kinetics to the ultimate environmental impact.
Conclusion
The reaction of this compound with hydroxyl radicals is a cornerstone of its environmental chemistry. With a gas-phase rate constant of 4.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, its atmospheric degradation is initiated on a timescale of weeks, governed primarily by an electrophilic addition mechanism. While this reaction effectively removes the parent compound, it simultaneously generates a cascade of secondary oxidation products whose own environmental and toxicological profiles require careful consideration. The methodologies and data presented herein provide the critical foundation for researchers and professionals to model, predict, and ultimately mitigate the environmental risks associated with chlorinated aromatic compounds.
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Navigating the Air-Water Interface: A Technical Guide to Henry's Law Constant for 1,2-Dichlorobenzene in Aqueous Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theory, experimental determination, and practical implications of Henry's law constant for 1,2-dichlorobenzene in aqueous environments. As a compound of significant industrial and environmental relevance, understanding its partitioning behavior between air and water is critical for applications ranging from environmental fate modeling to process design in the pharmaceutical and chemical industries. This document, crafted with the Senior Application Scientist's perspective, emphasizes not just the "what" but the "why" behind experimental choices, ensuring a robust and defensible understanding of this crucial physicochemical parameter.
The Significance of the Henry's Law Constant for this compound
This compound (ortho-dichlorobenzene, ODCB) is a volatile organic compound (VOC) widely used as a solvent, fumigant, and chemical intermediate.[1] Its presence in aqueous systems, either as a contaminant or a process component, necessitates a thorough understanding of its tendency to volatilize. The Henry's law constant (H) quantifies this equilibrium partitioning of a compound between the gas and liquid phases.[2]
A high Henry's law constant indicates a greater tendency for the compound to partition into the gas phase, signifying rapid volatilization from water.[1] Conversely, a low value suggests the compound will preferentially remain in the aqueous phase. For this compound, an accurate determination of H is paramount for:
-
Environmental Fate and Transport Modeling: Predicting the atmospheric emissions of this compound from contaminated water bodies.
-
Risk Assessment: Evaluating potential inhalation exposure routes for this hazardous substance.
-
Wastewater Treatment Design: Optimizing air stripping processes for the removal of this compound from industrial effluents.
-
Pharmaceutical and Chemical Process Development: Controlling solvent losses and ensuring process safety and efficiency.
Theoretical Framework: Understanding Henry's Law
Henry's law states that at a constant temperature, the partial pressure of a gas in the vapor phase above a dilute solution is directly proportional to its concentration in the liquid phase. Mathematically, this is expressed as:
P = H * C
Where:
-
P is the partial pressure of the solute in the gas phase (e.g., in atmospheres, atm).
-
H is the Henry's law constant (e.g., in atm·m³/mol).
-
C is the concentration of the solute in the aqueous phase (e.g., in mol/m³).
It is crucial to be mindful of the various units used to express the Henry's law constant, as this can be a source of confusion. This guide will primarily use the form expressed in atm·m³/mol.
The temperature dependence of the Henry's law constant is described by the Van't Hoff equation, which relates the change in H to the enthalpy of volatilization (ΔHvol):
ln(H) = - (ΔHvol / R) * (1/T) + constant
Where:
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin (K).
This equation highlights that the Henry's law constant is not a true constant but is significantly influenced by temperature.[3]
Experimental Determination of the Henry's Law Constant
The accurate experimental determination of the Henry's law constant is fundamental to its application. This section details two widely accepted and robust methods: the Equilibrium Partitioning in Closed Systems (EPICS) or static headspace method, and the dynamic gas stripping method. The emphasis here is on the causality behind the experimental choices to ensure a self-validating system.
The Equilibrium Partitioning in Closed Systems (EPICS) Method
The EPICS method, a static headspace technique, is a robust and widely used approach for determining Henry's law constants for volatile organic compounds.[4] The underlying principle is the establishment of a thermodynamic equilibrium between a known volume of an aqueous solution and a known volume of headspace in a sealed vial. By analyzing the concentration of the analyte in the headspace, the Henry's law constant can be calculated.
Causality Behind Experimental Choices:
-
Sealed System: The use of a sealed vial is critical to prevent the loss of the volatile analyte and ensure that a true equilibrium can be established between the liquid and gas phases.
-
Constant Temperature: Maintaining a constant and uniform temperature is paramount as the Henry's law constant is highly temperature-dependent. A water bath or a temperature-controlled incubator is essential.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined empirically by analyzing the headspace concentration at different time points until it becomes constant.
-
Phase Ratio: The ratio of the gas volume to the liquid volume (phase ratio) influences the concentration of the analyte in the headspace. By varying the phase ratio in a series of experiments, the accuracy and internal consistency of the determined Henry's law constant can be validated.
Step-by-Step Protocol for the EPICS Method:
-
Preparation of Aqueous Standards: Prepare a series of aqueous standard solutions of this compound of known concentrations in high-purity water. The concentration range should be environmentally relevant and within the linear range of the analytical detector.
-
Vial Preparation: Place known volumes of the aqueous standards into a series of headspace vials of a known total volume. The vials should be sealed immediately with crimp caps containing PTFE-lined septa to prevent any loss of the volatile analyte.
-
Equilibration: Place the sealed vials in a constant-temperature water bath or incubator. Allow the vials to equilibrate for a predetermined time (e.g., 2-4 hours) with occasional gentle agitation to facilitate the partitioning process.
-
Headspace Sampling: After equilibration, a known volume of the headspace gas is withdrawn from the vial using a gas-tight syringe. To prevent condensation, the syringe can be pre-heated to the equilibration temperature.
-
Gas Chromatography (GC) Analysis: The collected headspace sample is immediately injected into a gas chromatograph equipped with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), for quantification of the this compound concentration in the gas phase.
-
Data Analysis: The Henry's law constant (H) is calculated using the following mass balance equation:
H = (Cg / Cl) * R * T
Where:
-
Cg is the measured concentration in the gas phase.
-
Cl is the initial concentration in the liquid phase.
-
R is the ideal gas constant.
-
T is the absolute temperature.
A more rigorous approach involves using the total mass of the analyte in the vial:
Ctotal * Vtotal = Cl * Vl + Cg * Vg
and the definition of Henry's law to solve for H.
-
Self-Validation of the EPICS Protocol:
-
Multiple Phase Ratios: Perform the experiment with at least three different liquid-to-gas volume ratios. A consistent Henry's law constant across different phase ratios provides strong evidence of a robust and accurate determination.
-
Linearity of Response: The relationship between the initial aqueous concentration and the measured headspace concentration should be linear over the tested range.
-
Internal Standard: The use of an internal standard with a well-characterized Henry's law constant can help to correct for variations in injection volume and detector response.
Diagram: EPICS Method Workflow
Caption: Workflow for the EPICS method.
The Dynamic Gas Stripping Method
The dynamic gas stripping method involves bubbling an inert gas through an aqueous solution of the analyte and measuring the decrease in the analyte's concentration in the liquid phase over time. This method is particularly useful for compounds with low to moderate volatility.
Causality Behind Experimental Choices:
-
Inert Gas: The use of an inert gas (e.g., nitrogen or argon) ensures that the stripping process is driven solely by the physical partitioning of the analyte and not by chemical reactions.
-
Constant Gas Flow Rate: A precise and constant flow rate of the stripping gas is essential for accurate determination of the volatilization rate constant.
-
Efficient Mass Transfer: The design of the stripping vessel should promote efficient mass transfer between the liquid and gas phases. This is typically achieved by using a fritted gas dispersion tube to create fine bubbles, maximizing the interfacial area.
-
Negligible Headspace Concentration: The continuous flow of the stripping gas ensures that the concentration of the analyte in the gas phase above the liquid is kept close to zero, simplifying the kinetic analysis.
Step-by-Step Protocol for the Gas Stripping Method:
-
Apparatus Setup: The experimental setup consists of a temperature-controlled stripping vessel containing a known volume of the aqueous this compound solution. An inert gas is introduced through a gas dispersion tube at a controlled flow rate. The outlet gas stream can be passed through a trap to capture the stripped analyte for mass balance verification.
-
Initial Sample: Before starting the gas flow, an initial liquid sample is taken to determine the starting concentration (C0) of this compound.
-
Gas Stripping: The inert gas is bubbled through the solution at a constant and measured flow rate.
-
Liquid Sampling: Aliquots of the aqueous solution are withdrawn at regular time intervals and analyzed for the concentration of this compound using a suitable analytical technique (e.g., GC with an appropriate detector after liquid-liquid extraction).
-
Data Analysis: The concentration of this compound in the liquid phase will decrease exponentially over time. The data is fitted to a first-order decay model:
ln(Ct / C0) = -kv * t
Where:
-
Ct is the concentration at time t.
-
C0 is the initial concentration.
-
kv is the overall volatilization rate constant.
The Henry's law constant (H) is then calculated from the volatilization rate constant using the following relationship:
H = (kv * Vl * R * T) / G
Where:
-
Vl is the volume of the liquid.
-
G is the gas flow rate.
-
Self-Validation of the Gas Stripping Protocol:
-
First-Order Kinetics: A linear plot of ln(Ct/C0) versus time confirms that the stripping process follows first-order kinetics, a key assumption of the model.
-
Varying Gas Flow Rate: Performing the experiment at different gas flow rates should yield a proportional change in the volatilization rate constant (kv), while the calculated Henry's law constant should remain consistent.
-
Mass Balance: Analyzing the amount of this compound captured in the outlet gas trap and comparing it to the amount lost from the liquid phase can provide a valuable mass balance check.
Diagram: Gas Stripping Method Workflow
Caption: Workflow for the dynamic gas stripping method.
Henry's Law Constant Data for this compound
A critical review of the literature provides several experimentally determined values for the Henry's law constant of this compound. It is important to note the temperature at which these values were determined.
| Temperature (°C) | Henry's Law Constant (atm·m³/mol) | Reference |
| 20 | 0.0015 | [5] |
| 25 | 0.00190 | [6] |
| 25 | 1.92 x 10⁻³ | [3] |
The slight variations in these values can be attributed to differences in experimental methodologies and analytical techniques.
Temperature Dependence of the Henry's Law Constant
As established by the Van't Hoff equation, the Henry's law constant of this compound is strongly dependent on temperature. An increase in temperature leads to an increase in the Henry's law constant, signifying greater volatility.
The enthalpy of volatilization (ΔHvol) for this compound from aqueous solution is a key parameter in describing this temperature dependence. The NIST Chemistry WebBook provides values for the enthalpy of vaporization, which can be used to approximate the temperature dependence.[7] A more accurate model, however, considers the change in heat capacity, leading to a three-parameter equation for the temperature dependence.[8]
For practical applications, the following simplified form of the Van't Hoff equation can be used to estimate the Henry's law constant (H2) at a temperature (T2) when the constant (H1) is known at a temperature (T1):
ln(H2 / H1) = - (ΔHvol / R) * (1/T2 - 1/T1)
The temperature dependence parameter, d(ln(kH))/d(1/T), for this compound has been reported as 5900 K, which corresponds to an enthalpy of volatilization of approximately 49 kJ/mol.[5]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the Henry's law constant of this compound in aqueous systems. By detailing the theoretical underpinnings and providing robust, self-validating experimental protocols, researchers and professionals are equipped to generate high-quality, defensible data.
The accurate determination of this parameter is not merely an academic exercise; it has profound implications for environmental protection, industrial process optimization, and human health risk assessment. Future research should focus on further refining experimental techniques to minimize uncertainties and expanding the database of Henry's law constants for a wider range of environmentally and industrially relevant compounds under various matrix conditions.
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- U.S. Environmental Protection Agency. (2001). Fact Sheet: Correcting the Henry's Law Constant for Soil Temperature.
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- Mackay, D., & Shiu, W. Y. (1981). A critical review of Henry's law constants for chemicals of environmental interest.
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An In-Depth Technical Guide on the Vapor Pressure and Enthalpy of Vaporization of 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the vapor pressure and enthalpy of vaporization of 1,2-Dichlorobenzene (o-DCB), a crucial organic compound in various industrial and research applications. Understanding these fundamental thermodynamic properties is essential for process design, safety assessments, and the development of new chemical entities.
Theoretical Framework: The Interplay of Vapor Pressure and Enthalpy
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[1] It is a critical indicator of a liquid's volatility. The enthalpy of vaporization (ΔHvap), also known as the heat of vaporization, is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.[2]
The relationship between these two properties is elegantly described by the Clausius-Clapeyron equation . This equation illustrates that the vapor pressure of a liquid increases non-linearly with temperature.[1][3] A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line, the slope of which is directly proportional to the enthalpy of vaporization.[3][4][5]
The integrated form of the Clausius-Clapeyron equation is particularly useful for practical applications:[4][6]
**ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) **
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.
-
ΔHvap is the enthalpy of vaporization.
-
R is the ideal gas constant (8.314 J/mol·K).
This relationship allows for the determination of the enthalpy of vaporization from experimental vapor pressure data at different temperatures.[3] Conversely, if the enthalpy of vaporization is known, the vapor pressure at a specific temperature can be calculated if the vapor pressure at another temperature is known.[4][6]
Physicochemical Properties of this compound
This compound is a colorless liquid with a characteristic pleasant odor.[7] It is an organic compound with the chemical formula C₆H₄Cl₂.[8] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 147.00 g/mol | [7][9] |
| Boiling Point | 178-180 °C | |
| Melting Point | -18 to -17 °C | |
| Density | 1.306 g/mL at 25 °C | |
| Flash Point | 66.0 °C (closed cup) |
Vapor Pressure Data for this compound
The vapor pressure of this compound has been determined at various temperatures. This data is crucial for predicting its behavior in different environmental and process conditions.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Source |
| 20 | 293.15 | 1.2 | |
| 20 | 293.15 | 1.0 | [7] |
| 25 | 298.15 | 1.5 | [7] |
| 35 | 308.15 | 1.6 |
Enthalpy of Vaporization of this compound
The enthalpy of vaporization is a critical parameter for many chemical engineering calculations, including distillation and reactor design. For this compound, the reported heat of vaporization is 311 J/g.[7][9] This can be converted to a molar enthalpy of vaporization:
ΔHvap (kJ/mol) = 311 J/g * 147.00 g/mol / 1000 J/kJ = 45.72 kJ/mol
The NIST Chemistry WebBook also provides data on the enthalpy of vaporization at various temperatures.[10][11]
Experimental Determination of Vapor Pressure and Enthalpy of Vaporization
Several experimental methods can be employed to determine the vapor pressure and enthalpy of vaporization of a substance.[12][13] A common approach involves measuring the vapor pressure of the liquid at different temperatures.[2]
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of vapor pressure and enthalpy of vaporization.
Caption: Experimental workflow for determining vapor pressure and enthalpy of vaporization.
Step-by-Step Protocol
-
Apparatus Setup: A suitable apparatus, such as an isoteniscope, is assembled. This allows for the precise measurement of vapor pressure in a closed system.
-
Sample Introduction: A pure sample of this compound is introduced into the apparatus.
-
Temperature Control: The sample is heated or cooled to a series of controlled temperatures.
-
Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.[2]
-
Data Recording: A table of corresponding temperature and vapor pressure values is compiled.
-
Data Analysis:
-
Convert temperatures to Kelvin (K).
-
Calculate the natural logarithm of the vapor pressure (ln P).
-
Calculate the inverse of the absolute temperature (1/T).
-
Plot ln P versus 1/T. The resulting graph should be a straight line.
-
Determine the slope of the line.
-
Calculate the enthalpy of vaporization using the formula: ΔHvap = - (slope) * R .[5]
-
Predictive Methods for Enthalpy of Vaporization
In the absence of experimental data, various predictive methods can be used to estimate the enthalpy of vaporization. These methods often rely on other physical properties of the substance.
-
Empirical Correlations: These correlations relate the enthalpy of vaporization to properties like the normal boiling point, critical temperature, and critical pressure.[14][15]
-
Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[16]
-
Artificial Neural Networks (ANNs): ANNs can be trained on existing experimental data to predict the enthalpy of vaporization for new compounds.[14][16]
The choice of method depends on the available data and the desired accuracy.
Applications in Research and Drug Development
Accurate vapor pressure and enthalpy of vaporization data for this compound are essential in several fields:
-
Chemical Process Design: This data is critical for the design and optimization of processes such as distillation, evaporation, and drying.
-
Safety and Environmental Assessment: Vapor pressure data helps in assessing the volatility of a substance, which is important for understanding its potential for atmospheric release and exposure risks.
-
Pharmaceutical Formulations: For volatile compounds used in drug formulations, such as in inhalers or transdermal patches, vapor pressure is a key parameter influencing drug delivery and stability.[12][17][18]
-
Solvent Selection: In drug development and chemical synthesis, this compound is sometimes used as a high-boiling solvent. Its vapor pressure characteristics are important for process control and solvent recovery.[8]
Logical Relationships Summary
The following diagram summarizes the key relationships between the concepts discussed in this guide.
Caption: Key relationships between vapor pressure, enthalpy of vaporization, and their applications.
References
- This compound anhydrous, 99% o-DCB - Sigma-Aldrich. (n.d.).
- New Predictive Methods for Estimating the Vaporization Enthalpies of Hydrocarbons and Petroleum Fractions | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
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- Clausius–Clapeyron relation - Wikipedia. (n.d.).
- Clausius-Clapeyron Equation - ChemTalk. (n.d.).
- The Clausius-Clapeyron equation - Derivation with Applications - Science Info. (2022, December 15).
- Clausius-Clapeyron Equation and Its Applications - SNS Courseware. (n.d.).
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- Benzene, 1,2-dichloro- - the NIST WebBook. (n.d.).
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- Vapor Pressure: The Science, Applications, and Importance Explained | THINKTANK. (2023, May 29).
- Real Life Applications of Vapour Pressure - GeeksforGeeks. (2025, July 23).
- An efficient reliable method to estimate the vaporization enthalpy of pure substances according to the normal boiling temperature and critical properties - NIH. (n.d.).
- A simple experiment for determining vapor pressure and enthalpy of vaporization of water | Journal of Chemical Education - ACS Publications. (n.d.).
- Benzene, 1,2-dichloro- - the NIST WebBook. (n.d.).
- New Predictive Methods for Estimating the Vaporization Enthalpies of Hydrocarbons and Petroleum Fractions | Request PDF - ResearchGate. (2025, August 5).
- Prediction of vapor pressures and enthalpies of vaporization using a COSMO solvation model | Request PDF - ResearchGate. (n.d.).
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The Industrial Synthesis of 1,2-Dichlorobenzene: A History of Chemical Engineering and Process Optimization
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the historical development of industrial synthesis methods for 1,2-dichlorobenzene (o-DCB). As a critical intermediate in the manufacturing of agrochemicals, high-performance polymers, and pharmaceutical agents, the evolution of its production reflects the broader advancements in chemical engineering, catalysis, and separation science.[1][2][3][4] We will explore the core methodologies, from early bulk chlorination to modern, highly optimized processes, focusing on the scientific principles and economic drivers that shaped this journey.
PART 1: The Era of Direct Chlorination and the Isomer Challenge
The foundational method for producing dichlorobenzenes is the direct electrophilic chlorination of benzene. Commercial production began in the early 20th century, with companies like Hooker Electrochemical Co. and Dow Chemical starting operations in 1915.[5] This process involves reacting liquid benzene with gaseous chlorine in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃), which is often generated in situ from iron.[1][5][6]
The reaction proceeds via electrophilic aromatic substitution. The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that attacks the benzene ring. The initial product, monochlorobenzene, is then subjected to a second chlorination. The chlorine substituent is an ortho-, para- director, leading primarily to the formation of this compound and 1,4-dichlorobenzene (p-DCB).[3]
The core challenge of this method has always been its lack of selectivity. The reaction yields a mixture of isomers, with the para- isomer often favored due to reduced steric hindrance.[3] A typical crude product mixture from this process contains:
-
65-75% 1,4-Dichlorobenzene (p-DCB)
-
25-35% this compound (o-DCB)
-
<2% 1,3-Dichlorobenzene (m-DCB)[7]
This inherent product distribution created a persistent "isomer imbalance" in the market, where the supply of the co-produced isomers had to be matched with market demand.[8]
The Separation Hurdle
The initial and most significant engineering problem was the separation of these isomers. The boiling points of the three compounds are remarkably close, making simple distillation difficult and energy-intensive, particularly for separating the meta- and para- isomers.[9][10][11]
| Compound | Boiling Point (°C) | Melting Point (°C) |
| This compound | ~180.5 | -17.0 |
| 1,3-Dichlorobenzene | ~173.0 | -24.8 |
| 1,4-Dichlorobenzene | ~174.1 | 53.1 |
Note: Values are approximate and can vary slightly between sources.
Early industrial plants relied on extensive fractional distillation columns to achieve the required purity.[8] The significant difference in melting points, however, would later become the key to more efficient separation of the para-isomer.
Caption: Early industrial workflow for dichlorobenzene synthesis.
PART 2: The Pursuit of Precision: The Sandmeyer Reaction
For applications demanding high-purity isomers without the burden of complex separation, alternative synthetic routes were explored. The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a chemically elegant solution.[12][13] This method allows for the regioselective synthesis of aryl halides from aryl diazonium salts.[12][14]
To produce this compound, the process would start with 2-chloroaniline:
-
Diazotization: The primary aromatic amine (2-chloroaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt.[15][16]
-
Substitution: The diazonium salt is then reacted with a copper(I) chloride (CuCl) catalyst. This triggers a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas and yielding the desired this compound.[12][14][16]
Industrial Viability and Limitations
While the Sandmeyer reaction offers excellent control over isomer production, it has not been adopted for the bulk industrial synthesis of this compound due to several critical drawbacks:
-
Economic Disadvantage: The starting material, 2-chloroaniline, is significantly more expensive than benzene.
-
Process Complexity: The reaction requires the in situ generation of unstable reagents like nitrous acid and the diazonium salt itself, which must be handled at low temperatures to prevent decomposition and potential hazards.[15]
-
Waste Generation: The reaction is not catalytic in the modern sense and generates significant inorganic salt waste.
Consequently, the Sandmeyer reaction remains a valuable tool in laboratory and specialty chemical synthesis but is not economically competitive with the optimized direct chlorination route for commodity-scale production.[10]
Caption: The Sandmeyer reaction pathway for selective 1,2-DCB synthesis.
PART 3: The Modern Synthesis: Optimization of a Classic
Modern industrial production has largely focused on mastering the original direct chlorination route through significant advances in catalysis, process control, and, most importantly, separation technology.
Catalysis and Reaction Control
While ferric chloride remains a cost-effective and widely used catalyst, research has demonstrated that catalyst choice can influence the ortho/para isomer ratio.[5][8] Modern facilities may use proprietary catalyst systems or co-catalysts to steer the reaction towards a more favorable isomer distribution. For instance, patents have explored metalloporphyrin catalysts to significantly improve the yield of the ortho- isomer.[17]
Continuous reactor systems, rather than batch processes, allow for precise control over temperature, pressure, and residence time.[18] This minimizes the formation of undesirable byproducts such as trichlorobenzenes and other higher chlorinated compounds, simplifying the downstream purification process.[19][20]
Advanced Separation Technologies
The most significant advancements have been in isomer separation. Modern plants employ a multi-stage strategy:
-
Fractional Distillation: This remains the first step to separate the crude reaction mixture. Unreacted benzene and monochlorobenzene are removed as light fractions and recycled, while higher chlorinated benzenes are removed as heavy fractions.[7][18]
-
Melt Crystallization: This technique is now a cornerstone of the separation process and exploits the large difference in melting points.[11] The distilled dichlorobenzene mixture is cooled, causing the high-melting-point 1,4-dichlorobenzene (53.1 °C) to crystallize. These crystals are then separated, leaving a mother liquor enriched in the liquid 1,2- and 1,3- isomers.[8][9]
-
High-Efficiency Distillation: The remaining mixture of 1,2- and 1,3-dichlorobenzene is then separated using high-efficiency distillation columns to yield the final, purified this compound product.
-
Adsorptive Separation: In some processes, zeolites or molecular sieves are used. These materials have pores of a specific size and shape, allowing them to selectively adsorb one isomer over another, providing another powerful tool for purification.[9][11][21]
PART 4: The Future: Green Chemistry and Sustainable Production
The future of this compound synthesis is being shaped by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and improved safety. Key areas of research include:
-
Heterogeneous Catalysis: The use of solid, recyclable catalysts like zeolites is a major focus. Zeolites can offer "shape selectivity," where the catalyst's pore structure favors the formation of a specific isomer (like p-DCB). This simplifies catalyst removal and reuse, reducing waste compared to soluble Lewis acids.[22]
-
Process Intensification: Combining reaction and separation into single units, such as catalytic distillation, could dramatically improve efficiency and reduce the plant's physical and carbon footprint.
-
Alternative Feedstocks: While not yet economically viable, long-term research into producing benzene from renewable biomass could eventually lead to a more sustainable value chain for all chlorobenzenes.
The historical arc of this compound synthesis demonstrates a classic chemical industry narrative: the refinement of a brute-force chemical reaction into a highly sophisticated, efficient, and controlled industrial process, driven by market needs and continuous technological innovation.
References
A comprehensive list of sources utilized in this guide is provided below.
- Method of making 1,2,4-trichlorobenzene. (n.d.). Google Patents.
- MFI-Type Zeolite Membranes for Pervaporation Separation of Dichlorobenzene Isomers. (2021). ACS Omega.
- Production of Chlorobenzene from Benzene and Chlorine. (2020). DWSIM.
- Toxicological Profile for Dichlorobenzenes. (2006). Agency for Toxic Substances and Disease Registry (ATSDR).
- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.). LinkedIn.
- Production of Chlorobenzene from Chlorine And Benzene. (n.d.). DWSIM.
- Separation of p-dichlorobenzene from isomer mixtures by "solventing-out" processes. (2009). ResearchGate.
- Sandmeyer reaction. (n.d.). Wikipedia.
- How to make CHLOROBENZENE. (2021). YouTube.
- "Chlorobenzenes". (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri–St. Louis.
- MFI-Type Zeolite Membranes for Pervaporation Separation of Dichlorobenzene Isomers. (2021). ACS Omega.
- Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... (n.d.). ResearchGate.
- Process for the preparation of this compound. (n.d.). Google Patents.
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- Optimizing Industrial Processes with this compound: A Chemical Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Wikipedia.
- Sandmeyer reaction (video). (n.d.). Khan Academy.
- Separation of dichlorobenzene isomers. (n.d.). Google Patents.
- Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent. (n.d.). Google Patents.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
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- This compound. (n.d.). Ataman Kimya.
- Synthesis of para-Dichlorobenzene by Chlorobenzene Chlorination on NaY Zeolite Heterogeneous Catalyst. (2020). ResearchGate.
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Methodological & Application
Application Notes & Protocols: The Utility of 1,2-Dichlorobenzene in Fullerene Purification and Derivatization
Introduction: The Unique Role of 1,2-Dichlorobenzene in Fullerene Chemistry
Since the advent of macroscopic synthesis of fullerenes, the isolation of specific allotropes from carbon soot and their subsequent functionalization have been paramount challenges in materials science and medicinal chemistry. The choice of solvent is a critical determinant of success in both endeavors. This compound (ODCB), an aromatic compound, has emerged as a uniquely powerful solvent in this field. Its utility stems from a combination of high solubility for fullerenes like C60 and C70, a high boiling point, and appropriate polarity, making it indispensable for chromatographic purification and for driving chemical reactions that require elevated temperatures.[1][2][3]
The high solubility of fullerenes in ODCB is attributed to favorable intermolecular interactions between the electron-rich aromatic solvent and the electron-deficient fullerene cage.[4][5] This strong solvation allows for the preparation of concentrated fullerene solutions, which is a prerequisite for efficient large-scale purification and for achieving practical reaction kinetics in derivatization processes.[6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for the use of this compound in these critical applications.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is essential for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₆H₄Cl₂ | [7] |
| Molar Mass | 147.00 g/mol | [8] |
| Appearance | Colorless liquid | [8] |
| Density | 1.30 g/cm³ | [1] |
| Melting Point | -17.03 °C | [1][9] |
| Boiling Point | 180.19 °C | [1][9] |
| Solubility in Water | 0.01% | [1] |
| Flash Point | 66 °C (150 °F) | [8] |
Part 1: Fullerene Purification Using this compound
The primary challenge in fullerene production is the separation of the desired fullerene (e.g., C60 or C70) from a complex mixture of other fullerenes and amorphous carbon soot. ODCB's high solvency is leveraged in liquid chromatography as a key component of the mobile phase to effectively elute tightly bound fullerenes from stationary phases.[10][11]
Scientific Rationale for Use in Chromatography
In column chromatography for fullerene separation, a stationary phase, often activated carbon or silica gel, is used to adsorb the components of the fullerene extract.[10][12] The separation principle relies on the differential affinity of various fullerenes for the stationary phase versus the mobile phase. While less polar solvents like toluene can elute C60, the more strongly retained C70 and higher fullerenes require a solvent with greater eluting power.[10][11] Due to its strong interaction with fullerenes, this compound serves as an excellent strong eluent in the mobile phase, capable of desorbing and carrying these more tightly bound fullerenes through the column.[11][13]
Experimental Workflow: Chromatographic Separation
Caption: Workflow for Fullerene Purification.
Protocol 1: Flash Chromatographic Separation of C60 and C70
This protocol outlines a common laboratory method for separating C60 and C70 from a crude fullerene extract.
Materials:
-
Crude fullerene extract (from Soxhlet extraction of soot with toluene)
-
Activated carbon (Norit A or similar)
-
Silica gel (for flash chromatography)
-
Toluene, HPLC grade
-
This compound (ODCB), HPLC grade[14]
-
Glass chromatography column (e.g., 5 cm diameter for ~10g of extract)
-
Nitrogen gas supply for pressurization (optional, for flash chromatography)
-
Collection flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of the stationary phase. A common mixture is 1:2 by weight of activated carbon to silica gel.[13]
-
Slurry pack the column with the stationary phase using toluene as the packing solvent. Ensure a well-packed, homogenous bed to prevent channeling.
-
-
Sample Loading:
-
Dissolve the crude fullerene extract in a minimal amount of this compound.[11]
-
In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
-
Elution of C60:
-
Begin eluting the column with toluene as the mobile phase.[13]
-
The deep purple band of C60 will begin to move down the column.
-
Collect the purple fractions. The progress can be monitored by eye or with a UV-Vis spectrometer.
-
-
Elution of C70:
-
Solvent Removal and Product Recovery:
-
Combine the respective pure fractions (as determined by analysis, e.g., TLC or HPLC).
-
Remove the solvent from the collected fractions using a rotary evaporator. Note that ODCB has a high boiling point, so a good vacuum and a heated water bath will be necessary.
-
The final solid product can be washed with a solvent in which fullerenes are insoluble, such as diethyl ether or methanol, to remove any residual ODCB, and then dried under vacuum.
-
Part 2: Fullerene Derivatization in this compound
The functionalization of fullerenes is key to unlocking their potential in various applications, including pharmaceuticals, by modifying their solubility and biological activity.[15] Many derivatization reactions, such as the Prato reaction and Diels-Alder cycloadditions, require high temperatures to proceed at a reasonable rate.[16][17][18] The high boiling point of this compound (180.5 °C) makes it an ideal solvent for these reactions, allowing them to be carried out at reflux to ensure completion.[9][19]
Application Example 1: The Prato Reaction
The Prato reaction is a powerful method for functionalizing fullerenes by introducing a pyrrolidine ring onto the fullerene cage.[16][20] This is a type of 1,3-dipolar cycloaddition involving an azomethine ylide.[21] The reaction is often performed in ODCB at reflux.
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- 21. Prato Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: 1,2-Dichlorobenzene as a Reaction Medium for High-Temperature Polymer Synthesis
Introduction: The Strategic Choice of 1,2-Dichlorobenzene for High-Performance Polymers
In the synthesis of high-performance polymers such as polyimides, polyether ether ketones (PEEK), and other polyaryletherketones (PAEKs), the reaction medium is a critical determinant of molecular weight, processability, and final material properties. These polymerizations, often proceeding via nucleophilic aromatic substitution (SNAr) or other condensation mechanisms, necessitate high temperatures to drive the reaction to completion and ensure the solubility of both the monomers and the growing polymer chains.[1][2] this compound (ortho-dichlorobenzene, ODCB) has emerged as a solvent of choice for these demanding applications due to its unique combination of physical and chemical properties.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reaction medium for high-temperature polymer synthesis. We will delve into the rationale behind its selection, provide detailed experimental protocols, and discuss critical safety and handling considerations.
Physicochemical Properties and Advantages of this compound
The suitability of this compound for high-temperature polymer synthesis is rooted in its advantageous physicochemical properties, summarized in the table below.
| Property | Value | Significance in Polymer Synthesis |
| Boiling Point | 180 °C (at 1013 hPa) | Enables reactions to be conducted at the high temperatures required for the synthesis of thermally stable polymers. |
| Melting Point | -17 °C | Remains liquid over a broad temperature range, facilitating ease of handling and reaction setup. |
| Density | 1.31 g/cm³ (at 20 °C) | Its higher density compared to many common solvents can be a factor in phase separations and purification. |
| Solubility | Miscible with most organic solvents, low solubility in water.[4] | Excellent solvent for a wide range of aromatic monomers and the resulting polymers, preventing premature precipitation. |
| Chemical Inertness | Stable under typical high-temperature polymerization conditions. | Does not readily participate in side reactions, ensuring the integrity of the polymerization process. |
| Azeotropic Water Removal | Can form an azeotrope with water. | Facilitates the removal of water, a common byproduct in condensation polymerizations, driving the reaction equilibrium towards higher molecular weight polymer formation. |
The high boiling point of this compound is paramount, as it allows for reaction temperatures that can overcome the activation energy barriers of SNAr reactions involving deactivated aromatic halides.[1][5] Furthermore, its ability to dissolve rigid-rod polymers prevents premature precipitation, which would otherwise limit the achievable molecular weight.[6]
Core Applications in Polymer Synthesis
This compound is particularly effective in the synthesis of:
-
Polyetherimides (PEIs): High-temperature solution polycondensation is a key method for PEI synthesis, and nonpolar organic solvents like o-dichlorobenzene are increasingly being explored for these reactions.[3] The reactions can be carried out at temperatures ranging from 100°C to 250°C.[7]
-
Polyether Ketone Ketones (PEKKs): In the electrophilic substitution (Friedel-Crafts) synthesis of PEKK, ortho-dichlorobenzene is a preferred reaction solvent.[8]
-
Polyimides: One-step high-temperature polycondensation in high-boiling solvents is a common route to soluble polyimides.[4][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of high-performance polymers using this compound as the reaction medium.
Protocol 1: Synthesis of a Soluble Polyimide via One-Step High-Temperature Polycondensation
This protocol is a representative example for the synthesis of a soluble polyimide from a diamine and a dianhydride.
Materials:
-
Aromatic Dianhydride (e.g., 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride, DPPD)
-
Aromatic Diamine (e.g., 2,2'-dimethyl-4,4'-diaminobiphenyl, MBDAM)
-
This compound (synthesis grade, anhydrous)
-
Pyridine (catalyst)
-
Benzoic Acid (catalyst)
-
Ethanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser with a Dean-Stark trap.
-
Heating mantle with a temperature controller.
-
High-purity nitrogen or argon supply.
-
Beaker, filter funnel, and vacuum oven.
Procedure:
-
Reactor Setup: In a thoroughly dried three-necked flask, charge the aromatic diamine (e.g., MBDAM, 1 mmol) and this compound to achieve a desired monomer concentration (e.g., 10-20% w/v).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle, continuous flow of nitrogen throughout the reaction.
-
Monomer Dissolution: Begin stirring the mixture and gently heat to dissolve the diamine completely.
-
Dianhydride Addition: Once the diamine is dissolved, add the aromatic dianhydride (e.g., DPPD, 1 mmol) to the reaction mixture.
-
Catalyst Addition and Heating: Heat the mixture to 80°C. Add pyridine (2 mmol) and maintain the temperature for 1 hour. Then, increase the temperature to 120°C and add benzoic acid (2 mmol).
-
Polymerization: Raise the reaction temperature to 200°C and maintain for 24 hours. The viscosity of the solution will increase as the polymerization progresses.[9]
-
Cooling and Precipitation: After the reaction is complete, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred ethanol to precipitate the polyimide as a fibrous solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh ethanol to remove any residual solvent and unreacted monomers.[]
-
Drying: Dry the purified polyimide in a vacuum oven at 200°C for 24 hours to remove all traces of solvent.[9]
Diagram of Experimental Workflow:
Caption: Workflow for Polyimide Synthesis in this compound.
Protocol 2: Synthesis of Polyether Ether Ketone (PEEK) via Nucleophilic Aromatic Substitution
While diphenyl sulfone is a more common solvent for PEEK synthesis, this protocol outlines the conceptual steps for adapting the synthesis to this compound, which would require significantly higher pressures to reach the necessary reaction temperatures. This is provided for illustrative purposes of the general SNAr chemistry.
Materials:
-
4,4'-Difluorobenzophenone
-
Hydroquinone
-
Anhydrous Potassium Carbonate (finely ground and dried)
-
This compound (anhydrous)
Equipment:
-
High-pressure autoclave with mechanical stirring, nitrogen inlet, and temperature control.
-
Inert gas supply (Nitrogen or Argon).
-
Purification and drying equipment as in Protocol 1.
Procedure:
-
Reactor Charging: Charge the autoclave with 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate in equimolar amounts, along with a sufficient volume of this compound.
-
Inert Atmosphere: Seal the autoclave and purge thoroughly with high-purity nitrogen.
-
Heating and Pressurization: Begin stirring and gradually heat the reaction mixture. Due to the lower boiling point of this compound compared to the typical PEEK synthesis temperature of ~300°C, the reaction would need to be conducted under significant pressure to maintain the solvent in a liquid state at the required temperature.
-
Polymerization: Maintain the reaction at a high temperature (e.g., 280-320°C) for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Cooling and Isolation: After the desired polymerization time, cool the autoclave to room temperature and carefully vent the pressure. The solid PEEK product can be isolated.
-
Purification: The polymer is then ground and washed sequentially with acetone, deionized water, and isopropanol to remove the solvent and inorganic salts.[11]
-
Drying: The purified PEEK powder is dried in a vacuum oven at an elevated temperature (e.g., 150-200°C) to remove any residual solvent.
Diagram of Nucleophilic Aromatic Substitution Mechanism for PEEK Synthesis:
Caption: SNAr Mechanism for PEEK Synthesis.
Safety and Handling of this compound
This compound is a hazardous substance and requires strict safety protocols.
-
Health Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., Viton® or nitrile rubber), safety goggles, and a lab coat.[4]
-
Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material and place it in a sealed container for hazardous waste disposal. All waste containing this compound must be collected and disposed of according to local environmental regulations.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from sources of ignition.[4]
Characterization of Synthesized Polymers
After synthesis and purification, the polymers should be characterized to determine their properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic functional groups (e.g., imide rings, ether linkages).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and melting temperature (Tm).[12] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability, including the onset of decomposition temperature.[9] |
Conclusion
This compound is a valuable and effective reaction medium for the synthesis of high-performance aromatic polymers. Its high boiling point and excellent solvency for monomers and polymers are key to achieving high molecular weights and desirable material properties. However, its hazardous nature necessitates strict adherence to safety protocols. The detailed protocols and information provided in this application note are intended to guide researchers in the successful and safe utilization of this compound for the synthesis of advanced polymeric materials.
References
- Indenta Chemicals. (n.d.). Material Safety Data Sheet 1,2 Dichlorobenzene.
- Chemdox. (n.d.). Safety Data Sheet: this compound.
- Synthesis and Characterization of Highly Soluble Aromatic Polyimides. (n.d.).
- RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- Request PDF. (2025). METHODS FOR SYNTHESIS OF POLYETHERIMIDES.
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Polyimides and Aromatic Polymers: Recent Advances.
- Polymer Isolation and Purification. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
- Patent 2041339. (n.d.). PROCESS FOR MAKING A POLYETHERIMIDE POLYMER FIBER.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyimides.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Google Patents. (n.d.). EP2935404A1 - Process for the production of polyetherimides.
- Google Patents. (n.d.). EP3438085A1 - Process for producing polyether ketone ketone.
- Sigma-Aldrich. (n.d.). This compound for synthesis 95-50-1.
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- 12. researchgate.net [researchgate.net]
Synthesis of Nanoparticles in 1,2-Dichlorobenzene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details the application and protocols for the synthesis of nanoparticles utilizing 1,2-dichlorobenzene (DCB) as a high-boiling point solvent. The unique properties of DCB, including its high boiling point (ca. 180 °C), relative inertness, and ability to dissolve a wide range of precursors, make it a solvent of choice for various nanoparticle syntheses, particularly those requiring elevated temperatures for precursor decomposition or nanocrystal growth. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for the synthesis of select nanoparticles, critical safety considerations for handling DCB, and a discussion of the role of capping agents in controlling nanoparticle morphology and stability. The protocols and insights provided herein are designed to be a valuable resource for researchers in materials science, nanotechnology, and nanomedicine.
Introduction: The Rationale for this compound in Nanoparticle Synthesis
The synthesis of monodisperse nanoparticles with well-defined sizes and shapes is paramount for their application in diverse fields, from catalysis to biomedical imaging and drug delivery. The choice of solvent is a critical parameter that dictates the reaction kinetics, precursor solubility, and the ultimate morphology of the nanoparticles. This compound (o-dichlorobenzene) has emerged as a powerful solvent for nanoparticle synthesis, primarily due to its high boiling point. This property allows for reactions to be conducted at temperatures sufficient to induce the thermal decomposition of organometallic and other precursors, a common route for nanoparticle formation.[1][2][3][4]
Furthermore, DCB is a relatively non-coordinating solvent, which minimizes its direct involvement in the nucleation and growth processes, allowing for greater control through the deliberate addition of capping agents. Its ability to dissolve a variety of organic and organometallic compounds makes it a versatile medium for a range of nanoparticle systems. This guide will delve into the practical aspects of harnessing these properties for the controlled synthesis of nanoparticles.
Fundamental Principles of Nanoparticle Synthesis in this compound
The synthesis of nanoparticles in DCB typically follows one of two primary methodologies: the "hot-injection" method or the "heating-up" (thermal decomposition) method.
The Hot-Injection Method
This technique involves the rapid injection of a precursor solution into a hot solvent (in this case, DCB) containing a stabilizing agent. The sudden increase in precursor concentration leads to a burst of nucleation, followed by a slower growth phase on the existing nuclei. This separation of nucleation and growth is key to achieving a narrow size distribution.
Diagram: Hot-Injection Synthesis Workflow
Caption: Workflow of the hot-injection method for nanoparticle synthesis.
The Thermal Decomposition Method
In the thermal decomposition or "heating-up" approach, all reactants, including the precursor and capping agent, are mixed in DCB at a lower temperature. The mixture is then heated to a high temperature, initiating the decomposition of the precursor and subsequent formation of nanoparticles.[5] This method is often simpler to perform than the hot-injection technique.
Diagram: Thermal Decomposition Synthesis Workflow
Caption: Workflow of the thermal decomposition method for nanoparticle synthesis.
The Critical Role of Capping Agents
Capping agents, also known as surfactants or ligands, are indispensable in nanoparticle synthesis.[6][7][8] They adsorb to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape.[6][7] The choice of capping agent is crucial and depends on the desired properties of the nanoparticles and their intended application. In the non-polar environment of DCB, capping agents typically consist of a polar head group that binds to the nanoparticle surface and a non-polar tail that provides steric hindrance and solubility in the solvent.[8][9]
Common Capping Agents Used in this compound:
| Capping Agent | Typical Nanoparticle System | Function |
| Oleic Acid | Quantum Dots (e.g., CdSe, PbS), Metal Oxides | Size and shape control, prevents aggregation |
| Oleylamine | Quantum Dots, Metal Nanoparticles | Size and shape control, acts as a reducing agent in some cases |
| Trioctylphosphine (TOP) | Quantum Dots (e.g., CdSe) | Solvent for selenium precursor, capping agent |
| Trioctylphosphine Oxide (TOPO) | Quantum Dots (e.g., CdSe) | High-temperature solvent, capping agent |
| Dodecanethiol | Gold, Silver Nanoparticles | Strong binding to noble metals, size control |
Detailed Protocols
The following protocols are provided as a starting point for the synthesis of specific nanoparticles in this compound. Extreme caution must be exercised when working with this compound and the precursors mentioned. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection
This protocol is adapted from established methods for synthesizing high-quality quantum dots.[10][11]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
This compound (DCB), anhydrous
-
Methanol
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Septa
-
Syringes and needles
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO, oleic acid, and ODE.
-
Heat the mixture under an inert atmosphere to ~150 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Increase the temperature to the desired injection temperature (e.g., 240 °C).
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve Se powder in TOP with gentle heating and stirring to form a TOP-Se solution.
-
-
Hot-Injection:
-
Once the cadmium precursor solution is at the target temperature, rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring.[10]
-
A rapid color change will be observed as the CdSe nanocrystals nucleate and grow.
-
-
Growth and Quenching:
-
Allow the reaction to proceed for a specific time to achieve the desired quantum dot size. The color of the solution will evolve from yellow to orange to red as the particles grow.[10]
-
To stop the reaction, quickly cool the flask by removing the heating mantle and injecting a small amount of cool DCB or by immersing the flask in a water bath.
-
-
Purification:
-
Add an excess of a non-solvent like methanol to the cooled reaction mixture to precipitate the quantum dots.
-
Centrifuge the mixture to collect the quantum dots.
-
Discard the supernatant and re-disperse the quantum dot pellet in a minimal amount of a good solvent like toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to remove excess ligands and unreacted precursors.
-
Protocol: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition
This protocol describes a general method for synthesizing iron oxide nanoparticles.
Materials:
-
Iron(III) acetylacetonate [Fe(acac)3]
-
Oleic acid
-
Oleylamine
-
This compound (DCB), anhydrous
-
Ethanol
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Septa
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a three-neck flask, combine Fe(acac)3, oleic acid, and oleylamine in DCB.
-
Stir the mixture at room temperature under a flow of inert gas for 30 minutes.
-
-
Thermal Decomposition:
-
Heat the mixture to 200 °C and hold for 2 hours.
-
Increase the temperature to reflux (~180 °C for DCB) and maintain for 1 hour.
-
A color change to black indicates the formation of iron oxide nanoparticles.
-
-
Cooling and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in hexane.
-
Repeat the precipitation and re-dispersion steps twice more.
-
Safety and Handling of this compound
This compound is a hazardous chemical and requires strict safety protocols.[12][13][14][15][16]
Hazards:
-
Health: Harmful if swallowed or inhaled.[13][15][16] Causes skin and serious eye irritation.[12][13][15][16] May cause an allergic skin reaction and respiratory irritation.[13][15][16]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[13][15]
-
Fire: Combustible liquid.[12]
Precautionary Measures:
-
Ventilation: Always work in a well-ventilated chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[13][16]
-
Handling: Avoid breathing vapors or mist.[13][15] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[12]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not pour down the drain.[14]
Characterization of Nanoparticles
Once synthesized, the nanoparticles should be thoroughly characterized to determine their properties. Common characterization techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity.
-
UV-Vis Spectroscopy: To determine the optical properties, particularly for quantum dots where the absorption and emission spectra are size-dependent.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution in solution.
-
Thermogravimetric Analysis (TGA): To determine the amount of capping agent on the nanoparticle surface.
Conclusion
This compound is a valuable solvent for the synthesis of a variety of nanoparticles, offering the advantage of a high reaction temperature which is crucial for many precursor decomposition and nanocrystal growth processes. By carefully controlling reaction parameters such as temperature, precursor concentration, and the choice of capping agents, researchers can achieve fine control over the size, shape, and properties of the resulting nanomaterials. Adherence to strict safety protocols is essential when working with this solvent. The protocols and guidelines presented in this document are intended to serve as a robust foundation for researchers embarking on the synthesis of nanoparticles in this compound.
References
- Kim, J., Lee, J. E., Lee, J., Jang, Y., Kim, S. W., An, K., & Hyeon, T. (2009). Catalytic conversion of this compound using V2O5/TiO2 catalysts by a thermal decomposition process. Chemosphere, 75(9), 1206-1209.
- Fisher Scientific. (2025, December 19).
- Ing. Petr Švec - PENTA s.r.o. (2025, April 8).
- Chemdox. (n.d.).
- Sigma-Aldrich. (n.d.). Catalytic conversion of this compound using V2O5/TiO2 catalysts by a thermal decomposition process.
- Loba Chemie. (2023, December 28).
- Indenta Chemicals (India) Pvt. Ltd. (n.d.).
- Merck Millipore. (2009, March 10). Catalytic conversion of this compound using V2O5/TiO2 catalysts by a thermal decomposition process.
- Request PDF. (2025, August 10). Catalytic conversion of this compound using V2O5/TiO2 catalysts by a thermal decomposition process.
- Sigma-Aldrich. (n.d.). Methods of Synthesizing Monodisperse Colloidal Quantum Dots.
- Ahmad, F., Pandey, S., & Sahoo, S. K. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. Frontiers in Bioengineering and Biotechnology, 10, 843829.
- Singh, J., Dutta, T., Kim, K. H., Rawat, M., Samddar, P., & Kumar, P. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 4.
- Rather, J. A., & Padmanabhan, P. (2022). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: a review. Journal of Nanostructure in Chemistry, 12(4), 597-623.
- UW Clean Energy Institute. (2020, May 12). Synthesis of CdSe and InP Quantum Dots [Video]. YouTube.
- Gulati, S., Sachdeva, M., & Bhasin, K. K. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. In AIP Conference Proceedings (Vol. 1953, No. 1, p. 030214). AIP Publishing LLC.
- Betancourt-Galindo, R., Reyes-López, S. Y., & Puente-Urbina, B. A. (2014). Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives.
- CM4032 - Current Topics in Organic Chemistry. (2020, May 10). Capping Agents [Video]. YouTube.
- Bawendi Group. (n.d.). Synthesis. MIT.
- Das, C., Saikia, D., Majhi, J., & Bandyopadhyay, A. (2025). Hot-injection based synthesis of CdS and CdSe quantum dots and a comparative study of their properties. AIP Conference Proceedings.
- Kenis, P. J. A., & Kumar, A. (2024, January 18). Understanding Hot Injection Quantum Dot Synthesis Outcomes Using Automated High-Throughput Experiment Platforms and Machine Learning. Journal of the American Chemical Society.
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Application Notes & Protocols: The Strategic Role of 1,2-Dichlorobenzene in the Synthesis of Agrochemical Precursors
Abstract
1,2-Dichlorobenzene (orthodichlorobenzene, ODCB) is a pivotal industrial chemical, serving not only as a high-boiling point solvent but, more critically, as a foundational precursor in the synthesis of numerous agrochemicals.[1][2][3] Its unique reactivity and structural characteristics make it an indispensable starting material for producing key intermediates, particularly 3,4-dichloroaniline (3,4-DCA), which is a building block for a significant class of herbicides.[4][5] This document provides a detailed exploration of the synthetic pathways originating from this compound, offering in-depth mechanistic insights, validated experimental protocols, and a discussion of the chemical principles that govern these transformations. The protocols are designed for researchers, chemists, and process development professionals in the agrochemical industry, aiming to provide a comprehensive guide for laboratory-scale synthesis and process optimization.
Introduction: The Industrial Significance of this compound
This compound is a chlorinated aromatic compound produced as a side-product during the manufacture of chlorobenzene.[1][6] While it has applications as a solvent for fullerenes and as a cleaning agent, its primary industrial value is derived from its role as a chemical intermediate.[1][6] In the agrochemical sector, the controlled functionalization of the this compound ring provides access to a variety of substituted anilines and phenols that are the backbones of widely used pesticides and herbicides.
The presence of two adjacent, electron-withdrawing chlorine atoms deactivates the benzene ring towards electrophilic aromatic substitution, yet directs incoming electrophiles to specific positions, allowing for regioselective synthesis. This controlled reactivity is the cornerstone of its utility. This guide will focus on the most prominent synthetic application: the conversion of this compound into 3,4-dichloroaniline, a precursor to herbicides such as Propanil, Diuron, and Linuron.[7][8]
Core Synthetic Pathway: From this compound to 3,4-Dichloroaniline
The conversion of this compound to 3,4-dichloroaniline is the most significant application in the agrochemical field and proceeds via a robust, two-step process: electrophilic nitration followed by catalytic reduction.
Workflow Overview: this compound to Propanil
Caption: Synthetic workflow from this compound to the herbicide Propanil.
Step 1: Electrophilic Nitration of this compound
Mechanistic Rationale: The nitration of this compound is a classic electrophilic aromatic substitution. A mixed acid system, typically concentrated sulfuric acid and nitric acid, is employed to generate the highly electrophilic nitronium ion (NO₂⁺).[9] The chlorine atoms are ortho, para-directing but deactivating. The directing effects of the two chlorine atoms on this compound lead to substitution primarily at positions 4 and 3. Steric hindrance from the adjacent chlorine at position 1 disfavors substitution at the 3-position, leading to the preferential formation of the 3,4-dichloronitrobenzene isomer over the 2,3-dichloronitrobenzene isomer.[1][10][11]
Protocol 1: Synthesis of 3,4-Dichloronitrobenzene
Materials:
-
This compound (99%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add 30 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C. This mixture contains the active nitronium ion (NO₂⁺).
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 50 g (0.34 mol) of this compound dropwise over 60-90 minutes. Critically maintain the reaction temperature between 10-20 °C to control the reaction rate and minimize byproduct formation.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Neutralization: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with water.
-
Purification: The crude product is a mixture of isomers. Recrystallize the solid from ethanol. 3,4-Dichloronitrobenzene (m.p. 43 °C) will crystallize, leaving the liquid 2,3-dichloronitrobenzene isomer in the mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~30 °C).
Expected Outcome: This protocol typically yields 3,4-dichloronitrobenzene with good purity. The ratio of 3,4- to 2,3- isomers can be influenced by reaction conditions.[12]
Step 2: Catalytic Reduction to 3,4-Dichloroaniline
Mechanistic Rationale: The nitro group of 3,4-dichloronitrobenzene is reduced to a primary amine (NH₂) using catalytic hydrogenation.[7] This reaction is typically performed under hydrogen pressure using a noble metal catalyst, such as platinum or palladium, supported on carbon.[13] The reaction proceeds through nitroso and hydroxylamine intermediates. It is crucial to control conditions to prevent side reactions like hydrodechlorination (removal of chlorine atoms).[13]
Protocol 2: Synthesis of 3,4-Dichloroaniline
Materials:
-
3,4-Dichloronitrobenzene
-
Ethanol or Methanol (solvent)
-
Platinum on Carbon (Pt/C, 5% catalyst)
-
Hydrogen Gas (H₂)
-
Celite or another filter aid
Procedure:
-
Reactor Charging: In a high-pressure hydrogenation apparatus (e.g., a Parr shaker), dissolve 48 g (0.25 mol) of 3,4-dichloronitrobenzene in 250 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 5% Pt/C catalyst to the solution. Caution: The catalyst can be pyrophoric.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi (3.4-4.1 bar).
-
Reaction: Heat the mixture to 70-80 °C and begin agitation. Monitor the hydrogen uptake. The reaction is exothermic and may require initial cooling. The reaction is typically complete when hydrogen uptake ceases (usually 3-5 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter pad with a small amount of ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The remaining solid is crude 3,4-dichloroaniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation to yield a white to light-gray solid.[13]
Expected Outcome: Catalytic hydrogenation provides a high yield of 3,4-dichloroaniline (m.p. 66-71 °C) with high purity.[7]
| Parameter | Nitration (Protocol 1) | Reduction (Protocol 2) |
| Key Reagents | H₂SO₄, HNO₃ | H₂, Pt/C |
| Temperature | 10-20 °C | 70-80 °C |
| Pressure | Atmospheric | 50-60 psi |
| Typical Yield | 80-90% (crude) | >95% |
| Key Challenge | Isomer Separation | Preventing Dechlorination |
Subsequent Synthesis: Preparation of the Herbicide Propanil
The 3,4-dichloroaniline produced is a direct precursor to numerous herbicides. Its reaction with an acylating agent is a common final step.
Protocol 3: Synthesis of Propanil from 3,4-Dichloroaniline
Mechanistic Rationale: Propanil is synthesized via the N-acylation of 3,4-dichloroaniline with propionyl chloride. This is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of HCl.
Procedure:
-
Dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in 100 mL of a suitable solvent like toluene in a flask equipped with a stirrer and a dropping funnel.
-
Add a slight molar excess of a base (e.g., 10.1 g, 0.1 mol of triethylamine) to act as an HCl scavenger.
-
Cool the mixture to 10-15 °C.
-
Slowly add 9.3 g (0.1 mol) of propionyl chloride dropwise, maintaining the temperature below 25 °C.
-
After addition, stir the mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, followed by a dilute HCl wash, and finally a dilute sodium bicarbonate wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Propanil.
-
Recrystallize from a hexane/ethyl acetate mixture to obtain pure Propanil as a white solid.
Broader Synthetic Utility: Pathway to the Herbicide Dicamba
This compound also serves as a more distant precursor to other important agrochemicals, such as the herbicide Dicamba. This pathway involves the initial chlorination of this compound to 1,2,4-trichlorobenzene, which is a key starting material for Dicamba synthesis.[14][15][16]
Workflow Overview: this compound to Dicamba
Caption: High-level synthetic pathway from this compound to Dicamba.
This multi-step synthesis involves:
-
Chlorination: this compound is chlorinated to produce 1,2,4-trichlorobenzene.
-
Hydrolysis: 1,2,4-Trichlorobenzene is hydrolyzed under high temperature and pressure with sodium hydroxide to yield 2,5-dichlorophenol.[15]
-
Carboxylation: The 2,5-dichlorophenol is carboxylated, typically via the Kolbe-Schmitt reaction, to produce 3,6-dichlorosalicylic acid.[17][18]
-
Methylation: The final step is the O-methylation of the hydroxyl group to form Dicamba (3,6-dichloro-2-methoxybenzoic acid).[17]
Conclusion
This compound is a cornerstone intermediate in the agrochemical industry. Its primary value lies in its efficient conversion to 3,4-dichloroaniline, a versatile precursor for a wide range of anilide and phenylurea herbicides. The synthetic routes, primarily involving nitration and reduction, are well-established and robust, though they require careful control of reaction conditions to maximize yield and purity. The protocols and mechanistic discussions provided herein offer a comprehensive guide for professionals engaged in the synthesis and development of these vital agricultural products, underscoring the enduring importance of classical organic chemistry in modern crop protection solutions.
References
- Ataman Kimya. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Agrochemical Synthesis. [Link]
- Wikipedia. This compound. [Link]
- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. Blue Ocean Monitoring. [Link]
- Google Patents.
- ATSDR. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal. [Link]
- PubChem. This compound | C6H4Cl2 | CID 7239. [Link]
- NCBI. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]
- Google Patents. DE2606855A1 - Process for the preparation of propionic acid 3,4-dichloroanilide.
- ResearchGate.
- SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]
- Google Patents. CN102838483A - Synthesis method of dicamba.
- Wikipedia. 3,4-Dichloroaniline. [Link]
- Patsnap. Synthetic process of herbicide dicamba. [https://patents.patsnap.com/viewer/image/show?patentNumber=CN102952000A&language=en&type= tranquen]([Link] tranquen)
- Google Patents. GB2077729A - Process for preparing high assay dicamba.
- Google Patents.
- vpscience.org.
- ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]
- Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale. sid.ir. [Link]
- NJ.gov. 1,2,4-trichlorobenzene - health-based maximum contaminant level support document. [Link]
- pubs.acs.org.
- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
- NIH. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
Sources
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- 3. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy this compound | 95-50-1 [smolecule.com]
- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Dichlorobenzene as a High-Performance Solvent for Spectroscopic Analysis of Poorly Soluble Organic Materials
Introduction: Overcoming the Challenge of Poor Solubility in Spectroscopic Analysis
The accurate spectroscopic characterization of novel organic materials is a cornerstone of research and development in fields ranging from materials science to drug discovery. However, a significant hurdle often encountered is the poor solubility of many advanced organic compounds, including conjugated polymers, fullerenes, and novel drug candidates, in common spectroscopic solvents. This limited solubility can lead to low signal-to-noise ratios, inaccurate quantitative analysis, and an incomplete understanding of the material's intrinsic photophysical and structural properties.
1,2-Dichlorobenzene (ODCB) emerges as a powerful solvent to address this challenge. Its unique combination of a high boiling point, excellent solvating power for a wide range of non-polar and aromatic compounds, and compatibility with various spectroscopic techniques makes it an invaluable tool for researchers. This application note provides a comprehensive guide to utilizing this compound for the spectroscopic analysis of poorly soluble organic materials, offering detailed protocols, practical insights, and safety considerations.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its effective and safe use.
| Property | Value | Reference |
| Chemical Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 180.5 °C | |
| Melting Point | -17.0 °C | |
| Density | 1.306 g/cm³ at 20 °C | |
| Solubility in Water | 0.156 g/L at 25 °C | |
| UV Cutoff | ~295 nm |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.
Hazards:
-
Harmful if swallowed or inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Combustible liquid.[2]
-
Very toxic to aquatic life with long-lasting effects.[1]
Handling and Storage:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Spectroscopic Applications and Protocols
UV-Vis Spectroscopy
Application: this compound is an excellent solvent for UV-Vis analysis of conjugated polymers, organic semiconductors, and fullerenes, which often exhibit poor solubility in more common solvents like chloroform or THF.[2][3] Its high boiling point is also advantageous for high-temperature measurements.
Protocol: Preparing a Solution for UV-Vis Analysis
-
Material Weighing: Accurately weigh a small amount of the poorly soluble organic material (typically 0.1-1 mg) into a clean, dry glass vial.
-
Solvent Addition: Add a known volume of spectroscopic grade this compound to the vial to achieve the desired concentration. The target concentration will depend on the molar absorptivity of the analyte, but a starting point of 0.01-0.1 mg/mL is often suitable.
-
Dissolution:
-
Cap the vial tightly.
-
Use a vortex mixer to agitate the solution.
-
For highly insoluble materials, gentle heating (e.g., 40-60 °C) in a water bath or on a hot plate with stirring can significantly aid dissolution. The high boiling point of this compound makes this a safe option with minimal solvent loss.
-
Ultrasonication can also be employed to break up aggregates and enhance dissolution.
-
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a 0.2 µm PTFE syringe filter into a clean cuvette. This is crucial to minimize light scattering, which can interfere with the absorbance measurement.
-
Spectrometer Setup and Measurement:
-
Use a quartz cuvette for measurements in the UV region.
-
Use this compound as the blank to zero the spectrophotometer.
-
Acquire the absorption spectrum over the desired wavelength range.
-
Causality Behind Experimental Choices:
-
Gentle Heating: Many poorly soluble organic materials have strong intermolecular interactions that require thermal energy to overcome for dissolution. The high boiling point of this compound allows for effective heating without significant evaporation.
-
Filtration: Undissolved particles scatter light, leading to an artificially high and noisy baseline in the UV-Vis spectrum. Filtering ensures that the measured absorbance is due to the dissolved analyte.
Data Interpretation: The resulting spectrum can be used to determine the absorption maxima (λmax), calculate molar absorptivity, and study aggregation effects in solution.
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for preparing a sample in this compound for UV-Vis analysis.
Fluorescence Spectroscopy
Application: this compound is a suitable solvent for fluorescence spectroscopy of many organic fluorophores, particularly when studying concentration-dependent phenomena like aggregation-induced emission (AIE) or excimer/exciplex formation, where higher concentrations are needed.
Protocol: Preparing a Solution for Fluorescence Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the analyte in this compound following steps 1-3 of the UV-Vis protocol. A typical stock concentration might be 0.1-1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to investigate concentration-dependent effects. Ensure thorough mixing at each dilution step.
-
Cuvette Preparation: Use a four-sided polished quartz cuvette for fluorescence measurements.
-
Spectrometer Setup and Measurement:
-
Set the excitation wavelength (λex) based on the absorption spectrum of the analyte.
-
Acquire the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Run a solvent blank (this compound alone) to check for background fluorescence.
-
-
Quantum Yield Measurement (Optional): To determine the fluorescence quantum yield, a standard with a known quantum yield and similar absorption and emission properties should be used. Ensure the absorbance of both the sample and standard at the excitation wavelength is low (<0.1) to avoid inner filter effects.
Causality Behind Experimental Choices:
-
Low Absorbance for Quantum Yield: High absorbance can lead to the inner filter effect, where the emitted light is reabsorbed by other analyte molecules, leading to an underestimation of the quantum yield.
-
Solvent Blank: this compound may have some intrinsic fluorescence, which needs to be subtracted from the sample spectrum for accurate analysis.
Data Interpretation: The fluorescence spectrum provides information on the emission properties, Stokes shift, and quantum efficiency of the material. Changes in the emission spectrum with concentration can indicate aggregation or other intermolecular interactions.
Logical Relationship for Fluorescence Measurements
Caption: Logical flow for fluorescence spectroscopy using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Deuterated this compound (this compound-d₄) is an excellent solvent for NMR analysis of poorly soluble aromatic compounds, polymers, and fullerenes, especially at elevated temperatures.[4] Its high boiling point allows for variable temperature NMR studies to investigate dynamic processes or improve the resolution of broad signals.
Protocol: Preparing a Sample for NMR Analysis
-
Analyte Preparation: Ensure the analyte is as pure and dry as possible. Residual solvents from synthesis or purification can complicate the spectrum. For a standard 5 mm NMR tube, 5-20 mg of the compound is typically required for ¹H NMR, and 20-100 mg for ¹³C NMR.
-
Solvent Addition: In a small vial, dissolve the analyte in approximately 0.6-0.7 mL of this compound-d₄.
-
Dissolution:
-
Vortex the vial to facilitate dissolution.
-
If necessary, gently warm the vial to aid dissolution.
-
Sonication can also be beneficial.
-
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. The plug will filter out any undissolved particles.
-
Spectrometer Setup and Measurement:
-
Shim the spectrometer on the sample to obtain a homogeneous magnetic field.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.).
-
The residual proton signals for this compound-d₄ appear around 7.1-7.4 ppm in the ¹H NMR spectrum. The ¹³C NMR signals appear around 132.6 ppm.[4]
-
Causality Behind Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent minimizes the solvent signals in the ¹H NMR spectrum, which would otherwise overwhelm the analyte signals.
-
Filtering into the NMR Tube: Particulate matter in the NMR tube can significantly degrade the spectral resolution by disrupting the magnetic field homogeneity.
Data Interpretation: The NMR spectrum provides detailed information about the chemical structure, connectivity, and dynamics of the molecule in solution.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing an NMR sample in this compound-d₄.
Troubleshooting and Advanced Considerations
-
Solvent Impurities: Always use high-purity, spectroscopic grade this compound to avoid interference from impurities.
-
UV-Vis Baseline Correction: The UV cutoff of this compound is around 295 nm, limiting its use for analyzing compounds that absorb at shorter wavelengths.
-
Fluorescence Background: While generally low, it is always advisable to measure the fluorescence of a this compound blank and subtract it from the sample spectra, especially for weakly emitting samples.
-
NMR Linewidth: High concentrations of polymeric or aggregating materials can lead to broad NMR signals due to increased solution viscosity. Running the experiment at a higher temperature can often sharpen these signals.
Conclusion
This compound is a highly effective solvent for the spectroscopic characterization of a wide array of poorly soluble organic materials. Its strong solvating power and high boiling point enable the preparation of solutions suitable for high-quality UV-Vis, fluorescence, and NMR analysis, even for challenging compounds. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently employ this compound to unlock the spectroscopic secrets of their novel materials, accelerating discovery and innovation.
References
- Penta.
- Chiralabs. "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." URL: [Link]
- ResearchGate. "UV-vis absorption spectra of the polymers in a this compound solution (a) and as a thin film (b)." URL: [Link]
- Royal Society of Chemistry.
- PubChem. "this compound.
- ResearchGate. "UV-vis absorption spectrum of polymer in dichlorobenzene solution and external quantum efficiency (EQE) spectra..." URL: [Link]
- ResearchGate. "(a) UV-Vis absorption spectra of the PSeDPP conjugated polymer in o-dichlorobenzene solution and in thin films." URL: [Link]
- MIT OpenCourseWare. "8.
- PubChem. "this compound-d4.
Sources
Application Note & Protocol: Enhancing Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences Using 1,2-Dichlorobenzene
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. The most common methodology, the Fmoc/tBu approach, involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[1] Despite its widespread success, a significant hurdle remains: on-resin aggregation of the growing peptide chains.
This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of secondary structures like β-sheets.[2] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly susceptible.[2] When aggregation occurs, the N-terminus of the peptide chain becomes sterically hindered and inaccessible, resulting in failed or incomplete acylation and deprotection steps.[2] This leads to the accumulation of deletion sequences (n-1, n-2 peptides) and truncated products, severely complicating purification and drastically reducing the overall yield of the desired full-length peptide. The synthesis of amyloid beta (Aβ) peptides, notorious for their aggregation propensity, exemplifies this challenge.[3]
To overcome this, various strategies have been developed, including the use of specialized resins, backbone-protecting groups like Hmb and Dmb, and pseudoproline dipeptides.[4] An alternative and highly effective approach involves modifying the solvent environment to disrupt the hydrogen bonding network that underpins aggregation. This is where high-boiling point, aprotic solvents like 1,2-dichlorobenzene (DCB) offer a significant advantage.
Mechanism of Action: How this compound Disrupts Aggregation
This compound (DCB) is a colorless to pale yellow aromatic liquid with a high boiling point (approx. 180°C).[5] Its utility in SPPS stems from two key properties:
-
Disruption of Intermolecular Hydrogen Bonding: The primary function of DCB is to act as a "structure-breaking" or chaotropic solvent. Its aromatic nature and polarity interfere with the hydrogen bonds between peptide backbones that lead to the formation of β-sheet secondary structures. By solvating the growing peptide chains, DCB helps maintain their accessibility for subsequent coupling and deprotection reactions.
-
Enabling High-Temperature Synthesis: Peptide aggregation is often temperature-dependent. Performing SPPS at elevated temperatures (e.g., 60-80°C) can provide sufficient thermal energy to disrupt aggregated structures.[6][7] Standard SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have boiling points that can be limiting for sustained high-temperature synthesis. The high boiling point of DCB makes it an ideal co-solvent for heated SPPS protocols, allowing reactions to be performed at temperatures that effectively melt secondary structures without significant solvent evaporation.
The combination of these effects creates a synergistic environment that promotes efficient synthesis of otherwise "difficult" sequences.
Applications: When to Use this compound
The use of DCB is not necessary for all peptide syntheses. It is a specialized tool reserved for sequences where aggregation is anticipated or has been previously observed. Consider incorporating DCB into your SPPS protocol under the following circumstances:
-
Synthesis of Hydrophobic Peptides: Sequences containing a high percentage of residues like Val, Ile, Leu, Phe, Ala, and Trp.
-
Long Peptide Sequences: Generally, peptides exceeding 30 amino acids are more prone to aggregation.[8]
-
Known "Difficult" Sequences: This includes amyloidogenic peptides (e.g., Aβ1-42), certain viral fusion peptides, and other sequences known to form stable secondary structures.[3][9][10]
-
Failed Standard Syntheses: If a synthesis using standard DMF or NMP at room temperature results in low purity and a high proportion of deletion sequences, re-synthesis with a DCB-containing solvent system is a logical next step.
Detailed Protocol: Fmoc-SPPS Coupling with a DCB Co-Solvent System
This protocol details a single coupling cycle for automated or manual Fmoc-SPPS using a DCB-containing solvent mixture at an elevated temperature.
4.1. Reagents & Materials
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (4-5 equivalents relative to resin loading)
-
Coupling Reagent: HBTU (4 equivalents) or HATU (4 equivalents)[3]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[3]
-
Solvent System: NMP/DCB (e.g., 1:1 or 2:1 v/v). Note: The optimal ratio may require empirical determination.
-
Deprotection Solution: 20% piperidine in NMP (v/v)
-
SPPS reaction vessel (manual or automated synthesizer)
-
Heating system for the reaction vessel (e.g., heated water bath, reaction block)[6]
4.2. Experimental Workflow
The following diagram illustrates the key steps in a single amino acid coupling cycle using the DCB protocol.
Caption: Workflow for a heated SPPS coupling cycle using a DCB co-solvent.
4.3. Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin in the NMP/DCB solvent mixture for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in NMP) to the resin.
-
Heat the reaction vessel to 60°C and agitate for 5-7 minutes.[6] Using elevated temperature can accelerate Fmoc removal.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in the NMP/DCB solvent system.
-
Add DIPEA (8 eq.) to the solution to begin activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Heat the reaction vessel to 60°C and agitate for 30-60 minutes. The optimal time may vary depending on the specific amino acid being coupled.
-
Optional: Perform a colorimetric test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.[2] Note that in cases of severe aggregation, these tests can sometimes give false negatives.[2]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with NMP (3 times).
-
Wash the resin with Dichloromethane (DCM) (3 times) to prepare for the next cycle or for storage.
-
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[3]
Data & Expected Outcomes: A Comparative Overview
The primary benefit of using DCB is a significant improvement in the purity of the crude peptide product due to the reduction of deletion sequences.
| Parameter | Standard Protocol (NMP, 25°C) | Heated DCB Protocol (NMP/DCB, 60°C) | Rationale for Improvement |
| Crude Purity (HPLC) | Often <10% for difficult sequences | Can be >50-70% | Reduced aggregation leads to more complete coupling and deprotection, minimizing deletion byproducts. |
| Yield of Target Peptide | Low | Significantly Higher | Improved crude purity directly translates to a higher yield of the desired product after purification. |
| Presence of Deletion Sequences | High (n-1, n-2 peaks are prominent) | Minimal | The chaotropic and thermal effects of the DCB protocol ensure the N-terminus remains accessible for reaction. |
| Synthesis Time per Cycle | Coupling: 1-2 hours | Coupling: 30-60 minutes | Elevated temperatures increase reaction kinetics, allowing for shorter coupling and deprotection times.[6] |
Safety & Handling of this compound
This compound is a hazardous chemical and requires strict safety protocols.
-
Health Hazards: DCB is harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][12] Acute exposure can irritate the respiratory tract, while chronic exposure may lead to liver and kidney damage.[5]
-
Engineering Controls: All work with DCB must be performed inside a certified chemical fume hood with adequate airflow.[5][13]
-
Personal Protective Equipment (PPE):
-
Spill & Waste Management:
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5][11] For large spills, evacuate the area and contact Environmental Health & Safety.
-
Waste: DCB and all solvents mixed with it are considered hazardous waste. Collect all waste in properly labeled, sealed containers for disposal according to institutional and local regulations.[5]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Still-persistent aggregation; Insufficient activation or coupling time. | Increase coupling time to 90 minutes. Consider a double coupling step. Increase the ratio of DCB in the solvent mixture (e.g., from 1:1 to 1:2 NMP:DCB). |
| Low Yield After Cleavage | Peptide is still aggregated post-cleavage, leading to poor solubility and loss during workup. | Before precipitation with cold ether, dissolve the crude peptide in a small amount of a strong solvent like hexafluoroisopropanol (HFIP) or formic acid to break up aggregates.[3][14] |
| Safety Concerns (Odor) | Inadequate ventilation. | Ensure the fume hood sash is at the appropriate height and the airflow is within certified limits. Check all connections in the synthesizer for leaks. |
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Application Notes and Protocols: 1,2-Dichlorobenzene as a Carrier Solvent in Dye and Pigment Manufacturing
Introduction: The Role of 1,2-Dichlorobenzene in Colorant Synthesis
This compound (ortho-dichlorobenzene or ODCB) is a high-boiling point, aromatic solvent that holds a significant, albeit specialized, role in the chemical industry.[1][2] Its unique combination of thermal stability, solvency power, and relative inertness makes it a critical component in the synthesis of certain high-performance dyes and pigments.[3][4] In the manufacturing of colorants, solvents are not merely inert media; they are process-enabling chemicals that control reaction kinetics, influence crystal morphology, and facilitate purification. This compound excels in high-temperature reactions, where it serves as a carrier solvent for reactants and intermediates, particularly in the production of phthalocyanine pigments and certain classes of disperse dyes.[5]
This document serves as a technical guide for researchers, chemists, and process development professionals. It provides a detailed overview of the physicochemical properties of this compound, explains the causality behind its use, and offers detailed protocols for its application in both dye synthesis and pigment dispersion. Crucially, this guide also emphasizes the stringent safety, handling, and environmental protocols required due to the hazardous nature of the solvent.[3][6]
Physicochemical Properties and Rationale for Use
The utility of this compound as a carrier solvent is directly derived from its physical and chemical properties. It is a colorless to pale yellow liquid with a characteristic aromatic odor.[3][7] Its primary advantages in synthesis are its high boiling point and excellent ability to dissolve a wide range of organic compounds, including resins, gums, tars, and various chemical intermediates.[4]
Causality Behind Its Application:
-
High-Temperature Synthesis: Many condensation and cyclization reactions required for complex chromophores, such as phthalocyanines, necessitate temperatures between 180-220°C.[8] The boiling point of this compound (approx. 180°C) allows reactions to be conducted at atmospheric pressure within this optimal temperature range, providing precise thermal control.[9]
-
Solubilization of Reactants: It effectively dissolves key precursors like phthalonitrile and its derivatives, ensuring a homogeneous reaction medium, which is critical for achieving high yields and purity.[8][10]
-
Chemical Inertness: Under the strenuous conditions of synthesis (high heat, presence of catalysts), this compound remains largely unreactive, preventing the formation of unwanted by-products and ensuring the integrity of the final dye or pigment molecule.
-
Influence on Product Quality: In pigment manufacturing, the solvent environment can influence the crystal form (polymorphism) and particle size of the final pigment, which are critical determinants of its coloristic properties (hue, strength, transparency) and performance.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂ | [9] |
| Molecular Weight | 147.00 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Boiling Point | 180-183 °C | [3][7][9] |
| Melting Point | -17 °C | [3][9] |
| Density | ~1.31 g/cm³ at 20 °C | [3][9] |
| Flash Point | 66 °C (151 °F) | [2][7] |
| Solubility in Water | Low (~0.13 g/L) | [3][9] |
| Solubility in Organics | Miscible with alcohol, ether, benzene | [11] |
| Vapor Pressure | ~1.33 hPa at 20 °C | [9] |
Application in Pigment Synthesis: Phthalocyanines
One of the most prominent industrial applications of this compound is in the synthesis of metal phthalocyanine (MPc) pigments, particularly Copper Phthalocyanine (CuPc). These pigments are renowned for their brilliant blue and green shades, exceptional stability, and lightfastness. The synthesis involves the cyclotetramerization of phthalonitrile (or a derivative like phthalic anhydride in the presence of urea) around a central metal ion at high temperatures.[8][12]
Protocol 1: Laboratory-Scale Synthesis of Copper Phthalocyanine (CuPc)
This protocol describes a representative procedure for synthesizing CuPc pigment using phthalonitrile as the precursor and this compound as the reaction solvent.
Materials:
-
Phthalonitrile
-
Copper(I) Chloride (CuCl)
-
This compound (synthesis grade)
-
Methanol
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
-
Drying oven
Step-by-Step Methodology:
-
Reactor Setup: In a fume hood, charge the three-neck flask with phthalonitrile (e.g., 0.2 mol) and this compound (e.g., 250 mL). Begin stirring to dissolve the solid.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to displace air and prevent oxidation. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add Copper(I) Chloride (e.g., 0.05 mol) to the stirred mixture.
-
Heating and Reaction: Heat the reaction mixture gradually to 180°C. The color of the mixture will darken, eventually becoming a deep blue/purple as the CuPc pigment forms. Maintain the temperature and vigorous stirring for 4-5 hours.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90°C. The crude CuPc pigment will be a solid mass.
-
Quenching: Carefully and slowly pour the hot reaction slurry into a separate beaker containing methanol (e.g., 500 mL) under constant stirring. This step, known as "quenching" or "acid pasting," helps to precipitate the pigment in a finely divided form and separates it from the solvent.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake sequentially with additional methanol to remove residual this compound.
-
Purification: Transfer the crude pigment to a beaker and slurry it in a 5% HCl solution to remove any unreacted copper salts. Stir for 1 hour, then filter.
-
Final Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified CuPc pigment in an oven at 80-100°C to a constant weight.
Safety, Handling, and Environmental Considerations
This compound is a hazardous substance and requires strict safety protocols. [3][6]Its use is regulated by various agencies due to its potential health and environmental risks. [3][13] Health Hazards:
-
Inhalation: Vapors can cause irritation to the respiratory tract, headaches, dizziness, and nausea. [3]High-level or prolonged exposure may lead to liver and kidney damage. [6][11]* Skin/Eye Contact: Direct contact can cause significant irritation and burns to the skin and eyes. [6][14]It can be absorbed through the skin. [7]* Ingestion: Harmful if swallowed, potentially causing gastrointestinal distress and systemic toxicity. [3][14] Mandatory Safety Protocols:
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood with robust local exhaust ventilation. [6][15]2. Personal Protective Equipment (PPE):
-
Respiratory Protection: An appropriate respirator for organic vapors should be used, especially when handling outside of a fume hood or in case of a spill. [3] * Eye Protection: Chemical safety goggles and a face shield are mandatory. [15] * Hand Protection: Use chemically resistant gloves (e.g., Viton®, Teflon®). Inspect gloves before each use. [15][16] * Protective Clothing: A lab coat or chemical-resistant apron is required. [7]3. Handling and Storage:
-
Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, or open flames. [15] * Avoid contact with strong oxidizing agents and aluminum. [7] * Use measures to prevent the buildup of electrostatic charge. [15]4. Spill Management:
-
Evacuate the area and remove all ignition sources. [15] * Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. [15] * Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. [15]Do not let the product enter drains. [14][15] Environmental Impact:
-
-
Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects. [7][14]Releases into waterways must be strictly avoided.
-
Persistence: It is resistant to biodegradation and can persist in soil and water systems. [3][17]* Regulations: The substance is regulated under various frameworks, including the EPA, and is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requiring specific disposal procedures. [3]
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The Utility of 1,2-Dichlorobenzene in the Synthesis of Pharmaceutical Intermediates
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Strategic Role of 1,2-Dichlorobenzene
This compound (ortho-dichlorobenzene, o-DCB), a colorless to pale yellow liquid, is a cornerstone compound in the fine chemical industry, serving a dual role as both a high-boiling point solvent and a versatile chemical intermediate.[1][2] Its unique physical properties and chemical reactivity make it indispensable for synthesizing a range of pharmaceutical intermediates, particularly those requiring elevated reaction temperatures or specific substitution patterns on a benzene ring.[1][3] This guide provides an in-depth exploration of its applications, focusing on the causality behind its selection in key synthetic transformations and providing detailed, field-proven protocols for its safe and effective use.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the properties and hazards of this compound is a non-negotiable prerequisite for its use in any laboratory or manufacturing setting.
Key Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂ | [3] |
| Molar Mass | 147.00 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 180.19 °C | [3] |
| Melting Point | -17.03 °C | [3] |
| Density | 1.30 g/cm³ | [3] |
| Solubility in Water | Poorly soluble (0.015 g/100 mL at 20°C) | [1] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, benzene | [1][3] |
| Flash Point | 66 °C (151 °F) | [3] |
Mandatory Safety and Handling Protocols (EHS)
This compound is classified as a hazardous substance, primarily causing irritation to the eyes, skin, and respiratory tract upon acute exposure.[5] Chronic exposure can lead to more severe health effects, including damage to the liver and kidneys.[4][5] Strict adherence to the following safety protocols is imperative.
Expert Insight: The high boiling point of o-DCB means its vapors can persist in the work area if not properly contained. Always assume the potential for inhalation exposure and work within a certified chemical fume hood.
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood with a verified face velocity.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., Viton or laminate).[5] Always inspect gloves for integrity before use.[6]
-
Eye Protection: Use chemical safety goggles and a face shield.[5][6]
-
Lab Coat: A flame-resistant lab coat is required.
-
Respiratory Protection: In cases of inadequate ventilation or potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
-
-
Exposure Limits: The OSHA Permissible Exposure Limit (PEL) is a ceiling limit of 50 ppm.[7] All procedures should be designed to stay well below this limit.
Protocol 2: Spill Management and Waste Disposal
-
Spill Response (Small Spills <100 mL):
-
Ensure the area is well-ventilated and restrict access.[6]
-
Wearing full PPE, absorb the spill using an inert material such as vermiculite, sand, or earth.[5][6] Do not use combustible absorbents.
-
Collect the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
-
Spill Response (Large Spills):
-
Waste Disposal:
Application I: this compound as a High-Boiling Point Solvent
Rationale: Many critical bond-forming reactions in pharmaceutical synthesis, such as Friedel-Crafts and Ullmann couplings, have high activation energies.[8][9] They require temperatures often exceeding 150 °C to proceed at a practical rate. This compound, with its boiling point of ~180 °C and relative chemical inertness, is an ideal solvent for these conditions, ensuring thermal stability and efficient heat transfer.[2]
Case Study: Intramolecular Friedel-Crafts Cyclization for Diclofenac Synthesis
The synthesis of the widely used NSAID, Diclofenac, involves a key intramolecular Friedel-Crafts cyclization to form the indolinone core. This step requires a Lewis acid catalyst and high temperatures, for which o-DCB or similar solvents are well-suited.[9]
Caption: Workflow for Friedel-Crafts Cyclization.
Protocol 3: General Procedure for Friedel-Crafts Cyclization
This protocol is representative and should be adapted based on the specific substrate.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the N-aryl-2-chloroacetamide precursor (1.0 eq) and this compound (5-10 mL per gram of substrate).
-
Inert Atmosphere: Begin stirring the mixture and purge the flask with dry nitrogen.
-
Catalyst Addition: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0 eq), in portions under the nitrogen atmosphere. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 160 °C using a heating mantle and temperature controller.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding dilute hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel, perform extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired indolinone intermediate.
Application II: this compound as a Key Reactant
Rationale: The chlorine atoms on the o-DCB ring direct electrophilic aromatic substitution primarily to the 4-position. This regioselectivity is exploited to install a nitro group, which can then be readily reduced to an amine. This two-step sequence transforms a simple starting material into a highly valuable, difunctional intermediate.
Case Study: Synthesis of 3,4-Dichloroaniline
3,4-Dichloroaniline is a crucial building block for numerous agrochemicals and pharmaceuticals, including the antimalarial drug chlorproguanil and several herbicides.[10][11] Its industrial synthesis begins with the nitration of this compound, followed by the catalytic hydrogenation of the resulting 1,2-dichloro-4-nitrobenzene.[12]
Caption: Synthesis pathway to 3,4-Dichloroaniline.
Protocol 4: Two-Step Synthesis of 3,4-Dichloroaniline
This protocol involves highly corrosive and energetic reagents. Extreme caution is required.
Step A: Nitration of this compound
-
Setup: In a fume hood, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath.
-
Addition: To a separate flask containing this compound (1.0 eq), slowly add the cold nitrating mixture dropwise while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid product, 1,2-dichloro-4-nitrobenzene, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step B: Hydrogenation to 3,4-Dichloroaniline
-
Setup: To a hydrogenation vessel, add the 1,2-dichloro-4-nitrobenzene from Step A, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir vigorously at room temperature.[13] The reaction is often exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude 3,4-dichloroaniline, which can be further purified by recrystallization or distillation.[12][13]
Application III: Advanced C-N Bond Formation via Ullmann Condensation
Rationale: The Ullmann condensation is a classical, copper-catalyzed cross-coupling reaction essential for forming diaryl ethers and diaryl amines.[8][14][15] While modern palladium-catalyzed methods exist, the Ullmann reaction remains relevant, especially in industrial settings, for its cost-effectiveness. It requires high temperatures, making this compound a suitable solvent, although it can also participate as the aryl halide reactant.[8]
Expert Insight: Traditional Ullmann reactions often required stoichiometric copper and harsh conditions. Modern iterations utilize catalytic copper(I) sources with ligands (e.g., phenanthroline), which improve yields and broaden the substrate scope, though high temperatures are still often necessary.[8]
Caption: Simplified Ullmann C-N Coupling Cycle.
Protocol 5: General Procedure for Ullmann C-N Coupling
-
Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the amine (1.2-1.5 eq), a copper(I) salt catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or this compound.[8]
-
Reaction: Heat the mixture under a nitrogen atmosphere to 120-200 °C, depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can require 12-48 hours for completion.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase to remove the solvent and base.
-
Purification: Dry the organic layer and concentrate it. Purify the resulting crude product via column chromatography to isolate the desired diaryl amine.
Summary and Outlook
This compound remains a chemical of significant industrial importance due to its utility as a high-temperature solvent and a regioselective reactant. Its application in the synthesis of intermediates for major drugs like Diclofenac and foundational building blocks like 3,4-dichloroaniline underscores its value. While the industry trends towards greener solvents and more efficient, lower-temperature catalytic systems, the established processes and economic advantages of o-DCB ensure its continued, albeit carefully managed, role in pharmaceutical synthesis. Future research will likely focus on developing flow chemistry processes to minimize exposure risks and improve reaction efficiency, further securing the legacy of this versatile compound.
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Application Notes and Protocols: 1,2-Dichlorobenzene as a Chemical Scavenger in Condensation Reactions
Introduction: The Critical Role of Byproduct Removal in Condensation Polymerization
Condensation polymerization is a cornerstone of modern materials science, enabling the synthesis of high-performance polymers such as polyimides, polyesters, and polyamides.[1] A defining characteristic of these reactions is the formation of small molecule byproducts, most commonly water.[2] The efficient removal of these byproducts is not merely a matter of purification; it is a critical determinant of the polymerization kinetics and the final molecular weight of the polymer. Incomplete removal of byproducts can lead to reversible reactions, limiting chain growth and resulting in materials with suboptimal physical and thermal properties.
This application note details the use of 1,2-dichlorobenzene (o-DCB) as a highly effective chemical scavenger, specifically for the removal of water, in high-temperature condensation reactions. Its high boiling point, ability to form a heterogeneous azeotrope with water, and chemical stability make it an invaluable tool for driving polymerization reactions to completion and achieving high molecular weight polymers.[3][4] We will explore the underlying principles of its function, provide detailed protocols for its application, and discuss the necessary safety precautions for its handling.
The Mechanism of Action: Azeotropic Distillation
This compound's efficacy as a water scavenger stems from its ability to form a minimum-boiling azeotrope with water.[3] An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase, making separation by simple distillation impossible.[3] However, in the case of this compound and water, a heterogeneous azeotrope is formed, which, upon condensation, separates into two immiscible layers.[3] This phenomenon is harnessed using a Dean-Stark apparatus to physically remove water from the reaction system, thereby shifting the reaction equilibrium towards product formation in accordance with Le Chatelier's principle.
Key Properties of this compound Relevant to its Scavenging Action:
| Property | Value | Significance in Condensation Reactions |
| Boiling Point | 180.5 °C[4] | Allows for high reaction temperatures, which are often necessary for the synthesis of thermally stable polymers like polyimides.[2] |
| Azeotrope with Water | Forms a minimum-boiling azeotrope.[3] | Facilitates the removal of water at a temperature lower than the boiling point of either pure component, protecting thermally sensitive reagents. |
| Immiscibility with Water | Poorly soluble in water.[5] | Enables the separation of the condensed azeotrope into distinct aqueous and organic phases in a Dean-Stark trap.[3] |
| Chemical Inertness | Stable under typical polymerization conditions. | Does not interfere with the desired condensation reaction. |
Diagram: Azeotropic Water Removal Workflow
The following diagram illustrates the process of azeotropic water removal using this compound in a typical condensation polymerization setup.
Caption: High-temperature polymerization setup.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the reaction apparatus as shown in the diagram above. Ensure all glassware is thoroughly dried to prevent the introduction of extraneous water.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture. [6]Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging the Reactor: Under a positive flow of inert gas, charge the three-necked flask with the aromatic diamine and this compound. The amount of solvent should be sufficient to create a stirrable slurry or solution, typically aiming for a 10-20% solids concentration.
-
Initial Heating and Dissolution: Begin stirring and gently heat the mixture to dissolve the diamine. If a co-solvent like NMP is used, it can be added at this stage.
-
Monomer Addition: Once the diamine is dissolved, add the aromatic dianhydride to the solution in one portion.
-
Azeotropic Distillation: Heat the reaction mixture to reflux (approximately 180 °C). The this compound-water azeotrope will begin to distill and collect in the Dean-Stark trap. The condensed layers will separate, with the denser this compound returning to the reaction flask and the less dense water accumulating in the collection arm of the trap. [3]7. Monitoring the Reaction: The progress of the polymerization can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically considered complete when water evolution ceases. The reaction time can range from several hours to over 24 hours, depending on the specific monomers and desired molecular weight.
-
Polymer Isolation: After cooling the reaction mixture to room temperature, the polymer solution can be slowly poured into a non-solvent, such as methanol, with vigorous stirring to precipitate the polyimide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with fresh non-solvent to remove any residual this compound and unreacted monomers, and then dried in a vacuum oven.
Safety and Handling of this compound
This compound is a hazardous chemical and requires careful handling to minimize exposure. [7] Health Hazards:
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract. [7][8]Inhalation of high concentrations can lead to central nervous system depression. [7]* Chronic Effects: Prolonged or repeated exposure may cause damage to the liver and kidneys. [7]It is classified as a hepatotoxic agent. [9]* Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects and should be prevented from entering the environment. [4][8][10] Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as those made of fluorinated rubber or nitrile rubber, are mandatory. [11]Always inspect gloves before use. [11]* Eye Protection: Chemical safety goggles or a face shield must be worn. [7][11]* Lab Coat: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. [8][10]If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [7] Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated area. [8][11]* Avoid contact with skin, eyes, and inhalation of vapors. [11][12]* Keep away from sources of ignition as it is combustible. [4][11] Spill and Waste Disposal:
-
In case of a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. [7]* For larger spills, evacuate the area and contact your institution's environmental health and safety department. [7]* All this compound waste, including contaminated materials, must be collected and disposed of as hazardous waste according to local and national regulations. [7]
Conclusion
This compound serves as a highly effective chemical scavenger in condensation reactions, particularly for the synthesis of high-performance polymers where the removal of water is critical for achieving high molecular weights. Its high boiling point and ability to form a heterogeneous azeotrope with water allow for efficient byproduct removal under conditions suitable for high-temperature polymerizations. While its use requires stringent safety protocols due to its hazardous nature, the benefits it offers in terms of reaction control and product quality make it an indispensable tool for researchers and professionals in the field of polymer chemistry and drug development.
References
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- Material Safety Data Sheet 1,2 Dichlorobenzene - Indenta Chemicals. (n.d.).
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- Technical Support Center: Managing this compound Toxicity in Laboratory Settings - Benchchem. (n.d.).
- Safety Data Sheet: this compound - Carl ROTH. (n.d.).
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Application Note: 1,2-Dichlorobenzene as a Mobile Phase for High-Temperature Gel Permeation Chromatography
<
Introduction
High-Temperature Gel Permeation Chromatography (HT-GPC) is an indispensable analytical technique for determining the molecular weight distribution of polymers, particularly for semi-crystalline polyolefins like polyethylene and polypropylene.[1] These materials often require elevated temperatures and specialized solvents to achieve complete dissolution, which is a prerequisite for accurate chromatographic analysis.[2][3] 1,2-Dichlorobenzene (DCB), also known as ortho-dichlorobenzene (o-DCB), has emerged as a vital mobile phase component in HT-GPC due to its high boiling point, excellent solvent strength for a wide range of polymers, and compatibility with common GPC system components.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DCB as a mobile phase in HT-GPC, covering its physicochemical properties, safety protocols, and a detailed experimental workflow.
The molecular weight distribution of a polymer is intrinsically linked to its physical and mechanical properties, such as melt viscosity, toughness, and crystallinity.[1] Therefore, precise characterization is crucial for quality control in polymer manufacturing, research and development of new materials, and understanding degradation mechanisms.[4] HT-GPC at temperatures often exceeding 140°C ensures that the polymer remains fully dissolved throughout the analysis, preventing precipitation and leading to reliable and reproducible results.[2]
Physicochemical Properties of this compound
Understanding the properties of DCB is fundamental to its successful application in HT-GPC. DCB is a colorless to pale yellow liquid with a distinct aromatic odor.[5] Its key attributes make it a suitable high-temperature solvent for polymer analysis.
| Property | Value | Source |
| CAS Number | 95-50-1 | |
| Molecular Formula | C₆H₄Cl₂ | |
| Molecular Weight | 147.00 g/mol | |
| Boiling Point | 178-180 °C | [6] |
| Melting Point | -18 to -17 °C | [6] |
| Density | 1.306 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.551 | [6] |
| Viscosity | 1.32 cP at 25 °C | [7][8] |
| Vapor Pressure | 1.2 mmHg at 20 °C | [6] |
Note: These properties, particularly viscosity and refractive index, are temperature-dependent. It is crucial to consider their values at the operational temperature of the GPC system for accurate data interpretation.[9][10]
Safety and Handling of this compound
DCB is a hazardous substance and requires strict safety protocols.[11]
Hazards:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] Acute exposure can lead to central nervous system depression, with symptoms like dizziness and headache.[5] Chronic exposure can damage the liver and kidneys.[5]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[12]
-
Flammability: It is a combustible liquid and can form explosive vapor/air mixtures at elevated temperatures.[8][13]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Fluorinated rubber, Nitrile rubber for splash contact) are mandatory.[14]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[14]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood.[13] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Handling and Storage:
-
Keep containers tightly closed in a dry, well-ventilated area away from sources of ignition.[14]
-
Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Grounding and bonding are necessary to prevent static discharge.
-
Store at a recommended temperature of 15–25 °C.[11]
Spill and Waste Management:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[5]
-
Large spills require evacuation and professional emergency response.
-
All DCB waste, including contaminated consumables, must be collected in labeled hazardous waste containers for disposal according to local environmental regulations.[5][14]
Experimental Protocol for HT-GPC with this compound
This protocol outlines the key steps for performing HT-GPC analysis of polyolefins using DCB as the mobile phase.
Materials and Equipment
-
High-Temperature GPC System: Equipped with a pump, autosampler, column oven, and detectors (e.g., Refractive Index, Viscometer, Light Scattering) capable of operating at temperatures up to at least 160°C.[2][15]
-
GPC Columns: A set of high-temperature resistant GPC columns with appropriate pore sizes for the expected molecular weight range of the polymer.[16][17] Polystyrene-divinylbenzene (PS-DVB) based columns are commonly used.[18]
-
This compound (HPLC Grade): High-purity DCB is essential to minimize baseline noise.[19]
-
Antioxidant: Butylated hydroxytoluene (BHT) or a similar stabilizer to prevent solvent and polymer degradation at high temperatures.[20][21]
-
Polymer Sample and Standards: Well-characterized polymer standards (e.g., polystyrene) for calibration.
-
Sample Vials: With caps and septa suitable for high-temperature use.
-
Filtration System: For filtering the mobile phase and dissolved samples (if necessary).
-
Analytical Balance
-
Fume Hood
Experimental Workflow Diagram
Caption: HT-GPC workflow using this compound mobile phase.
Step-by-Step Methodology
1. Mobile Phase Preparation: a. Prepare the mobile phase by dissolving an antioxidant, such as BHT, in the HPLC-grade this compound. A typical concentration is 300 ppm.[15][21] b. Thoroughly degas the mobile phase before use to prevent bubble formation in the pump and detector.
2. System Setup and Equilibration: a. Install the appropriate set of high-temperature GPC columns in the column oven. b. Set the desired operating temperatures for the column oven, injector, and detectors. A typical temperature for polyolefin analysis is 140-160°C.[1][22] c. Start the pump at a low flow rate and gradually increase to the analytical flow rate (e.g., 1.0 mL/min).[20] d. Allow the system to equilibrate with the mobile phase until a stable baseline is achieved in all detectors. This may take several hours.
3. Sample Preparation: a. Accurately weigh the polymer sample into a sample vial. The required sample mass will depend on the expected molecular weight and detector sensitivity, but typical concentrations range from 0.5 to 2 mg/mL.[23] b. Add the appropriate volume of the stabilized DCB mobile phase to the vial. c. Place the vial in a sample preparation unit that provides controlled heating and agitation to facilitate complete dissolution.[24] Dissolution times can vary from 60 to 120 minutes depending on the polymer's crystallinity and molecular weight.[23] d. For some samples, filtration may be necessary to remove any insoluble material.[24]
4. Calibration: a. Prepare a series of calibration standards using polymers with known molecular weights (e.g., narrow polystyrene standards). b. Inject each standard and record the retention time. c. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
5. Sample Analysis: a. Place the dissolved sample vials in the autosampler. b. Create a sequence in the chromatography software to inject the samples. c. The autosampler will inject a precise volume of the sample solution (e.g., 200 µL) into the GPC system.[15][20]
6. Data Acquisition and Processing: a. The detectors will record the signal as the separated polymer molecules elute from the columns. b. The chromatography software will integrate the chromatogram and use the calibration curve to calculate the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI).[4]
Typical Operating Parameters
| Parameter | Value |
| Mobile Phase | This compound with 300 ppm BHT |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 150 °C |
| Detector Temperature | 150 °C |
| Injection Volume | 200 µL |
| Sample Concentration | 0.5 - 2.0 mg/mL |
| Columns | 2 x Mixed-Bed High-Temperature GPC Columns |
| Run Time | 30-60 minutes |
Note: These parameters should be optimized for the specific polymer being analyzed and the GPC system being used.
Causality Behind Experimental Choices
-
Choice of DCB: Its high boiling point prevents the solvent from boiling at the high temperatures required to dissolve and analyze polyolefins. Its strong solvency for these polymers ensures complete dissolution, preventing on-column precipitation.[2][3]
-
Use of Antioxidant (BHT): At elevated temperatures, both the solvent and the polymer can undergo oxidative degradation. The antioxidant scavenges free radicals, preserving the integrity of both the mobile phase and the sample during the analysis.[20]
-
High Temperature Operation: Many polyolefins are crystalline at room temperature and are insoluble in common GPC solvents. High temperatures provide the necessary thermal energy to overcome the crystalline lattice energy, allowing the polymer chains to dissolve and adopt a random coil conformation in solution.[1][2]
-
System Equilibration: A stable baseline is critical for accurate peak integration and subsequent molecular weight calculations. Equilibration ensures that the temperature and solvent composition within the entire system are uniform.
Conclusion
This compound is a robust and effective mobile phase for the high-temperature GPC analysis of polyolefins and other challenging polymers. Its favorable physicochemical properties allow for the complete dissolution and accurate characterization of these materials. However, its hazardous nature necessitates strict adherence to safety protocols. By following the detailed protocol and understanding the rationale behind the experimental choices outlined in this application note, researchers can confidently employ DCB to obtain high-quality, reproducible GPC data, leading to a deeper understanding of their polymer systems.
References
- Benchchem.
- Intertek. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins. URL
- Carl ROTH.
- LCGC International. High Temperature GPC Analysis of Polyolefins with Infrared Detection. URL
- Indenta Chemicals.
- Chemdox.
- Carl ROTH.
- Polymer Char. High Temperature GPC (HT-GPC): A Complete Guide. URL
- Chemcasts.
- LCGC International. Assessing the Suitability of a Green Solvent for GPC and TREF Analyses of Polyethylene. URL
- Polymer Solutions.
- Sigma-Aldrich. This compound anhydrous, 99%. URL
- Stenutz. This compound. URL
- Agilent. Analysis of polyolefins by GPC/SEC. URL
- Jordi Labs.
- LCGC International. Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants. URL
- Polymer Char.
- PubChem. This compound. URL
- Phenomenex. Column Selection Understanding GPC. URL
- ResearchGate. Refractive index of this compound. URL
- RQM+. How to Choose a GPC Column. URL
- Agilent. Organic GPC/SEC columns. URL
- CP Lab Safety. This compound For HPLC 99%, 2 Liter. URL
- ResolveMass Laboratories. GPC for Polymer Characterization: Understanding Molecular Weight Distribution. URL
- Fisher Scientific. This compound, HPLC Grade, 98% min. URL
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- 23. Practical considerations in Gel Permeation Chromatography analysis of polyolefins [polymerchar.com]
- 24. agilent.com [agilent.com]
Application & Protocol Guide: Synthesis of Organometallic Complexes in 1,2-Dichlorobenzene
For: Researchers, scientists, and drug development professionals.
Strategic Overview: The Role of 1,2-Dichlorobenzene in Modern Organometallic Synthesis
The synthesis of novel organometallic complexes is a cornerstone of advancements in catalysis, materials science, and pharmaceutical development. The choice of solvent is a critical parameter that dictates reaction outcomes, influencing solubility, reaction kinetics, and thermal stability. This compound (ortho-dichlorobenzene, o-DCB), an aromatic organic compound, has emerged as a strategic solvent for challenging organometallic syntheses.[1][2]
Its utility stems from a unique combination of properties:
-
High Boiling Point: With a boiling point of approximately 180°C, o-DCB facilitates reactions that require high thermal energy to overcome activation barriers, which is common in the formation of robust metal-carbon bonds.[3]
-
Excellent Solvating Power: As a non-polar liquid, it is an effective solvent for a wide range of organic ligands, organometallic precursors, and even fullerenes.[1][2]
-
Chemical Inertness: o-DCB is relatively inert under many reaction conditions, preventing unwanted side reactions with highly reactive organometallic species.
This guide provides a comprehensive framework for leveraging this compound in organometallic synthesis, detailing its properties, safety protocols, and practical, field-tested experimental procedures.
Health, Safety, and Environmental Diligence
Trustworthiness Pillar: Before any experimental work, a thorough understanding and implementation of safety protocols are non-negotiable. This compound is a hazardous substance requiring strict handling procedures.[4]
-
Primary Hazards: o-DCB is toxic if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[1][5][6] It is also recognized as a hepatotoxic agent.[1]
-
Environmental Concerns: The compound is very toxic to aquatic life with long-lasting effects and must not be released into the environment.[4][7] All waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[5][7]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[8]
-
Hand Protection: Use chemical-resistant gloves (e.g., Viton®, Teflon®) inspected prior to use.[7][8]
-
Body Protection: Wear a flame-resistant lab coat and protective clothing.[5][9]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][7]
In Case of Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water.[5][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids apart.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[6]
Technical Data and Solvent Preparation
An understanding of the physicochemical properties of o-DCB is essential for experimental design, particularly for predicting solubility and planning purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂ | [1][2][10] |
| Molecular Weight | 147.00 g/mol | [1][3][10] |
| Boiling Point | 180.19 °C | [2] |
| Melting Point | -17.03 °C | [2] |
| Density | 1.30 g/cm³ (at 20°C) | [2][3] |
| Flash Point | 66 °C (151 °F) | [1][2][3] |
| Solubility in Water | Poorly soluble (~0.01%) | [2][3] |
| Miscibility | Miscible with most organic solvents (ethanol, ether, benzene) | [1][10] |
Protocol 1: Purification and Degassing of this compound for Air-Sensitive Synthesis
Expertise & Experience Pillar: The presence of water and dissolved oxygen can be detrimental to many organometallic reactions. This protocol ensures the solvent is sufficiently pure and inert for high-fidelity synthesis.
Materials:
-
Reagent-grade this compound
-
Calcium hydride (CaH₂) or Sodium-Benzophenone ketyl
-
Schlenk line apparatus[11]
-
Distillation glassware
-
Solvent storage flask (e.g., Strauss flask)
Methodology:
-
Pre-Drying: Place 500 mL of this compound in a 1 L round-bottom flask containing a magnetic stir bar. Add approximately 10 g of anhydrous calcium hydride (CaH₂).
-
Causality: CaH₂ is an effective drying agent that reacts with residual water to form calcium hydroxide and hydrogen gas.
-
-
Reflux: Attach a reflux condenser to the flask and place it under a positive pressure of inert gas (Argon or Nitrogen) using a Schlenk line.[11] Heat the mixture to reflux and stir for at least 4 hours (or overnight).
-
Distillation: After refluxing, allow the mixture to cool slightly. Assemble a distillation apparatus, ensuring all glassware is oven- or flame-dried and cooled under an inert atmosphere. Distill the this compound under inert gas, collecting the fraction that boils at approximately 180°C.
-
Causality: Distillation separates the pure solvent from the non-volatile drying agent and any other high-boiling impurities.[4]
-
-
Degassing (Freeze-Pump-Thaw): Transfer the distilled solvent to a robust storage flask equipped with a high-vacuum Teflon valve. a. Freeze the solvent completely using a liquid nitrogen bath. b. Once frozen solid, open the flask to the high-vacuum line to remove gases trapped above the solid solvent. c. Close the valve to the vacuum and thaw the solvent completely using a water bath. d. Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.[12]
-
Storage: Store the purified, degassed solvent over activated molecular sieves in a sealed Strauss flask under a positive pressure of inert gas.
Experimental Workflows and Protocols
The high boiling point of o-DCB makes it suitable for both conventional heating and microwave-assisted synthesis, which can dramatically reduce reaction times.[13][14][15]
Visualization: General Workflow for Organometallic Synthesis
Caption: General experimental workflow for organometallic synthesis in this compound.
Protocol 2: High-Temperature Synthesis of a Cyclometalated Platinum(II) Complex
Objective: To synthesize a representative cyclometalated platinum(II) complex, which often requires high temperatures to facilitate the C-H activation step. This protocol is adapted from general procedures for preparing such complexes.[16]
Reactants:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Benzo[h]quinoline (bzq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Purified, degassed this compound (o-DCB)
Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add K₂PtCl₄ (1.0 mmol), benzo[h]quinoline (1.1 mmol), and a magnetic stir bar to a 100 mL Schlenk flask.
-
Solvent Addition: Using a cannula or syringe, transfer 40 mL of purified, degassed this compound into the Schlenk flask.
-
Dimer Formation: Heat the reaction mixture to 140°C in an oil bath under a constant positive pressure of inert gas. Stir at this temperature for 12-16 hours. During this time, the formation of the chloro-bridged platinum dimer, [Pt(bzq)Cl]₂, is expected, often observed as a color change and precipitation of a yellow solid.[16]
-
Causality: High temperature is required to drive the cyclometalation reaction, where a C-H bond on the ligand is broken and a stable Pt-C bond is formed.
-
-
Ligand Addition: Cool the mixture to ~80°C. In a separate flask, dissolve BINAP (1.0 mmol) in 10 mL of o-DCB. Transfer this solution to the reaction flask via cannula.
-
Final Complexation: Increase the temperature to 160°C and stir for an additional 4-6 hours. Monitor the reaction by taking small aliquots (under inert conditions) and analyzing via TLC or ³¹P NMR spectroscopy to observe the consumption of free BINAP.
-
Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to ~10 mL under vacuum. c. Add 50 mL of hexane to precipitate the crude product. d. Isolate the solid product by filtration under inert atmosphere using a Schlenk filter cannula. e. Wash the solid with diethyl ether (2 x 20 mL) to remove any unreacted ligands. f. Dry the final complex under high vacuum.
-
Characterization: Confirm the identity and purity of the product using multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), Mass Spectrometry, and Elemental Analysis.
Protocol 3: Microwave-Assisted Synthesis of a Molybdenum Carbonyl Complex
Objective: To demonstrate the acceleration of a ligand substitution reaction on a metal carbonyl precursor using microwave irradiation, a technique well-suited for high-boiling solvents like o-DCB.[17]
Reactants:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
1,10-Phenanthroline
-
Purified, degassed this compound (o-DCB)
Methodology:
-
Vessel Charging: In a dedicated microwave reaction vessel equipped with a stir bar, add Mo(CO)₆ (1.0 mmol) and 1,10-phenanthroline (1.1 mmol).
-
Solvent Addition: Add 15 mL of purified, degassed this compound.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor cavity. Program the reactor to heat the mixture to 150°C and hold for 10 minutes with active stirring.
-
Causality: Microwave energy directly couples with the polar solvent, leading to rapid, uniform heating that dramatically shortens the time required for the substitution of two carbonyl ligands by the bidentate phenanthroline ligand.[13] This is significantly faster than conventional heating which might take several hours.
-
-
Workup: a. After the reaction is complete, allow the vessel to cool to a safe handling temperature (<50°C). b. Open the vessel in a fume hood. The product, [Mo(CO)₄(phen)], should precipitate as a colored solid. c. Collect the solid by vacuum filtration. d. Wash the product with cold ethanol (2 x 10 mL) and then hexane (2 x 10 mL) to remove any residual o-DCB and unreacted starting materials. e. Dry the product under vacuum.
-
Characterization: Confirm the product's identity using IR spectroscopy (to observe the shift in C-O stretching frequencies) and NMR spectroscopy.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently dried/degassed solvent or reagents. 2. Reaction temperature too low or time too short. 3. Precursor complex is inactive or degraded. | 1. Re-purify the solvent using Protocol 1. Ensure all reagents are anhydrous and handled under inert conditions. 2. Incrementally increase reaction temperature or time, monitoring by TLC/NMR. 3. Check the purity of the starting materials. |
| Formation of Insoluble Black Material (Metal Decomposition) | 1. Reaction temperature is too high, causing thermal decomposition. 2. Presence of oxidative impurities (e.g., O₂). | 1. Reduce the reaction temperature. 2. Improve inert atmosphere technique; ensure solvent is thoroughly degassed via freeze-pump-thaw cycles.[12] |
| Product is Contaminated with Starting Material | 1. Reaction did not go to completion. 2. Incorrect stoichiometry of reactants. | 1. Extend reaction time or increase temperature slightly. 2. Verify molar equivalents of all reactants. Consider adding a slight excess of the ligand. |
| Difficulty in Product Crystallization/Purification | 1. Residual high-boiling o-DCB solvent. 2. Product is highly soluble in common washing solvents. | 1. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. 2. Use a less polar solvent (e.g., pentane, hexane) for precipitation and washing. Perform purification via column chromatography if necessary. |
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Troubleshooting & Optimization
Purification of 1,2-Dichlorobenzene from isomeric and other impurities
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 1,2-dichlorobenzene (ortho-dichlorobenzene, o-DCB) from its isomers (1,3- and 1,4-dichlorobenzene) and other common impurities. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dichlorobenzene isomers?
A1: The main difficulty lies in the very close boiling points of the isomers, particularly between the meta- and para-isomers, which differ by only about 1-2°C.[1] This makes conventional fractional distillation inefficient for achieving high purity, especially when separating these two from each other.[2] this compound has a slightly higher boiling point, allowing for separation from the other two isomers through high-efficiency fractional distillation, though this can be energy-intensive.[1]
Q2: Which method is most effective for removing 1,4-dichlorobenzene (p-DCB)?
A2: Fractional crystallization is the most effective technique for removing p-DCB.[1][2] This is due to its significantly higher melting point (53.5 °C) compared to the ortho- (-17.0 °C) and meta- (-24.0 °C) isomers, which are liquids at room temperature.[1][3] By cooling a mixture of the isomers, the 1,4-dichlorobenzene will selectively crystallize and can then be removed by filtration.[1]
Q3: Can I use fractional distillation to purify this compound?
A3: Yes, but it has its limitations. High-efficiency fractional distillation is a viable method for separating the higher-boiling this compound from the meta- and para-isomers.[4] However, achieving a high degree of separation requires a distillation column with a very high number of theoretical plates, often between 130 to 250 trays.[5] It is generally not an effective method for separating 1,3- and 1,4-dichlorobenzene from each other.[1]
Q4: Are there chemical methods that can aid in the separation of these isomers?
A4: Yes, when physical methods are insufficient, chemical conversion can be employed. One strategy involves the selective chlorination of the isomer mixture.[2][4] The meta-dichlorobenzene isomer is more reactive and can be preferentially chlorinated to form 1,2,4-trichlorobenzene.[1][4] Since 1,2,4-trichlorobenzene has a much higher boiling point (approximately 213°C), it can be easily separated from the remaining 1,2- and 1,4-isomers by distillation.[1][6] A similar process involving selective bromination has also been described.[1][7]
Q5: What are the primary safety precautions for handling this compound?
A5: this compound is a hazardous substance. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and is very toxic to aquatic life.[8][9] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[8][9]
Physical Properties of Dichlorobenzene Isomers
A clear understanding of the physical properties of the dichlorobenzene isomers is fundamental to designing an effective purification strategy.
| Property | This compound (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
| Molecular Weight | 147.01 g/mol [3] | 147.00 g/mol [3] | 147.00 g/mol [3] |
| Boiling Point | 180.5 °C[3] | 172-173 °C[3] | 174 °C[3] |
| Melting Point | -17.03 °C[3] | -25 to -22 °C[3] | 53.5 °C[3] |
| Appearance | Colorless liquid | Colorless liquid[3] | White solid[12] |
| Dipole Moment | 2.50 D[13] | 1.72 D[13] | 0.00 D[13][14] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Poor separation of this compound from its isomers via fractional distillation.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates). The close boiling points of the dichlorobenzene isomers demand a highly efficient fractionation column for effective separation.[2]
-
Solution:
-
Increase Column Efficiency: Utilize a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Find the optimal balance for your specific mixture and apparatus.
-
Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Problem 2: The yield of purified this compound is lower than expected after fractional distillation.
-
Possible Cause: Co-distillation of isomers or loss of product during transfer.
-
Solution:
-
Monitor Temperature Closely: Collect fractions within a very narrow temperature range around the boiling point of this compound (180.5 °C).[3] A sudden drop or spike in temperature can indicate the presence of impurities.
-
Pre-Purification: If the starting material has a high concentration of 1,4-dichlorobenzene, consider performing a preliminary fractional crystallization to remove the bulk of this isomer before distillation.[1] This will simplify the distillation process and improve the purity of the collected fractions.
-
Problem 3: Incomplete removal of water from this compound.
-
Possible Cause: Formation of a minimum-boiling azeotrope between this compound and water, which cannot be separated by simple distillation.[15]
-
Solution:
-
Azeotropic Distillation with a Dean-Stark Trap: This is the most effective method for removing water. This compound can act as its own entrainer, forming a heterogeneous azeotrope with water.[15] Since this compound is denser than water, a "heavy solvent" or "reverse" Dean-Stark trap is required.[15] In this setup, the condensed organic solvent returns to the distillation flask, while the less dense water is collected and can be drained off.
-
Drying Agents: For removal of trace amounts of water, drying agents like anhydrous calcium chloride can be used, followed by decantation or filtration.[16][17]
-
Problem 4: The final product is still contaminated with 1,3-dichlorobenzene after fractional distillation.
-
Possible Cause: The boiling points of 1,2- and 1,3-dichlorobenzene are relatively close, making complete separation by distillation challenging without highly specialized equipment.[1][2]
-
Solution:
-
Selective Chemical Reaction: As a more advanced technique, selective chlorination can be employed to convert the more reactive 1,3-dichlorobenzene into higher-boiling trichlorobenzenes, which can then be easily separated by distillation.[2][4] This reaction is typically catalyzed by a Lewis acid like ferric chloride.[4]
-
Adsorptive Separation: Techniques using molecular sieves or zeolites can separate isomers based on differences in their molecular shape and polarity.[2][18]
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate this compound from the lower-boiling 1,3- and 1,4-isomers.
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a well-insulated fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Add boiling chips or a magnetic stir bar to the distillation flask.[1]
Distillation Process:
-
Charge the distillation flask with the dichlorobenzene mixture. It is advantageous to first remove the bulk of any 1,4-dichlorobenzene by crystallization.[1]
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Allow the temperature to stabilize as vapor rises and reflux is established.
-
The first fraction will distill at a temperature corresponding to the boiling points of the lower-boiling components (a mixture of 1,3- and 1,4-DCB, approximately 172-175°C).[1] Collect this forerun in a separate receiving flask.
-
As the lower-boiling isomers are removed, the temperature at the distillation head will begin to rise.
-
The temperature will then stabilize again at the boiling point of this compound (approximately 180°C).[1] Collect this main fraction, which is your purified product, in a clean receiving flask.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembly.
-
Analyze the collected fractions by Gas Chromatography (GC) to determine the purity of the separated this compound.[2]
Protocol 2: Removal of 1,4-Dichlorobenzene by Fractional Crystallization
This protocol details the removal of the high-melting point 1,4-dichlorobenzene from a mixture.
Preparation:
-
Place the isomeric mixture of dichlorobenzenes into a beaker or flask equipped with a magnetic stir bar.
-
Prepare a cooling bath (e.g., ice-water) capable of reaching temperatures between 0°C and 15°C.[1]
Crystallization:
-
Place the flask containing the mixture into the cooling bath and begin gentle stirring.
-
As the mixture cools, solid crystals of 1,4-dichlorobenzene will begin to form.
-
Continue to cool the mixture slowly to maximize the crystallization of the para-isomer while keeping the ortho- and meta-isomers in the liquid phase.[1] Avoid rapid cooling to prevent the formation of small, impure crystals.
Isolation:
-
Once a significant amount of solid has formed, filter the cold mixture through a Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of an ice-cold, non-reacting solvent to remove any adhering mother liquor containing the other isomers.
-
The filtrate, which is now enriched in 1,2- and 1,3-dichlorobenzene, can be further purified by fractional distillation.[1]
Visualization of Purification Workflow
Caption: A typical workflow for purifying this compound from its isomers.
References
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- PENTA s.r.o. (2025). This compound - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Chemdox. (n.d.). Safety Data Sheet: this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet 1,2 Dichlorobenzene.
- Google Patents. (n.d.). US4089909A - Separation of dichlorobenzene isomers.
- Google Patents. (n.d.). US3170961A - Process for separating dichlorobenzene isomers.
- Google Patents. (n.d.). JPH08796B2 - Method for separating dichloronitrobenzene isomers.
- Guidechem. (n.d.). This compound 95-50-1 wiki.
- Quora. (2018). What is the order for the boiling point for ortho-chlorobenzene, meta-chlorobenzene and para-chlorobenzene?.
- Ataman Kimya. (n.d.). This compound.
- Johns Hopkins University. (n.d.). Effect of polarity on the adsorption of dichlorobenzene isomers.
- BYJU'S. (n.d.). Para dichlorobenzene.
- Chemistry Stack Exchange. (2014). Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene?.
- Stenutz. (n.d.). p-dichlorobenzene.
- ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),....
- Google Patents. (n.d.). US4300004A - Process for the preparation of dichlorobenzenes.
- ResearchGate. (2025). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration | Request PDF.
- Google Patents. (n.d.). JPS632956A - Method for separating dichloronitrobenzene isomers.
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- CrystEngComm (RSC Publishing). (2024). Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols.
- ResearchGate. (2015). Can anyone suggest how to remove o-dichlorobenzene from reaction mixture?.
- Scilit. (n.d.). Efficient Separation of cis‐ and trans‐1,2‐Dichloroethene Isomers by Adaptive Biphen[2]arene Crystals.
- Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep.
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- Dioxin 20XX International Symposium. (n.d.). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey ANA - General – Analytical.
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Technical Support Center: Troubleshooting Low Reactant Solubility in 1,2-Dichlorobenzene
Welcome to the technical support center for resolving solubility challenges with 1,2-Dichlorobenzene (o-DCB). This guide is designed for researchers, chemists, and drug development professionals who leverage the unique properties of this high-boiling point solvent. Here, we address common issues in a direct question-and-answer format, blending fundamental principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a useful, yet challenging, solvent?
This compound is a colorless to pale yellow liquid primarily chosen for reactions requiring high temperatures, often in the range of 150-180°C.[1] Its utility stems from a combination of physical and chemical properties.
Causality: Its high boiling point is a direct result of strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the chlorinated benzene molecules. While often described as non-polar, it possesses a significant dipole moment, allowing it to dissolve a range of non-polar to moderately polar compounds, especially those that are intractable in common lower-boiling solvents like THF or Toluene at their respective boiling points.[2][3] However, this also means that many complex organic molecules, particularly those with high crystallinity or strong intermolecular hydrogen bonding, will exhibit limited solubility at ambient temperatures.[1] The primary strategy for using o-DCB is to leverage the positive temperature coefficient of solubility.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂ | [4] |
| Molar Mass | 147.00 g/mol | [2] |
| Boiling Point | 180.2 °C (356.3 °F) | [4] |
| Melting Point | -17.0 °C (1.4 °F) | [4] |
| Density | 1.306 g/cm³ at 25 °C | [5] |
| Solubility in Water | ~0.1 g/100 mL (practically insoluble) | [6] |
| Miscibility | Miscible with most organic solvents (e.g., ethanol, ether, benzene) | [2][4] |
| Dipole Moment | ~2.5 D | [3] |
| Flash Point | 66 °C (151 °F) | [4] |
Q2: Why are my reactants not dissolving in o-DCB at room temperature?
This is the most common observation and is entirely expected. The primary function of o-DCB as a high-boiling solvent is to enable reactions at temperatures where reactants, which are insoluble at room temperature, become soluble. The energy provided by heating is necessary to overcome the lattice energy of a crystalline solid reactant and to disrupt the solvent-solvent interactions, allowing for the formation of new solute-solvent interactions.[7] For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases significantly with temperature, a principle described by Le Chatelier's principle.[7]
Troubleshooting Guide: Enhancing Reactant Solubility
This section provides a systematic approach to addressing poor solubility during your experimental setup.
Caption: A workflow for troubleshooting low reactant solubility in o-DCB.
Q3: My reactant is still not fully dissolved even at high temperatures. What should I do?
If solubility remains an issue even after heating to the target reaction temperature, several factors could be at play. Follow these steps to diagnose and solve the problem.
The most critical step is the controlled application of heat. The solubility of most organic solids increases exponentially with temperature.[6][7]
Experimental Protocol: Standard Procedure for Dissolution in o-DCB
-
Apparatus Setup: Assemble your reaction glassware (e.g., a three-neck round-bottom flask) equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen/argon inlet.
-
Charge Reactants: Add your solid reactant(s) and the magnetic stir bar to the flask at room temperature.
-
Add Solvent: Introduce the required volume of this compound via a syringe or graduated cylinder.[8]
-
Initiate Stirring: Begin vigorous stirring. Initially, the mixture will be a slurry or suspension.
-
Gradual Heating: Slowly heat the mixture using a heating mantle connected to a temperature controller. Increase the temperature in increments (e.g., 20 °C every 5-10 minutes) while observing the mixture.
-
Observe Dissolution: The reactants should begin to dissolve as the temperature rises.[1] Maintain the final desired reaction temperature and continue stirring. It is crucial to confirm that dissolution has occurred before adding any temperature-sensitive reagents (e.g., catalysts).
Caption: Increased thermal energy overcomes lattice forces, promoting solubility.
Causality: For heterogeneous mixtures, the rate of dissolution is limited by the surface area of the solid exposed to the solvent. Vigorous stirring breaks up agglomerates and ensures that the bulk solvent is constantly circulated around the solid particles, maximizing the solid-liquid interface and accelerating the dissolution process.
-
Action: Ensure your magnetic stir bar is providing adequate agitation (a vortex is visible). For larger scale reactions or viscous mixtures, consider using an overhead mechanical stirrer.
Causality: The principle of "like dissolves like" governs solubility.[6][9] If your reactant has polar functional groups that are poorly matched with the moderately polar/aromatic nature of o-DCB, its solubility may be limited. Adding a small amount of a miscible, high-boiling polar aprotic co-solvent can significantly improve solvation of the reactant.
-
Recommended Co-solvents:
-
Action: Introduce the co-solvent as a small percentage of the total solvent volume (e.g., 5-10% v/v).
-
Self-Validation Check: Be aware that introducing a co-solvent can alter the reaction kinetics, product distribution, or catalyst stability. A small-scale trial is highly recommended to validate this approach before proceeding with the full-scale reaction.
Causality: The solubility of a compound can be affected by its crystalline form (polymorphism) and the presence of insoluble impurities. A highly stable crystal lattice requires more energy to break apart than an amorphous form.
-
Action:
-
Check Purity: Analyze your starting material by NMR or LC-MS to ensure it is the correct compound and free of significant insoluble impurities.
-
Recrystallize: If you suspect polymorphism or impurities are the issue, recrystallizing the reactant from a different solvent system prior to the reaction may yield a more soluble form.[11]
-
Causality: If all other strategies fail, this compound may simply be an inappropriate solvent for your specific reactant. Other high-boiling aromatic solvents offer slightly different polarity and solvation characteristics.
-
Action: Depending on the required temperature and reactant properties, consider screening alternative solvents.
Table 2: Alternative High-Boiling Point Solvents
| Solvent | Boiling Point (°C) | Key Characteristics |
| 1,2,4-Trichlorobenzene | 214 | Higher boiling point, similar properties to o-DCB.[1] |
| Diphenyl ether | 259 | Very high boiling point, thermally stable.[1] |
| Toluene | 111 | Lower boiling point, but useful if only moderately high temperatures are needed.[12] |
| Anisole | 154 | Higher polarity than toluene, moderate boiling point.[12] |
References
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- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes.
- Wikipedia. (n.d.). This compound.
- Government of Canada. (n.d.). Fact sheet: this compound.
- National Institute of Standards and Technology. (n.d.). This compound with Water. IUPAC-NIST Solubilities Database.
- ACS Publications. (n.d.). Temperature Dependence of the Aqueous Solubility of Selected Chlorobenzenes and Chlorotoluenes. Journal of Chemical & Engineering Data.
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- Ataman Kimya. (n.d.). This compound.
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- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
- Benchchem. (2025). High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Application Notes and Protocols.
- iSuoChem. (2024). High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry.
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Technical Support Center: Optimizing Reaction Conditions in 1,2-Dichlorobenzene
Welcome to the technical support center for optimizing chemical reactions in 1,2-dichlorobenzene (o-DCB). This guide is designed for researchers, scientists, and drug development professionals who leverage the unique properties of this high-boiling point solvent. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate experimental challenges and improve reaction yields and reproducibility.
Section 1: Frequently Asked Questions (FAQs) about this compound (o-DCB)
This section addresses foundational questions about working with o-DCB, providing the essential knowledge needed for its safe and effective use.
Q1: Why should I choose this compound as a reaction solvent?
A1: this compound is primarily selected for reactions that demand high temperatures. Its high boiling point of 180.5°C allows for a broad operational range, enabling reactions that have high activation energies.[1][2] It is a relatively non-polar, aprotic solvent, making it ideal for dissolving organic compounds with low solubility in common solvents like THF or toluene at lower temperatures.[1][3] It is frequently employed in transformations such as Suzuki-Miyaura couplings involving poorly soluble aryl halides, high-temperature Nucleophilic Aromatic Substitutions (SNAr), and as a solvent for fullerene chemistry.[1][2]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is toxic, an irritant, and poses an environmental hazard.[3][4] Inhalation of its vapors can irritate the respiratory tract and may cause headaches, dizziness, and nausea, with prolonged exposure potentially leading to liver and kidney damage.[5][6] Direct contact can irritate the skin and eyes.[4] It is imperative to handle o-DCB exclusively within a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.[7] Although it has a relatively high flash point of 66°C, it is combustible and should be heated with caution, avoiding open flames.[8]
Q3: My starting materials are not dissolving at room temperature. What should I do?
A3: This is a common and expected observation. The key advantage of o-DCB is its ability to solubilize compounds at elevated temperatures.[9] It is standard practice to assemble the reaction mixture (reactants, catalyst, ligands, base) in o-DCB at room temperature and then gradually heat the stirred suspension. Most reactants will dissolve as the mixture approaches the target reaction temperature (e.g., 120-180°C).[1] If solubility remains an issue at the desired temperature, ensure your starting materials are finely powdered to maximize surface area.
Q4: How can I effectively remove the high-boiling o-DCB after my reaction is complete?
A4: Removing o-DCB is a frequent challenge due to its low vapor pressure. Several methods can be employed:
-
High-Vacuum Distillation: The most common method is removal on a rotary evaporator connected to a high-vacuum pump (diaphragm or oil pump). Gentle heating with a water bath can expedite the process.
-
Azeotropic Removal: Adding a lower-boiling solvent like toluene and co-evaporating the mixture can sometimes help remove the last traces of o-DCB.[10]
-
Liquid-Liquid Extraction: After cooling and diluting the reaction mixture with a more volatile, water-immiscible solvent (e.g., ethyl acetate, DCM), a series of aqueous washes can be performed.[11] This removes inorganic salts and transfers the desired product to the new organic layer, which can then be easily concentrated.[12]
-
Precipitation/Crystallization: If the product is a solid, it may precipitate upon cooling the reaction mixture.[1] Alternatively, adding an anti-solvent (e.g., hexanes) to the cooled reaction mixture can induce crystallization or precipitation of the product, which can then be isolated by filtration.
Q5: Does this compound need to be purified or dried before use?
A5: For many moisture-sensitive reactions, especially palladium-catalyzed cross-couplings, using anhydrous o-DCB is critical for reproducibility and high yield.[13] While commercially available anhydrous grades are often sufficient, older bottles or lower-grade solvent may contain water. To dry o-DCB, it can be distilled over a suitable drying agent like calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅).[14] Never use sodium metal for drying chlorinated solvents, as this can lead to an explosion. For reactions sensitive to oxygen, the solvent should be degassed by bubbling an inert gas (argon or nitrogen) through it for 30-60 minutes prior to use.[15]
Section 2: Troubleshooting Guide for Low Yield and Side Reactions
This section provides a systematic approach to diagnosing and resolving common problems encountered when using o-DCB as a solvent.
Issue 1: Reaction Stalls or Fails to Reach Completion
A stalled reaction is often a sign of insufficient energy, catalyst deactivation, or the presence of inhibitors.
-
Possible Cause A: Insufficient Temperature
-
Causality: Many reactions run in o-DCB, such as couplings with aryl chlorides or SNAr reactions, have high activation barriers. The temperature may not be high enough to achieve a sufficient reaction rate.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC or LC-MS. Be mindful of the potential for thermal decomposition of starting materials, reagents, or the product at excessive temperatures.[16]
-
-
Possible Cause B: Catalyst Deactivation
-
Causality: High reaction temperatures can accelerate catalyst decomposition pathways.[17] For palladium catalysts, common issues include the formation of inactive palladium black (agglomeration) or oxidative degradation if the inert atmosphere is compromised.[13][17] Trace impurities like water or oxygen can poison the catalyst.[18]
-
Solution:
-
Ensure a Rigorously Inert Atmosphere: Use Schlenk techniques or a glovebox. Ensure all reagents are dry and the solvent is properly degassed.
-
Select a More Robust Catalyst System: For challenging cross-couplings (e.g., Buchwald-Hartwig amination of aryl chlorides), consider using modern, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which form more stable and active palladium complexes.[19][20]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for slow deactivation.[13]
-
-
-
Possible Cause C: Poor Reagent/Base Solubility or Activity
-
Causality: In solid-liquid reaction mixtures, the solubility and surface area of inorganic bases (e.g., K₃PO₄, K₂CO₃) can be rate-limiting. If the base is not sufficiently available, key steps in the catalytic cycle, such as transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig), will be slow.[15][16]
-
Solution:
-
Use Finely Powdered Base: Grind the inorganic base with a mortar and pestle before use to increase its surface area and reactivity.
-
Consider a Soluble Organic Base: For some reactions, switching to a soluble organic base might be possible, although this can significantly alter reactivity.
-
Ensure Efficient Stirring: Vigorous mechanical or magnetic stirring is crucial to maintain a well-mixed suspension and facilitate interaction between phases.
-
-
Issue 2: Formation of Unwanted Byproducts
The appearance of byproducts often points to side reactions competing with the desired transformation.
-
Possible Cause A: Thermal Decomposition
-
Causality: The high temperatures required for the main reaction may exceed the thermal stability of one of the reactants or the desired product, leading to decomposition pathways.
-
Solution: Find the optimal balance between reaction rate and stability. Run a time-course study at a slightly lower temperature to see if the byproduct formation is reduced while still achieving an acceptable conversion rate. Minimizing reaction time is key; stop the reaction as soon as the starting material is consumed.
-
-
Possible Cause B: Homocoupling (in Cross-Coupling Reactions)
-
Causality: In reactions like Suzuki-Miyaura coupling, the boronic acid can react with itself (protodeboronation followed by homocoupling) or the aryl halide can couple with itself. This is often exacerbated by the presence of oxygen or suboptimal catalyst conditions.[16]
-
Solution:
-
Maintain a Strict Inert Atmosphere: Rigorously degas all solvents and reagents.
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid partner.[16]
-
Check Catalyst and Ligand Choice: Ensure the chosen ligand promotes the desired cross-coupling pathway efficiently over side reactions.
-
-
-
Possible Cause C: Side Reactions with the Solvent
-
Causality: While generally stable, under extremely harsh conditions (e.g., very high temperatures with highly reactive organometallics), this compound itself could potentially participate in side reactions, though this is rare in typical synthetic applications.[21] More commonly, impurities within the solvent could be the culprits.
-
Solution: Use high-purity, anhydrous grade o-DCB. If solvent reactivity is suspected, consider an alternative high-boiling aromatic solvent like 1,2,4-trichlorobenzene or mesitylene, if compatible with the reaction chemistry.
-
Data Summary Table: Typical Reaction Parameters in o-DCB
| Reaction Type | Typical Temperature Range (°C) | Common Catalysts | Common Bases | Key Considerations |
| Suzuki-Miyaura Coupling | 120 - 150 | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Requires anhydrous, degassed conditions. Base choice is critical.[1] |
| Buchwald-Hartwig Amination | 100 - 150 | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. Ligand choice is crucial for aryl chlorides.[20][22] |
| Nucleophilic Aromatic Sub. (SNAr) | 150 - 180 | (Catalyst often not required) | K₂CO₃, Et₃N | Requires an electron-withdrawing group on the aryl halide. High temperatures are needed to overcome the activation energy.[1] |
| Fullerene Chemistry | 150 - 180 | (Varies by reaction) | (Varies by reaction) | o-DCB is one of the few solvents that can effectively dissolve fullerenes.[2] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing low-yield issues in a palladium-catalyzed reaction.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.
Section 3: Key Experimental Protocols in o-DCB
The following protocols provide detailed, step-by-step methodologies for common procedures.
Protocol 1: General Procedure for a High-Temperature Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an aryl bromide with a boronic acid.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed this compound via syringe to achieve a concentration of 0.1–0.5 M with respect to the aryl bromide.[1]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 140°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the dark mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under high vacuum to remove the o-DCB.
-
Purify the resulting crude product by column chromatography.
-
Protocol 2: Solvent Degassing for Oxygen-Sensitive Reactions
This protocol is essential for minimizing catalyst deactivation in cross-coupling reactions.
Caption: Workflow for degassing this compound with an inert gas.
-
Setup: Place the required volume of this compound into a clean, dry Schlenk flask sealed with a rubber septum.
-
Gas Inlet: Insert a long needle or cannula connected to a source of high-purity argon or nitrogen, ensuring the tip is submerged well below the solvent's surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Bubbling: Allow the inert gas to bubble vigorously through the solvent for at least 30-60 minutes. For larger volumes, a longer time is required.
-
Storage: Once degassing is complete, remove the needles and store the flask under a static positive pressure of the inert gas. The solvent is now ready to be used in an oxygen-sensitive reaction.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services. [Link]
- Government of Canada. (2021). Fact sheet: this compound. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7239, this compound. [Link]
- New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: this compound. [Link]
- Wikipedia. This compound. [Link]
- Carl ROTH. (n.d.).
- Wikipedia.
- Reddit. (2022, June 14). Problems with Suzuki coupling. r/Chempros. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Reaction Workup.
- Google Patents. (1985).
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
- WWH Chemistry. (2024).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Google Patents. (1989).
- Re-So, A., et al. (2018). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
- Chemistry LibreTexts. (2023).
- American Chemical Society. (n.d.). Mechanisms and rates of catalyst deactivation in methanol-to-hydrocarbons conversion. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- ResearchGate. (2021). Buchwald-Hartwig amination reaction of chlorobenzene with aniline...[Link]
- Government of Canada. (1993). Priority Substances List Assessment Report: this compound. [Link]
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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- 5. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Technical Support Center: Managing Thermal Stability and Decomposition of 1,2-Dichlorobenzene at High Temperatures
Welcome to the technical support center for the high-temperature applications of 1,2-Dichlorobenzene (1,2-DCB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 1,2-DCB at elevated temperatures. Our goal is to equip you with the knowledge to manage its thermal stability, understand its decomposition pathways, and ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound in high-temperature applications.
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound (also known as ortho-dichlorobenzene or o-DCB) is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2][3] It is a versatile solvent and a key intermediate in the synthesis of various chemicals, including herbicides and dyes.[1][4][5] Its high boiling point (180.5°C) makes it suitable for high-temperature reactions.[4] However, at elevated temperatures, 1,2-DCB can undergo thermal decomposition, leading to the formation of hazardous byproducts and potentially compromising experimental results. Understanding and managing its thermal stability is crucial for safe and effective use.
Q2: At what temperature does this compound start to decompose?
A2: The thermal decomposition of this compound typically occurs at high temperatures, generally in the range of 833 to 1275 K (560 to 1002 °C).[6][7] However, the exact onset of decomposition can be influenced by several factors, including the presence of oxygen, hydrogen, or catalysts. For instance, in the presence of small amounts of oxygen, significant conversion can be observed at lower temperatures, around 935 K (662 °C).[6][7] Catalysts, such as V₂O₅/TiO₂, can further lower the decomposition temperature, with significant catalytic oxidation observed at temperatures as low as 150-200°C.[1][6][8]
Q3: What are the primary decomposition products of this compound?
A3: When this compound is heated to decomposition, it primarily breaks down into hydrogen chloride (HCl) gas, benzene, and solid carbon.[6][7] Minor products can include methane, ethane, toluene, cyclopentadiene, and biphenyls.[6][7] The formation of toxic and corrosive HCl gas is a significant safety concern.[1][9]
Q4: Can more hazardous byproducts like Polychlorinated Biphenyls (PCBs) or Dioxins be formed?
A4: Yes, the thermal decomposition of chlorobenzenes, including 1,2-DCB, can lead to the formation of highly toxic and persistent organic pollutants such as Polychlorinated Biphenyls (PCBs), Polychlorinated dibenzo-p-dioxins (PCDDs), and Polychlorinated dibenzofurans (PCDFs).[7][10][11] The formation of these compounds is a serious concern, particularly in uncontrolled thermal processes or in the presence of certain catalysts. Laboratory pyrolysis studies have confirmed that chlorobenzenes can yield both PCDFs and PCDDs.[10][11]
Q5: What are the primary safety hazards associated with heating this compound?
A5: The primary hazards include:
-
Inhalation Toxicity: Vapors are harmful if inhaled and can cause irritation to the respiratory tract.[1][9]
-
Formation of Toxic Gases: Decomposition produces highly toxic and corrosive hydrogen chloride gas.[1][9]
-
Formation of Persistent Organic Pollutants (POPs): Risk of generating PCBs and dioxins at high temperatures.[7][10][11]
-
Flammability: this compound is a combustible liquid with a flash point of 66°C (151°F).[2][12] Vapors can form explosive mixtures with air.[1]
-
Material Incompatibility: It can react with strong oxidizing agents and certain metals like aluminum.[10]
Troubleshooting Guide for High-Temperature Experiments
This guide provides solutions to specific problems you may encounter during your high-temperature experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpected Side Products Detected | - Exceeding the thermal stability limit of 1,2-DCB. - Presence of impurities or catalysts in the reaction mixture. - Air leaks into the reaction system, leading to oxidative decomposition. | - Verify Reaction Temperature: Use a calibrated thermometer to ensure the reaction temperature is below the decomposition onset. Consider running control experiments at lower temperatures. - Analyze Starting Materials: Check the purity of your 1,2-DCB and other reactants for any contaminants that could act as catalysts. - Ensure Inert Atmosphere: If the reaction is sensitive to oxygen, ensure your system is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Corrosion of Reactor Components | - Formation of hydrogen chloride (HCl) gas during decomposition. - Reaction with incompatible materials of construction. | - Material Selection: Use reactors and components made of corrosion-resistant materials such as glass, tantalum, or specific alloys (e.g., Hastelloy®). Avoid aluminum and its alloys.[10] - Temperature Control: Operate at the lowest possible temperature to minimize decomposition and HCl formation. - Scavenging Agents: In some cases, the addition of an acid scavenger might be feasible, but this needs to be carefully evaluated for compatibility with your reaction chemistry. |
| Reactor Fouling or Coking | - Formation of solid carbon as a decomposition product.[6][7] - Polymerization of reactants or products at high temperatures. | - Optimize Residence Time: Minimize the time the reaction mixture is held at high temperatures to reduce the extent of decomposition. - Improve Mixing: Ensure efficient stirring to maintain a uniform temperature and prevent localized overheating. - Solvent Selection: If possible, consider using a co-solvent to improve the solubility of potential fouling precursors. |
| Inconsistent Reaction Yields | - Poor temperature control leading to variable rates of decomposition. - Inconsistent purity of 1,2-DCB. - Leaks in the reaction setup. | - Implement Precise Temperature Control: Use a reliable temperature controller and ensure good thermal contact between the heating element, the reactor, and the temperature probe. - Standardize Reagent Quality: Use 1,2-DCB from the same supplier and lot number for a series of experiments. - Perform Leak Checks: Regularly check all connections and seals in your experimental setup to ensure a closed system. |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset Temperature
This protocol outlines a method for determining the onset temperature of thermal decomposition for this compound under your specific experimental conditions using Differential Scanning Calorimetry (DSC).
Materials:
-
This compound (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans (e.g., stainless steel, gold-plated)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a hermetically sealed DSC pan. The use of hermetically sealed pans is crucial to prevent the evaporation of the sample and to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 50°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature above the expected decomposition range (e.g., 500°C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The onset of an exothermic or endothermic peak after the boiling point indicates the beginning of a thermal event, likely decomposition. The onset temperature is typically determined by the intersection of the baseline with the tangent of the peak's leading edge.
-
Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the identification and semi-quantification of volatile and semi-volatile decomposition products of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms or HP-5ms)
-
Helium gas (carrier gas)
-
Syringes for liquid or gas sampling
-
Solvent for sample dilution (if necessary, e.g., dichloromethane)
-
Standards of expected decomposition products (for identification confirmation)
Procedure:
-
Sample Collection:
-
Gas Phase: Use a gas-tight syringe to collect a sample from the headspace of the reactor.
-
Liquid Phase: If the reaction mixture is liquid, carefully extract a small aliquot and dilute it with a suitable solvent.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to ensure complete volatilization of the sample (e.g., 250-280°C).
-
Oven Program: Start with a low initial oven temperature (e.g., 40-50°C) and ramp up to a high final temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min). This will separate compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for expected fragments (e.g., m/z 35-500).
-
-
Sample Injection and Analysis:
-
Inject the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Peak Identification: Identify the compounds by comparing their retention times with those of known standards and by matching their mass spectra to a spectral library (e.g., NIST).
-
Semi-Quantification: Estimate the relative amounts of the decomposition products by comparing their peak areas in the TIC. For more accurate quantification, a full calibration with standards is required.
-
Visualizing Decomposition and Experimental Workflows
Decomposition Pathway of this compound
The following diagram illustrates the primary thermal decomposition pathway of this compound at high temperatures.
Caption: Primary thermal decomposition pathway of this compound.
Experimental Workflow for Investigating Thermal Stability
This workflow outlines the key steps for a comprehensive investigation of the thermal stability of this compound.
Caption: Experimental workflow for thermal stability studies.
References
- Title: Chlorobenzene and dichlorobenzene reactions in hydrogen and in hydrogen/oxygen mixtures - Digital Commons @ NJIT Source: Digital Commons @ NJIT URL:[Link]
- Title: 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Agency for Toxic Substances and Disease Registry (
- Title: Catalytic conversion of this compound using V2O5/TiO2 catalysts by a thermal decomposition process Source: PubMed URL:[Link]
- Title: Chlorobenzene and Dichlorobenzene Reactions in Hydrogen and in Hydrogen/Oxygen Mixtures Source: Semantic Scholar URL:[Link]
- Title: this compound Source:
- Title: Environmental and Industrial Impacts of this compound: A Comprehensive Overview Source: LinkedIn URL:[Link]
- Title: this compound - SAFETY D
- Title: this compound HAZARD SUMMARY Source: New Jersey Department of Health URL:[Link]
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: Benzene, 1,2-dichloro- Source: NIST WebBook URL:[Link]
- Title: Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB inciner
- Title: 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Agency for Toxic Substances and Disease Registry (
- Title: Benzene, 1,2-dichloro- - NIST WebBook Source: NIST WebBook URL:[Link]
- Title: Dichlorobenzene isomers (this compound, 1,3-dichlorobenzene and 1,4 dichlorobenzene)
- Title: Fact sheet: this compound Source: Government of Canada URL:[Link]
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- 11. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inderscience.com [inderscience.com]
Strategies for product isolation from high-boiling 1,2-Dichlorobenzene
Welcome to the technical support center for handling and processing reactions involving 1,2-dichlorobenzene (o-DCB). This guide is designed for researchers, scientists, and drug development professionals who leverage the unique properties of this high-boiling solvent but face challenges in downstream product isolation. The following information is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Section 1: Understanding the Challenge - Core FAQs
Q1: What makes this compound so difficult to remove from a reaction mixture?
A1: The primary challenge stems from its high boiling point and chemical stability. This compound is a colorless liquid with a boiling point of approximately 180°C (356°F).[1][2][3] This physical property means that standard rotary evaporation, a common technique for removing lower-boiling solvents like dichloromethane or ethyl acetate, is often impractical or requires very high temperatures and deep vacuum, which can lead to product degradation.[4][5] Furthermore, its nature as a non-polar, aromatic solvent means it can effectively dissolve a wide range of organic compounds, sometimes making separation by other means, like precipitation, more complex.[6]
Q2: What are the key physical properties I should be aware of when planning my experiment?
A2: Understanding the physical characteristics of this compound is critical for designing an effective separation strategy.
| Property | Value | Significance for Separation |
| Boiling Point | ~180.5 °C | Dictates the need for high-temperature or vacuum distillation.[2][3] |
| Melting Point | ~ -17 °C | The solvent remains liquid under typical cooling conditions, which can be exploited for product crystallization.[1][3] |
| Density | ~1.30 g/cm³ | It is denser than water, meaning it will form the lower layer in an aqueous extraction.[1][7] |
| Solubility in Water | Poorly soluble / Insoluble | Enables separation from aqueous solutions via liquid-liquid extraction.[1][6] |
| Miscibility | Miscible with most organic solvents | This can make finding a suitable anti-solvent for precipitation challenging.[3][6] |
| Vapor Pressure | 1.2 mmHg at 20 °C | Its low volatility at room temperature makes open-air evaporation extremely slow and unsafe. |
Q3: What are the primary strategies for isolating a product from this compound?
A3: There are four main strategies, and the best choice depends on the stability and physical properties of your desired product. The primary methods are:
-
Vacuum Distillation: For removing the solvent from thermally stable, non-volatile products.
-
Crystallization / Precipitation: For products that are solid and have lower solubility in o-DCB at reduced temperatures or upon addition of an anti-solvent.
-
Liquid-Liquid Extraction: For products that can be selectively partitioned into an immiscible solvent.
-
Chromatography: Typically used after a preliminary bulk separation to achieve high purity.
The following diagram provides a high-level decision-making framework.
Caption: Decision tree for selecting a product isolation strategy.
Section 2: Troubleshooting Guides by Strategy
Strategy 1: Vacuum Distillation
FAQ & Troubleshooting
Q: My product is a high-boiling liquid or a very stable solid. Can I just distill the o-DCB off? A: Yes, this is often the most direct method for thermally robust compounds. However, due to o-DCB's high boiling point, this must be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential product decomposition.[7][8][9]
Q: I'm performing a vacuum distillation, but the o-DCB isn't distilling efficiently. What's wrong? A: This is a common issue. Here are the likely causes and solutions:
-
Insufficient Vacuum: A standard water aspirator may not be sufficient. A rotary vane pump capable of reaching <1 mmHg is often necessary to significantly lower the boiling point.
-
Poor Heat Transfer: Ensure the flask is appropriately immersed in the heating bath and that the mixture is stirred vigorously to prevent bumping and ensure even heating.
-
Vapor Condensing Prematurely: The vapor path between the flask and the condenser might be too long or poorly insulated. Vapors can cool and reflux back into the pot before reaching the condenser.[5] Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
Q: My product seems to be co-distilling or azeotroping with the o-DCB. How can I prevent this? A: If your product has a boiling point close to that of o-DCB under vacuum, separation by simple vacuum distillation will be difficult.
-
Fractional Vacuum Distillation: If there is a reasonable difference in boiling points, using a fractionating column (e.g., Vigreux or packed) between the flask and the distillation head can improve separation.[7][10]
-
Azeotropic Removal: In some cases, adding another solvent (like toluene) can form a lower-boiling azeotrope with the o-DCB, allowing it to be removed at a lower temperature. This is an advanced technique that requires careful consideration of the phase diagrams.
Strategy 2: Crystallization & Precipitation
FAQ & Troubleshooting
Q: My product is a solid. How can I get it to crash out of the o-DCB? A: There are two primary methods:
-
Cooling Crystallization: If your product's solubility in o-DCB decreases significantly at lower temperatures, simply cooling the reaction mixture in an ice bath may induce crystallization.
-
Anti-Solvent Precipitation: This is often more effective. It involves adding a second solvent (the "anti-solvent") in which your product is insoluble, but which is miscible with o-DCB. This crashes the product out of the solution. Common anti-solvents for non-polar o-DCB include aliphatic hydrocarbons like heptane, hexane, or pentane.
Q: I added hexane as an anti-solvent, but my product oiled out instead of forming crystals. What should I do? A: "Oiling out" occurs when the product's solubility limit is exceeded so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.
-
Slower Addition: Add the anti-solvent very slowly, perhaps dropwise, to the vigorously stirred reaction mixture.
-
Controlled Temperature: Try adding the anti-solvent at a slightly elevated temperature and then slowly cooling the mixture.
-
Scratching: Use a glass rod to scratch the inside of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.
Experimental Protocol: Product Isolation via Anti-Solvent Precipitation
-
Preparation: Ensure the reaction mixture in this compound is at room temperature and stirring vigorously in an appropriately sized flask.
-
Anti-Solvent Addition: Slowly add a suitable anti-solvent (e.g., heptane) to the stirring mixture. A typical starting ratio is 3-5 volumes of anti-solvent to 1 volume of the o-DCB solution.
-
Induce Precipitation: If a solid does not immediately form, continue stirring and consider gently cooling the mixture in an ice bath.
-
Slurry Digestion: Once a precipitate has formed, continue to stir the resulting slurry for 30-60 minutes. This "digestion" period allows for the formation of larger, more easily filterable particles.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected filter cake thoroughly with fresh, cold anti-solvent to remove residual o-DCB trapped in the solid.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvents.
Caption: Workflow for product isolation via anti-solvent precipitation.
Strategy 3: Liquid-Liquid Extraction
FAQ & Troubleshooting
Q: Can I use a standard aqueous wash to remove my product? A: This is only effective if your product has high water solubility or is an acid/base that can be converted into a water-soluble salt. Since o-DCB is denser than water (1.30 g/mL), it will be the bottom layer.[1][7] For example, an acidic product can be extracted into an aqueous sodium bicarbonate or sodium hydroxide solution.[11]
Q: My product is neutral and organic-soluble. What extraction system can I use? A: You need to find a solvent that is immiscible with o-DCB and in which your product has preferential solubility. A common and effective system is a biphasic mixture of a non-polar solvent like hexane or heptane and a polar aprotic solvent like acetonitrile or methanol.[4] The non-polar o-DCB will preferentially partition into the hexane layer, while a more polar product may partition into the acetonitrile layer.[4] This often requires multiple extractions to be effective.
Section 3: Safety & Handling
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is a hazardous substance. It is toxic by inhalation and ingestion and can cause skin and serious eye irritation.[6] It is also recognized as a hepatotoxic agent (damaging to the liver).[6] Long-term exposure can have adverse health effects, and the compound is very toxic to aquatic life.[12]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling o-DCB?
A2: Always handle this compound in a well-ventilated chemical fume hood.[10][13] The following PPE is required:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[14]
-
Hand Protection: Chemical-resistant gloves are essential. Fluoro-rubber (FKM) gloves are a suitable material.[14]
-
Skin Protection: A lab coat is required. For tasks with a high risk of splashing, consider a chemical-resistant apron.[15]
-
Respiratory Protection: For situations with potential for high vapor concentrations or spills outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[15]
Q3: How should I manage and dispose of this compound waste?
A3: this compound waste is considered hazardous.
-
Containment: All liquid waste containing o-DCB should be collected in a clearly labeled, sealed, and appropriate waste container.[13]
-
Disposal: Never pour o-DCB down the drain.[16] All waste must be disposed of through your institution's environmental health and safety (EHS) office according to local and national regulations. Contaminated materials like gloves and paper towels should also be disposed of as hazardous waste.
References
- This compound - Apollo Scientific. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). 4.
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- Agency for Toxic Substances and Disease Registry. (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
- Government of Canada. (n.d.). Fact sheet: this compound.
- OPSIS. (n.d.). Dichlorobenzene.
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- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Chemdox. (n.d.).
- BenchChem. (2025).
- University of Colorado Boulder. (n.d.). Solvent Removal.
- BenchChem. (2025).
- Grokipedia. (n.d.). This compound.
- Mirai Intex. (2024, June 14). Solvent distillation process, what is solvent still system?.
- Master Organic Chemistry. (n.d.). How to Purify by Distillation.
- MCAT Review. (n.d.). Separations and Purifications.
- Reddit. (2016, February 12). Anyone have experience removing high bp solvents? [Online forum post].
- Chemistry LibreTexts. (2021, September 11). 7.
- Save My Exams. (2025, September 29). Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note.
- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.).
- NG Science. (2024, April 7). Separating Solutions – Distillation [Video]. YouTube.
- Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?
- J-Stage. (n.d.).
- European Chemicals Bureau. (n.d.). This compound CAS N°: 95-50-1.
- Quora. (2020, December 9). You have a mixture of p-dichlorobenzene and benzoic acid. Can you draw a flow chart to show how the two compounds of this mixture could be separated?
- Sciencemadness Discussion Board. (2003, June 9). Research Project Idea Paradichlorobenzene.
- ResearchGate. (2025, August 9). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration.
- Ataman Kimya. (n.d.). This compound.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Semantic Scholar. (2015, May 19).
- MDPI. (n.d.). Adsorption of this compound from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes.
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Technical Support Center: Minimizing Side Reactions of 1,2-Dichlorobenzene in Nucleophilic Substitution
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions with 1,2-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously unreactive and problematic substrate. Instead of a simple list of protocols, this resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems you face at the bench.
Introduction: The Challenge of this compound
This compound presents a significant challenge in nucleophilic aromatic substitution (SNAr). The two electron-withdrawing chlorine atoms are ortho to each other, which deactivates the ring towards nucleophilic attack compared to nitro-substituted analogs.[1][2] Furthermore, the molecule's structure makes it susceptible to competing side reactions, most notably the formation of a benzyne intermediate via an elimination-addition pathway.[3][4][5] This guide provides expert insights and actionable protocols to help you maximize your desired product yield while minimizing these troublesome side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction is extremely sluggish or yields no product. What are the primary causes and how can I drive it to completion?
Answer: The low reactivity of this compound is the most common hurdle. Unlike aryl halides activated by strongly electron-withdrawing groups (like NO₂), the chlorine substituents provide only moderate activation.[1][6][7]
Causality & Explanation:
-
Poor Ring Activation: The inductive electron-withdrawing effect of the two chlorine atoms is offset by the electron-donating resonance effect, leading to a ring that is not sufficiently electron-poor to be readily attacked by nucleophiles.[6]
-
High Bond Strength: The C-Cl bond in an sp² hybridized system is stronger and shorter than in an sp³ system, making it harder to break.[1]
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions with unactivated substrates often require significant thermal energy. Reactions are commonly run at temperatures from 100 °C to over 200 °C.[1][8][9]
-
Use a High-Performance Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are essential.[8][10][11] They excel at solvating the cation of the base and stabilizing the charged Meisenheimer complex intermediate, which lowers the activation energy of the reaction.[12][13] In one study, replacing DMSO with other solvents like DMAc, THF, or dioxane resulted in no product formation at all.[8]
-
Consider Catalysis: If thermal SNAr is failing, modern cross-coupling methods are a superior alternative.
-
Buchwald-Hartwig Amination: For C-N bond formation, this palladium-catalyzed reaction is highly effective for aryl chlorides.[14][15][16] It operates via a different mechanism (oxidative addition/reductive elimination) and bypasses the need for a highly activated aromatic ring.[14][15]
-
Ullmann Condensation: For C-O, C-S, and C-N bond formation, copper-catalyzed Ullmann reactions are a classic choice, though they often require high temperatures (>200 °C) and stoichiometric copper.[9][17] Modern ligand-accelerated systems can improve reaction conditions.[18]
-
Q2: I'm observing a mixture of regioisomers. What is causing this loss of selectivity?
Answer: The formation of regioisomeric products is a classic sign that your reaction is proceeding, at least in part, through an elimination-addition mechanism involving a highly reactive benzyne intermediate.[3][4][19][20]
Causality & Explanation: The benzyne mechanism is favored by the use of very strong bases (e.g., NaNH₂, LDA, or even KOtBu at high temperatures).[19][21] The base abstracts a proton ortho to one of the chlorine atoms. This is followed by the elimination of the adjacent chloride ion to form a strained triple bond within the benzene ring (the benzyne intermediate).[3][22][23] The incoming nucleophile can then attack either carbon of this triple bond, leading to a mixture of products.[3][4]
For this compound, deprotonation can occur at C3, leading to 3-chlorobenzyne. The nucleophile can then add at C2 or C3, leading to a mixture of isomers.
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// Edges Start -> SNAr_Pathway; Start -> Benzyne_Pathway; SNAr_Pathway -> Meisenheimer [label="Addition"]; Meisenheimer -> SNAr_Product [label="Elimination of Cl-"]; Benzyne_Pathway -> Benzyne_Intermediate [label="Elimination"]; Benzyne_Intermediate -> Product_Mix [label="Addition of Nu"]; }
Troubleshooting Steps:
-
Re-evaluate Your Base: This is the most critical parameter. If you are using an extremely strong base like sodium amide, switch to a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or even a hydroxide base like KOH under controlled conditions.[8]
-
Lower the Reaction Temperature: The high temperatures required for SNAr can sometimes promote the elimination pathway. If possible, explore if a lower temperature for a longer duration can favor the desired SNAr mechanism.
-
Use a Catalytic Approach: Palladium-catalyzed couplings like Buchwald-Hartwig do not proceed via a benzyne intermediate and are highly regioselective, offering a reliable way to avoid this problem entirely.[14][24]
Q3: My primary side-product is 2-chlorophenol. What is causing this hydrolysis and how can I prevent it?
Answer: The formation of a phenol derivative indicates that hydroxide (OH⁻) is acting as a nucleophile, either from your base (e.g., NaOH, KOH) or from trace water in your reaction medium.[25] Aryl halides can be converted to phenols under forcing conditions (high temperature and pressure), a process known as the Dow process.[1][2]
Causality & Explanation:
-
Hydroxide as a Nucleophile: If you are using a hydroxide base, it can compete with your intended nucleophile and attack the aromatic ring.
-
In-situ Generation of Hydroxide: Even when using other bases like carbonates, trace amounts of water in your solvent (especially hygroscopic ones like DMSO or DMF) can lead to the formation of hydroxide ions, which are highly nucleophilic.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use freshly dried DMSO or DMF and handle them under an inert atmosphere (Nitrogen or Argon) to minimize water absorption.
-
Choose a Non-Hydroxide Base: Switch to bases that do not contain or generate hydroxide. Alkali metal carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices for many SNAr and coupling reactions.[10] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a common choice, as it is a strong, non-nucleophilic base.[26]
-
Protect Your Nucleophile: If your nucleophile is, for example, a primary amine, using a slight excess of the amine can sometimes help it outcompete the smaller amounts of hydroxide.
Q4: I am performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (product is chlorobenzene). How can I suppress this?
Answer: Hydrodehalogenation, where the C-Cl bond is replaced by a C-H bond, is a known side reaction in palladium-catalyzed cross-couplings.[14][26] It arises from competing pathways within the catalytic cycle.
Causality & Explanation:
-
β-Hydride Elimination: One major pathway involves the palladium-amido complex undergoing β-hydride elimination if the amide has an α-hydrogen. This is more common with certain ligands and substrates.[14]
-
Reductive Dehalogenation: This can also occur if the catalyst is not properly formed or if reaction conditions are too harsh (e.g., excessively high temperature), leading to catalyst decomposition or undesired reductive pathways.[26]
Troubleshooting Steps:
-
Optimize Ligand and Catalyst: The choice of phosphine ligand is paramount. For challenging substrates like aryl chlorides, sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos, DavePhos) are often necessary to promote the desired reductive elimination over side reactions.[26] Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure efficient formation of the active catalytic species.
-
Control the Temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition of the catalyst and reduce the rate of side reactions.[26]
-
Base Selection: The choice of base can influence the catalytic cycle. While strong bases like NaOt-Bu are common, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ may give a cleaner reaction profile, albeit potentially at a slower rate.
Protocols & Methodologies
Protocol 1: General Procedure for a Model SNAr Reaction with an Amine Nucleophile
This protocol is a starting point for a non-catalyzed reaction, optimized to favor the SNAr pathway.
-
Preparation: To a flame-dried, screw-capped pressure vessel equipped with a magnetic stir bar, add KOH (3.0 mmol, 3 eq.).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add your amine nucleophile (1.0 mmol, 1 eq.), this compound (2.5 mmol, 2.5 eq.), and anhydrous DMSO (5.0 mL).[27]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-135 °C.[27]
-
Monitoring: Stir the reaction for 24 hours. Monitor the progress by TLC or LC-MS by taking a small aliquot (quench with water, extract with ethyl acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Diagnostic Experiment to Test for a Benzyne Intermediate
If you suspect a benzyne mechanism is causing regioisomeric products, this experiment can provide strong evidence.
-
Setup: Run your standard reaction, but add a potent benzyne trapping agent, such as furan or cyclopentadiene (5-10 equivalents), to the reaction mixture from the start.
-
Analysis: After the reaction period, carefully analyze the crude product mixture by GC-MS or LC-MS.
-
Interpretation: Look for the mass corresponding to the Diels-Alder adduct of the benzyne intermediate and your trapping agent (e.g., the adduct of 3-chlorobenzyne and furan). The presence of this adduct is strong evidence for the formation of the benzyne intermediate.[4]
Data Summary
The choice of reaction parameters is critical for success. The following table summarizes key variables and their impact on minimizing side reactions.
| Parameter | Recommended for SNAr | Recommended to Avoid Benzyne | Recommended for Buchwald-Hartwig | Rationale |
| Base | K₂CO₃, Cs₂CO₃, KOH[8][27] | K₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, Cs₂CO₃[26] | Strong bases (NaNH₂) favor benzyne; non-nucleophilic bases are crucial. |
| Solvent | DMSO, DMF, NMP[8][11] | DMSO, DMF | Toluene, Dioxane[16][26] | Polar aprotic solvents stabilize the Meisenheimer complex in SNAr. |
| Temperature | High (100-200 °C) | Lowest effective temp. | Moderate (80-110 °C) | High temperatures can promote elimination; catalyst stability is key in B-H. |
| Atmosphere | Inert (N₂, Ar) | Inert (N₂, Ar) | Inert (N₂, Ar) | Prevents catalyst oxidation and reaction with atmospheric moisture. |
// Nodes Start [label="Problem with\nthis compound Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Reaction [label="Q: No / Sluggish Reaction?", fillcolor="#FEF7E0", fontcolor="#202124"]; Isomers [label="Q: Regioisomeric Products?", fillcolor="#FEF7E0", fontcolor="#202124"]; Hydrolysis [label="Q: Phenol Side Product?", fillcolor="#FEF7E0", fontcolor="#202124"]; Dehalogenation [label="Q: Hydrodehalogenation\n(in Catalysis)?", fillcolor="#FEF7E0", fontcolor="#202124"];
Sol_A1 [label="A: Increase Temp", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_A2 [label="A: Use Polar Aprotic Solvent\n(DMSO, DMF)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_A3 [label="A: Switch to Catalysis\n(Buchwald-Hartwig)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
Sol_B1 [label="A: Use Weaker Base\n(e.g., K2CO3)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_B2 [label="A: Lower Temperature", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_B3 [label="A: Run Diagnostic Trap Exp.", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
Sol_C1 [label="A: Use Anhydrous Conditions", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_C2 [label="A: Use Non-Hydroxide Base\n(e.g., Cs2CO3)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
Sol_D1 [label="A: Optimize Ligand\n(e.g., XPhos)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_D2 [label="A: Use Pre-catalyst", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Sol_D3 [label="A: Lower Temperature", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Edges Start -> No_Reaction; Start -> Isomers; Start -> Hydrolysis; Start -> Dehalogenation; No_Reaction -> {Sol_A1, Sol_A2, Sol_A3} [dir=none]; Isomers -> {Sol_B1, Sol_B2, Sol_B3} [dir=none]; Hydrolysis -> {Sol_C1, Sol_C2} [dir=none]; Dehalogenation -> {Sol_D1, Sol_D2, Sol_D3} [dir=none]; }
References
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- Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution.
- Pearson. (n.d.). Benzyne Explained: Definition, Examples, Practice & Video Lessons.
- Chemistry LibreTexts. (2021). 6.4: Benzyne.
- YouTube. (2019). Benzyne Mechanism: An overview.
- Chemistry Steps. (n.d.). The Benzyne Mechanism in Nucleophilic Aromatic Substitution.
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- National Institutes of Health. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
- Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution.
- Reddit. (2024). BH amination side products and purification.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
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- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- Vedantu. (n.d.). Explain the nucleophilic substitution reaction of chlorobenzene.
- CK-12 Foundation. (2023). Nucleophilic Substitution Reactions - Haloarenes.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Making Molecules. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Quora. (2020). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reactions?
- Chemistry Stack Exchange. (2021). Discuss the aromatic nucleophilic substitutions reaction of chlorobenzene.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). Ullmann coupling reaction of chlorobenzene with different catalysts.
- Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.
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Handling and safety protocols for 1,2-Dichlorobenzene in a laboratory setting
Welcome to the technical support guide for the safe handling and use of 1,2-Dichlorobenzene (o-dichlorobenzene, ODCB) in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshoot common issues encountered during experimentation. Our focus is on ensuring scientific integrity and, most importantly, your safety.
Section 1: Core Principles & Quick Reference
Before delving into specific protocols, it's crucial to understand the fundamental hazards of this compound. It is a colorless to pale yellow liquid with a distinct aromatic odor.[1] While useful as a solvent and a precursor in chemical synthesis, it poses significant health and environmental risks.[2][3]
Key Hazards:
-
Health Hazards: Harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Prolonged or repeated exposure may damage the liver, kidneys, and blood cells.[5]
-
Physical Hazards: It is a combustible liquid with a flash point of 66°C (151°F).[3][6] Its vapors are heavier than air and can accumulate in low-lying areas.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4][7]
Quick Reference Data Table
| Property | Value | Source(s) |
| CAS Number | 95-50-1 | [2][8] |
| Molecular Formula | C₆H₄Cl₂ | [3] |
| Molar Mass | 147.00 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Pleasant, aromatic odor | [1][2] |
| Boiling Point | 180 °C (356 °F) | [1] |
| Melting Point | -17.0 °C (1.4 °F) | [1] |
| Flash Point | 66 °C (151 °F) | [3][6] |
| Vapor Pressure | 1 mmHg at 20°C (68°F) | [6] |
| Solubility in Water | Insoluble / Poorly soluble | [3][6] |
| OSHA PEL | 50 ppm (Ceiling) | [1][5][9] |
| NIOSH REL | 50 ppm (Ceiling) | [5] |
| ACGIH TLV | 25 ppm (8-hr TWA); 50 ppm (STEL) | [5][9] |
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the day-to-day handling of this compound.
Q1: What are the most critical precautions I should take before starting an experiment with this compound? A1: Always begin by reviewing the Safety Data Sheet (SDS). Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] Verify that an emergency shower and eyewash station are accessible and unobstructed.[5] Finally, confirm you have the correct Personal Protective Equipment (PPE) and that it is in good condition.[6]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound? A2: The minimum required PPE includes:
-
Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[11][12]
-
Skin Protection: Wear a lab coat and appropriate protective gloves. It is crucial to select gloves made of a material resistant to this compound, such as Viton™ or fluorinated rubber.[12][13] Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.[12] Always inspect gloves for damage before use.[6]
-
Respiratory Protection: If you are working outside of a fume hood or if airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Q3: How should I properly store this compound in the lab? A3: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, or open flames.[1][9][12][14] Keep the container tightly closed.[6][15] It must be stored separately from incompatible materials, particularly strong oxidizing agents and chemically active metals like aluminum.[1][16]
Q4: What are the immediate first aid procedures for exposure? A4: Immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, provide artificial respiration and seek urgent medical attention.[8][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[1][6]
-
Eye Contact: Flush the eyes cautiously with large amounts of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids occasionally.[1][15] Remove contact lenses if it is safe to do so.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14][15] If the person is conscious and alert, rinse their mouth with water and call a poison control center or doctor immediately for guidance.[8][11][15]
Q5: How must this compound waste be disposed of? A5: this compound and materials contaminated with it are considered hazardous waste.[13] This includes reaction mixtures, used solvents, and contaminated lab supplies (e.g., pipette tips, absorbent pads). All waste must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[13][17] Follow all institutional, local, and national regulations for hazardous waste disposal.[13][15] Never pour it down the drain.[12]
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems.
| Issue | Possible Cause(s) | Solution(s) |
| Noticeable "aromatic" odor in the laboratory. | 1. Inadequate ventilation. 2. Improperly sealed container. 3. Small, undetected spill. | 1. Immediately verify that your chemical fume hood is functioning correctly. 2. Check all containers of this compound to ensure they are tightly sealed. 3. Carefully inspect the work area and storage locations for any signs of a spill. 4. Important: The odor threshold for this compound varies widely, so odor is not a reliable indicator of a safe concentration.[1][5] If the odor persists after checking these points, inform your lab supervisor or safety officer. |
| Skin irritation or rash after handling the chemical. | 1. Improper glove material selection. 2. A tear or pinhole in a glove. 3. Accidental contact during glove removal. | 1. Immediately wash the affected area with soap and water for at least 15 minutes.[6] 2. Review the SDS to confirm you are using the most protective glove material (e.g., fluorinated rubber).[5][12] 3. Always inspect gloves for damage before use. 4. Practice proper glove removal techniques to avoid contaminating your skin. |
| Eye irritation despite wearing safety glasses. | 1. Vapors are causing irritation. 2. An indirect splash occurred. | 1. Move to an area with fresh air. Use an eyewash station to gently flush the eyes if irritation continues. 2. For tasks with a higher risk of splashing or vapor generation, upgrade your PPE to chemical safety goggles, which provide a better seal than safety glasses. Consider using a face shield as well.[11] |
Section 4: Experimental Protocols & Workflows
Adherence to standardized protocols is the foundation of laboratory safety.
Standard Handling Protocol for this compound
This protocol outlines the essential steps for safely handling this compound during routine experimental work.
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required PPE: lab coat, chemical safety goggles, and solvent-resistant gloves (e.g., fluorinated rubber).[5][12]
-
Ensure a designated hazardous waste container for halogenated solvents is accessible.
-
-
Handling:
-
Conduct all dispensing and handling of this compound inside the chemical fume hood to minimize inhalation exposure.[6]
-
Use the smallest quantity of the chemical necessary for your experiment.
-
Keep the container tightly closed when not actively dispensing from it.[6][15]
-
If transferring between containers, do so slowly to avoid splashing.
-
-
Post-Handling:
-
Tightly seal the this compound container and return it to its designated storage location.
-
Dispose of any contaminated materials (e.g., wipes, pipette tips) in the designated hazardous waste container.[13]
-
Wipe down the work surface within the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.[5][16]
-
Emergency Workflow: Spill Response
The appropriate response to a spill depends on its size and your level of training. The following diagram outlines the decision-making process.
References
- 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- This compound HAZARD SUMMARY. (2005, December). New Jersey Department of Health. [Link]
- Safety Data Sheet: this compound. (n.d.). Carl ROTH. [Link]
- Safety Data Sheet: this compound. (2023, February 2). Chemdox. [Link]
- Safety Data Sheet: this compound. (n.d.). Chemdox. [Link]
- Safety Data Sheet: this compound. (n.d.). Carl ROTH. [Link]
- This compound - SAFETY DATA SHEET. (2025, April 8). PENTA s.r.o. [Link]
- This compound | C6H4Cl2 | CID 7239 - PubChem. (n.d.).
- Material Safety Data Sheet 1,2 Dichlorobenzene. (n.d.). Indenta Chemicals. [Link]
- This compound - Wikipedia. (n.d.). Wikipedia. [Link]
- Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. [Link]
- This compound FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. [Link]
- O-DICHLOROBENZENE | Occupational Safety and Health Administration. (2021, January 7). U.S. Department of Labor. [Link]
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
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Impact of water content on reactions in 1,2-Dichlorobenzene
Welcome to the technical support center for 1,2-Dichlorobenzene (DCB). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with using this compound as a high-boiling point solvent. Our focus is to provide in-depth, field-proven insights into a critical, yet often underestimated variable: water content. This document moves beyond standard protocols to explain the causality behind experimental phenomena, helping you troubleshoot issues and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly diagnose and resolve common problems related to water contamination in this compound.
Q1: My reaction yield is unexpectedly low, and I'm observing significant side products. Could water in the DCB be the culprit?
A: Absolutely. This is one of the most common manifestations of water contamination. While this compound is a polar aprotic solvent, meaning the solvent molecule itself doesn't have an acidic proton to donate, any dissolved water can act as a potent reactive species.[1][2]
Causality Explained:
-
Unwanted Nucleophile: Water can act as a nucleophile, attacking electrophilic centers in your starting materials or intermediates. This is particularly problematic in reactions involving highly reactive species like acid chlorides (hydrolyzing them to less reactive carboxylic acids), anhydrides, or carbocations.
-
Proton Source: Water can act as a Brønsted acid, protonating strong bases or organometallic reagents.[3] For instance, Grignard reagents or organolithium species will be rapidly quenched by even trace amounts of water, halting your desired reaction and reducing yield.
-
Altering Reaction Pathways: The presence of water can initiate unintended side reactions. For example, in condensations that proceed via an enolate, water can protonate the enolate, shifting the equilibrium away from the desired product. In reactions that generate superoxide ions in aprotic solvents, water induces a disproportionation reaction, consuming the reactive species.[3]
A classic example is the hydrolysis of benzylic halides. The dichloromethyl group on a compound like 1-chloro-2-(dichloromethyl)benzene is highly susceptible to hydrolysis, which converts it into an aldehyde.[4] If your substrate has similar water-sensitive functional groups, contamination will inevitably lead to byproduct formation.
Q2: My catalyst's activity and/or selectivity is degrading rapidly. How can water in the DCB solvent contribute to this?
A: Water can act as a potent poison or modifier for a wide range of catalysts, both homogeneous and heterogeneous. The mechanism of deactivation is highly dependent on the nature of the catalyst itself.
Causality Explained:
-
Competitive Adsorption: On heterogeneous catalysts, water molecules can competitively adsorb onto the active sites, physically blocking your reactants from accessing them.[5] This is a reversible form of deactivation that is proportional to the concentration of water in the reaction medium.
-
Active Site Modification: For many metal-based catalysts, water can lead to the formation of inactive metal hydroxides or oxides on the catalyst surface. In the case of zeolite catalysts used for cracking chlorinated hydrocarbons, the presence of trace water was found to negatively impact the active centers and enhance the adsorption of products, leading to faster deactivation.[6]
-
Ligand Hydrolysis: In homogeneous catalysis, water can hydrolyze the ligands attached to the metal center, leading to the decomposition of the active catalytic species. This is especially true for catalysts containing phosphine or other moisture-sensitive ligands.
-
Bimodal Effects: The effect of water is not always straightforward. In some specific catalytic oxidation reactions of dichlorobenzene over V₂O₅/TiO₂ catalysts, low concentrations of water were observed to increase conversion by helping to remove inhibiting chloride species from the catalyst surface. However, as the water concentration increased, it led to deactivation through the competitive adsorption mechanism described above.[5] This highlights the complexity and reaction-specific nature of water's impact.
Q3: I am observing poor reproducibility between experiments, even when following the same protocol. Why might this be happening?
A: Inconsistent water content in your this compound is a primary suspect for poor reproducibility.
Causality Explained:
The solubility of water in DCB is low but finite, and it varies with temperature.[7] An "anhydrous" grade solvent from a freshly opened bottle from a supplier like Thermo Fisher Scientific may have a water content below 50 ppm.[8] However, DCB is hygroscopic and will absorb atmospheric moisture each time the bottle is opened.
-
Variable "Dry" Solvent: If one experiment uses a newly opened bottle of solvent and a subsequent experiment uses a bottle that has been opened multiple times, the water content can differ significantly, leading to variations in yield, byproduct profile, and reaction kinetics.
-
Temperature Effects: If the laboratory temperature fluctuates, the saturation point of water in DCB can change. A reaction run on a cooler day might have less dissolved water than one run on a warmer, more humid day, assuming the solvent has been exposed to the atmosphere.
-
Inconsistent Drying: If you are drying your solvent in-house, variations in the activation of drying agents (like molecular sieves) or distillation technique can lead to batch-to-batch differences in residual water content.
To ensure reproducibility, you must implement a strict and consistent protocol for solvent drying, handling, and storage.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
This compound (DCB), also known as orthodichlorobenzene, is a chlorinated aromatic compound.[9] It is a colorless liquid with a high boiling point (180.5 °C) and is miscible with most organic solvents but poorly soluble in water.[10][11] Its primary advantages as a solvent are its high thermal stability and its ability to dissolve a wide range of organic compounds, including specialized materials like fullerenes.[9] This makes it particularly useful for reactions that require high temperatures.
Q2: How much water can dissolve in this compound?
This compound is poorly soluble in water, and conversely, water is poorly soluble in DCB. The solubility of water in DCB is temperature-dependent. While exact values can vary, the approximate solubility is low, reinforcing the need for active drying for moisture-sensitive applications.
| Temperature (°C) | Water Solubility in this compound ( g/100g ) |
| 20 | ~0.05 - 0.07 |
| 25 | ~0.06 - 0.08 |
| 30 | ~0.07 - 0.10 |
This data is synthesized from solubility principles and available literature. Precise values can be found in resources like the IUPAC-NIST Solubilities Database.[7]
Q3: What is a safe upper limit for water content in DCB for moisture-sensitive reactions?
There is no single answer, as the "safe" limit is entirely dependent on the specific reagents and catalysts being used.
-
Highly Sensitive Reactions (e.g., using Grignard reagents, strong Lewis acid catalysts, or organometallics): Water content should be < 10 ppm .
-
Moderately Sensitive Reactions (e.g., some transition-metal-catalyzed couplings or condensations): Aim for < 50 ppm .
-
General Use / Non-sensitive Reactions: Water content < 200 ppm may be acceptable.
It is always best practice to assume your reaction is sensitive and use the driest possible solvent to ensure reproducibility.
Q4: How can I accurately measure the water content in my DCB solvent?
The industry standard for accurate and sensitive measurement of water in organic solvents is Karl Fischer (KF) Titration .[12][13]
-
Principle: This method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.
-
Types:
-
Volumetric KF: Best for water content from 100 ppm to 100%.
-
Coulometric KF: More sensitive and ideal for trace amounts, from 1 ppm to 5%.[14]
-
-
Advantages: It is highly accurate, specific to water, and recognized as a standard method by bodies like ASTM.[12]
-
Disadvantages: It is a destructive technique, requires specialized reagents and equipment, and must be performed carefully to avoid introducing atmospheric moisture during the measurement.[12][14]
While other methods exist (GC, NMR-based techniques), KF titration remains the most reliable and widely accepted for this purpose.[14]
Q5: What is the most effective way to dry this compound for demanding applications?
For achieving very low water content (<10-20 ppm), a multi-step process is recommended. A common purification method involves chemical treatment followed by distillation. However, for routine lab use, drying with activated desiccants is safer and often sufficient.
| Drying Agent | Effectiveness & Suitability |
| Activated 3Å Molecular Sieves | Highly Recommended. Safe and very effective at scavenging water to low ppm levels. Requires proper activation (heating >300 °C under vacuum) before use.[15] |
| Calcium Hydride (CaH₂) | Effective. A powerful drying agent that reacts with water to produce hydrogen gas. The solvent is typically refluxed over CaH₂ and then distilled. Use with caution due to flammability.[15][16] |
| Phosphorus Pentoxide (P₂O₅) | Very Effective but Hazardous. An extremely efficient drying agent, but it is corrosive and can become coated with a layer of phosphoric acid, reducing its effectiveness. Handle with extreme care. |
| Activated Alumina | Good. Can be used in a column to percolate the solvent through, which is a very efficient way to remove water. Requires activation by heating. |
| Calcium Chloride (CaCl₂) | For Pre-drying only. Not effective for achieving very low water levels. Best used for removing bulk water before using a more powerful desiccant. |
Section 3: Protocols and Visualizations
Experimental Workflow: Preparation of Anhydrous this compound
The following diagram illustrates a robust workflow for drying, storing, and dispensing DCB for moisture-sensitive applications.
Caption: Workflow for preparing and handling anhydrous DCB.
Conceptual Diagram: Water Interference in a Catalytic Reaction
This diagram illustrates two primary pathways by which water can disrupt a generic metal-catalyzed reaction.
Caption: How water disrupts reactions via catalyst or reagent deactivation.
Protocol: Drying this compound with 3Å Molecular Sieves
Objective: To reduce the water content of commercial-grade this compound to a level suitable for moisture-sensitive reactions (< 50 ppm).
Materials:
-
This compound (commercial grade)
-
3Å molecular sieves
-
Oven capable of reaching >300 °C (or vacuum oven)
-
Round-bottom flask with a ground glass joint, appropriately sized
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septum and needles
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves (approx. 100-200g per 1L of solvent) in a large beaker or flask. Heat in an oven at 300-350 °C for at least 12 hours. For best results, cool the sieves under vacuum in a desiccator.[15]
-
Prepare the Solvent Flask: Take a clean, dry round-bottom flask and flame-dry it under vacuum or oven-dry it at >120 °C for several hours. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Combine Solvent and Sieves: Quickly transfer the hot, activated molecular sieves to the cooled flask. Immediately add the this compound.
-
Expert Tip: Adding hot sieves to the solvent can cause it to boil. It is safer to let the sieves cool slightly in the desiccator before adding them to the flask, then add the solvent.
-
-
Drying Period: Seal the flask with a septum and maintain a positive pressure of inert gas (a balloon is sufficient for short-term storage). Allow the solvent to stand over the sieves for at least 48 hours.[15] Swirl the flask occasionally.
-
Storage and Use: Keep the solvent stored over the sieves under an inert atmosphere. To use, withdraw the required amount of solvent using a dry, inert-gas-flushed syringe or by cannula transfer. Never open the flask to the atmosphere.
References
- Ataman Kimya. (n.d.). This compound.
- ScienceDirect. (2010). Effect of water on the oxidation of dichlorobenzene over V2O5/TiO2 catalysts.
- Wikipedia. (n.d.). This compound.
- Solubility of Things. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
- ACS Publications. (2022). Effect of Trace Water on the 1,2-Dichloroethane Cracking over Zeolite Catalysts.
- Chemical Glossary. (n.d.). This compound | Applications.
- PubChem. (n.d.). This compound | C6H4Cl2 | CID 7239.
- ScienceDirect. (2010). Effect of water on the oxidation of dichlorobenzene over V2O5/TiO2 catalysts.
- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.).
- National Institute of Standards and Technology (NIST). (n.d.). This compound with Water - IUPAC-NIST Solubilities Database.
- Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents.
- RSC Publishing. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
- ChemicalBook. (n.d.). This compound | 95-50-1.
- Fact sheet: this compound. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
- ResearchGate. (2014). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration | Request PDF.
- Texas A&M University Department of Chemistry. (n.d.). A Method for Detecting Water in Organic Solvents.
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- Wikipedia. (n.d.). Polar aprotic solvent.
- Google Patents. (n.d.). CN202844828U - Drying device system for mixed dichlorobenzene.
- ACS Publications. (1996). Water-Induced Disproportionation of Superoxide Ion in Aprotic Solvents.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
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- ChemTube3D. (n.d.). This compound - C2v.
- Google Patents. (n.d.). US2799714A - Method of hydrolyzing di-and trichlorobenzenes.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
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- Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents.
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Recovery and recycling of 1,2-Dichlorobenzene solvent from reaction mixtures
Technical Support Center: Recovery and Recycling of 1,2-Dichlorobenzene
Welcome to the technical support center for the recovery and recycling of this compound (o-DCB). This guide is designed for researchers, scientists, and drug development professionals who utilize o-DCB as a high-boiling point solvent and seek efficient, safe, and sustainable methods for its reclamation from reaction mixtures. As a versatile solvent and chemical intermediate, particularly in processes requiring elevated temperatures, o-DCB's effective recovery is critical for cost reduction, waste minimization, and environmental stewardship.[1][2]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the practical challenges encountered in the laboratory.
Critical Safety Precautions: Handling this compound
Before attempting any recovery protocol, it is imperative to understand and mitigate the risks associated with this compound.
HAZARD OVERVIEW:
-
Toxicity: o-DCB is toxic if inhaled or ingested and can cause irritation to the respiratory system.[3][4] Prolonged exposure may lead to liver and kidney damage.[1][5]
-
Environmental Hazard: The compound is toxic to aquatic life and is persistent in the environment, particularly in anaerobic sediments.[1][5][8] It is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]
-
Flammability: While not highly flammable, it has a flash point of 150°F (~66°C) and its vapors can form explosive mixtures with air in confined spaces.[3]
MANDATORY SAFETY PROTOCOLS:
-
Ventilation: Always handle o-DCB in a well-ventilated area, preferably inside a certified chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear solvent-resistant gloves (e.g., Viton®, Teflon®). Consult a glove compatibility chart for your specific application.[7]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[7]
-
Lab Coat: A chemically resistant lab coat or apron is required.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[3]
-
-
Spill Management: Have a spill kit ready containing an absorbent material like sand, vermiculite, or a commercial sorbent.[9] For major spills, evacuate the area and alert emergency services.[9]
-
Waste Disposal: All o-DCB waste, including distillation residues and contaminated materials, must be disposed of as hazardous waste according to institutional and federal regulations.[1][10]
Troubleshooting Guide: Common Recovery Issues
This section addresses specific problems encountered during the recovery of o-DCB. The solutions provided are based on fundamental chemical principles and validated laboratory practices.
Q1: My fractional distillation of o-DCB is inefficient. The recovered solvent is still contaminated with other dichlorobenzene isomers.
Root Cause Analysis: The boiling points of dichlorobenzene isomers are very close, making their separation by standard distillation challenging.[11]
-
This compound (o-DCB): 180.5 °C
-
1,3-Dichlorobenzene (m-DCB): 173 °C
-
1,4-Dichlorobenzene (p-DCB): 174 °C
This proximity requires a distillation apparatus with a very high number of theoretical plates to achieve effective separation.[12]
Solutions:
-
High-Efficiency Fractional Distillation:
-
Action: Employ a fractionating column with high efficiency, such as a Vigreux column of significant length or, ideally, a packed column (e.g., with Raschig rings or metal sponge packing). Industrial separations may use columns with 130 to 250 trays.[12]
-
Causality: A higher number of theoretical plates provides more surface area for repeated vaporization-condensation cycles, allowing for a more precise separation of components with close boiling points.
-
-
Chemical Conversion of Impurities:
-
Action: If the primary contaminant is m-dichlorobenzene, it can be selectively removed by chlorination. The meta-isomer chlorinates several times faster than the ortho- and para-isomers.[13] This converts it to 1,2,4-trichlorobenzene (b.p. 213 °C), which can then be easily separated from o-DCB by a simple distillation.[11][14]
-
Causality: This method leverages the differential chemical reactivity of the isomers to create a new compound with a significantly different boiling point, simplifying the physical separation process.
-
Q2: I'm recovering o-DCB via distillation, but the yield is low and the initial distillate is cloudy. What's happening?
Root Cause Analysis: You are likely dealing with a minimum-boiling azeotrope formed between this compound and water.[15] An azeotrope is a mixture that boils at a constant temperature and has a fixed composition in the vapor phase, making separation by simple distillation impossible.[15] The o-DCB/water azeotrope boils at a temperature lower than either component, causing water to co-distill with the solvent.
Solution:
-
Action: Use an azeotropic distillation setup with a Dean-Stark apparatus . Since o-DCB is denser than water (1.31 g/cm³), you must use a "heavy solvent" type of Dean-Stark trap where the organic solvent returns to the flask from the bottom of the trap.[1][15]
-
Causality: The Dean-Stark trap allows for the continuous removal of water. The condensed azeotrope separates into two immiscible layers in the trap. The denser o-DCB sinks and returns to the distillation flask, while the lighter water accumulates at the top and can be periodically drained off.[15] This breaks the azeotrope and allows for the complete drying of the solvent.
Q3: My product is heat-sensitive. How can I remove the high-boiling o-DCB without causing thermal degradation?
Root Cause Analysis: The high boiling point of o-DCB (180.5 °C) can damage or decompose thermally labile compounds.[1]
Solution:
-
Action: Perform the solvent removal under reduced pressure using a rotary evaporator or a vacuum distillation setup.
-
Causality: Lowering the pressure above a liquid reduces its boiling point. By applying a vacuum, o-DCB can be evaporated at a much lower, non-destructive temperature, preserving the integrity of your product.[16]
Q4: My product is a non-volatile solid. How can I recover it from the o-DCB solution without performing a full distillation?
Root Cause Analysis: Distillation is not always practical for isolating solid products, especially on a small scale.
Solutions:
-
Anti-Solvent Precipitation & Filtration:
-
Action: Add a solvent in which your product is insoluble but o-DCB is miscible (an "anti-solvent"), such as heptane or hexane. This will cause your product to precipitate out of the solution. The solid can then be collected by filtration.
-
Causality: This technique manipulates the solubility equilibrium. The addition of a non-polar alkane significantly reduces the polarity of the solvent mixture, forcing the more polar product to crystallize.
-
-
Liquid-Liquid Extraction:
-
Action: If your product has different solubility characteristics than o-DCB, you can use liquid-liquid extraction. For example, if your product is soluble in an immiscible solvent (like acetonitrile) while o-DCB has a lower affinity for it, you can selectively extract your product.[16]
-
Causality: This method relies on the differential partitioning of the solute (your product) and the solvent (o-DCB) between two immiscible liquid phases.[17]
-
-
Column Chromatography:
-
Action: Pass the reaction mixture through a silica gel or alumina column, eluting with a non-polar solvent like hexane.[18] The non-polar o-DCB will elute quickly, while a more polar product will be retained on the column and can be eluted later with a more polar solvent.
-
Causality: This separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[18]
-
Decision Logic for o-DCB Recovery
The following diagram outlines a decision-making process for selecting the appropriate recovery and purification strategy.
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- 17. community.wvu.edu [community.wvu.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Biphasic Reactions with 1,2-Dichlorobenzene
Welcome to our dedicated technical support center for scientists and researchers utilizing 1,2-Dichlorobenzene (DCB) in biphasic reactions. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for common phase separation challenges. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a common choice for a biphasic solvent?
A1: this compound (o-DCB) is often selected for reactions requiring high temperatures, typically in the range of 150-180°C, due to its high boiling point of approximately 180.5°C.[1] It is a relatively non-polar solvent, making it suitable for dissolving non-polar to moderately polar organic compounds that may have poor solubility in other common solvents at lower temperatures.[1][2] Its poor solubility in water allows for the creation of a distinct biphasic system.[2][3]
Q2: What are the key physical properties of this compound I should be aware of?
A2: Understanding the physical properties of DCB is crucial for troubleshooting. Here is a summary of its key characteristics:
| Property | Value |
| Formula | C₆H₄Cl₂ |
| Molar Mass | 147.00 g/mol [4] |
| Appearance | Colorless liquid[3] |
| Density | 1.30 g/cm³[3] |
| Boiling Point | 180.19 °C[3] |
| Melting Point | -17.03 °C[3] |
| Solubility in Water | ~0.1 g/100 mL at 25°C[2] |
| Vapor Pressure | 1 mmHg (20°C)[3] |
| Flash Point | 66 °C[3] |
Q3: My reactants are not dissolving in this compound at room temperature. What should I do?
A3: It is common for reactants to have limited solubility in DCB at ambient temperatures. The solubility of most organic compounds in DCB significantly increases with temperature.[1][2] It is recommended to assemble your reaction mixture at room temperature and then gradually heat it with stirring. Your reactants should dissolve as the temperature approaches the desired reaction temperature.
Troubleshooting Guide: Phase Separation Issues
Issue 1: Stable Emulsion Formation
A stable emulsion is a common challenge in biphasic reactions, appearing as a cloudy or milky layer between the aqueous and organic phases.[5] This is a mixture of two immiscible liquids where one is dispersed as fine droplets in the other.[6]
Root Causes:
-
High Agitation Speed: Excessive stirring can shear droplets into smaller sizes, increasing the surface area and stabilizing the emulsion.
-
Presence of Surfactant-like Species: Byproducts or even certain reactants can act as emulsifying agents, reducing the interfacial tension between the two phases.
-
Fine Particulate Matter: Finely divided solid particles can accumulate at the interface, a phenomenon known as a Pickering emulsion, physically preventing droplets from coalescing.
Solutions:
-
Mechanical & Physical Methods:
-
Reduce Agitation: Once the reaction is complete, reduce the stirring speed or stop it altogether and allow the mixture to settle.
-
Gentle Swirling: Manually and gently swirl the separation funnel to encourage coalescence.
-
Centrifugation: For smaller volumes, centrifugation is a highly effective method to break emulsions.[5][6]
-
Filtration: Passing the emulsion through a plug of Celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
-
Chemical Methods:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This can decrease the solubility of organic compounds in the aqueous layer and disrupt the stability of the emulsion, promoting phase separation.[6]
-
Change in pH: If the emulsifying agent is pH-sensitive (e.g., a carboxylic acid or an amine), adjusting the pH of the aqueous layer with a dilute acid or base can alter its solubility and destabilize the emulsion.[5][6]
-
Addition of a Different Solvent: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can sometimes disrupt the intermolecular forces holding the emulsion together.[6]
-
Issue 2: Slow Phase Separation
Even without a stable emulsion, the separation of the DCB and aqueous phases can be sluggish, prolonging work-up times.
Root Causes:
-
Similar Densities: While DCB is denser than water, the presence of dissolved solutes can alter the densities of both phases, reducing the density difference and slowing gravitational separation.
-
High Viscosity: A high concentration of dissolved materials can increase the viscosity of one or both phases, impeding the movement of droplets.
-
Low Temperature: Lower temperatures can increase viscosity and slow down the rate of coalescence.
Solutions:
-
Temperature Modification:
-
Gentle Heating: If your products are thermally stable, gently warming the mixture can decrease the viscosity of the phases and accelerate separation.[6] However, be cautious as this can also increase the mutual solubility of the phases.
-
Cooling/Freezing: In some cases, cooling the mixture can help. The formation of ice crystals can physically break up the emulsion.[6]
-
-
Agitation Optimization:
-
Optimized Stirring: During the reaction, the goal is to have sufficient agitation for mass transfer without creating an overly stable emulsion. The optimal agitation speed often needs to be determined empirically. For some reactions, a period of vigorous stirring followed by a period of gentle mixing can be effective.
-
Issue 3: Presence of a "Rag Layer"
A "rag layer" is an intermediate layer of insoluble material that forms at the interface of the two liquid phases. This layer can be composed of solid precipitates, decomposed material, or highly stable emulsions.
Root Causes:
-
Insoluble Byproducts: The reaction may produce byproducts that are insoluble in both the aqueous and DCB phases.
-
Precipitation of Catalysts or Reagents: Changes in concentration or temperature during work-up can cause catalysts or unreacted reagents to precipitate.
-
Thermal Decomposition: High reaction temperatures in DCB can sometimes lead to the degradation of reactants or products, forming insoluble tars.
Solutions:
-
Filtration: The most common method for dealing with a solid rag layer is to filter the entire mixture through a coarse filter medium like Celite or a sintered glass funnel to remove the insoluble material before proceeding with the phase separation.
-
Solvent Addition: Try adding a small amount of a third solvent in which the rag layer material is soluble. This needs to be done carefully to avoid complicating the subsequent purification steps.
-
pH Adjustment: If the rag layer is suspected to be an acidic or basic species, adjusting the pH of the aqueous phase might dissolve it.
Experimental Protocols
Protocol 1: Breaking a Stable Emulsion with Brine
-
Transfer the biphasic mixture containing the emulsion to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine to the separatory funnel. A common starting point is to add a volume of brine equal to 10-20% of the aqueous phase volume.
-
Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Avoid vigorous shaking which can reform the emulsion.
-
Allow the funnel to stand and observe if the phases begin to separate.
-
If separation is still slow, you can try gently stirring the interface with a glass rod.
-
Once the phases have separated, drain the lower aqueous layer, followed by the organic DCB layer.
Visualizing Concepts
Troubleshooting Workflow for Phase Separation
Caption: A decision-making workflow for troubleshooting common phase separation issues.
Mechanism of Action: Phase Transfer Catalysis
In many biphasic reactions with DCB, a phase transfer catalyst (PTC) is used to facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.
Caption: The catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) as a phase transfer catalyst.
References
- This compound - Wikipedia.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.
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- This compound | C6H4Cl2 | CID 7239 - PubChem.
- Emulsion Breaking: Chemical Formulation Strategies That Work.
- Breaking emulsions : r/chemistry - Reddit.
- US6214236B1 - Process for breaking an emulsion - Google Patents.
- Fact sheet: this compound.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
- Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by.
- This compound with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.
- Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors.
- Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features | Request PDF - ResearchGate.
- Scale-up of bi-phasic fast competitive oxidation reaction - Mixing Solution.
- Determining Phase Separation Dynamics with an Automated Image Processing Algorithm.
- Influence of mixing time and agitation speed on partitioning and mass transfer coefficient of cephalexin in aqueous two-phase systems - NIH.
- Demulsifier - Wikipedia.
- Phase-Transfer Catalysis (PTC) - Macmillan Group.
- (PDF) Influence of mixing time and agitation speed on partitioning and mass transfer coefficient of cephalexin in aqueous two-phase systems - ResearchGate.
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- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to GC-MS Method Validation for Determining 1,2-Dichlorobenzene Purity
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is not merely a quality control step—it is the bedrock of reliable and reproducible scientific outcomes. 1,2-Dichlorobenzene (o-DCB), a common solvent and chemical intermediate, is no exception.[1][2][3][4] Its purity can significantly impact reaction kinetics, product yield, and the toxicological profile of final products. This guide provides an in-depth, experience-driven walkthrough of validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, grounded in authoritative regulatory standards, and compares its performance against alternative analytical techniques.
The Analytical Imperative: Why Robust Purity Analysis Matters
This compound is a semi-volatile organic compound, making GC-based methods inherently suitable for its analysis.[5][6] The primary analytical challenge lies not just in quantifying the main component but in definitively identifying and quantifying structurally similar impurities, such as its isomers (1,3- and 1,4-dichlorobenzene) and other process-related contaminants. An inadequately validated method can lead to the underestimation of impurities, compromising product safety and experimental integrity. GC-MS offers a powerful solution by coupling the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7][8]
A Self-Validating GC-MS Protocol: The Causality Behind the Method
A robust analytical method is a self-validating one; the validation data itself provides the assurance of its performance. The following protocol is designed around the core principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical method validation.[9][10]
Experimental Workflow: From Sample to Signal
The logical flow of a GC-MS analysis is a critical factor in ensuring reproducible results. The process begins with meticulous sample preparation and culminates in data analysis that is both sensitive and specific.
Caption: High-level workflow for GC-MS purity analysis.
Instrumentation and Method Parameters
The choice of instrumentation and parameters is dictated by the physicochemical properties of this compound. A non-polar capillary column is selected for its affinity for aromatic compounds, ensuring good separation from related substances.
| Parameter | Specification | Justification |
| GC System | Gas chromatograph with autosampler | Ensures high precision and throughput. |
| MS Detector | Single Quadrupole or Ion Trap Mass Spectrometer | Provides definitive mass identification and sensitive quantification. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Industry-standard column for robust separation of semi-volatile organic compounds.[8] |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | Inert gas providing optimal separation efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of 1,2-DCB without thermal degradation. |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) | Temperature gradient allows for separation of volatile impurities from the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and compound identification. |
| Scan Range | 45-300 m/z | Covers the molecular ion of 1,2-DCB (m/z 146) and its characteristic fragments. |
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] For purity analysis, this means the method must be specific, sensitive, linear, accurate, and precise.
Caption: Interconnectivity of core method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Analyze solutions of this compound, its isomers (1,3- and 1,4-dichlorobenzene), and a process blank.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the peaks of the different isomers. The mass spectrum of the 1,2-DCB peak in the sample must match that of a certified reference standard.
-
Causality: Without specificity, co-eluting impurities would lead to an overestimation of purity. Mass spectral analysis provides a second dimension of confirmation, ensuring peak purity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Protocol: Prepare a series of at least five calibration standards of this compound, typically spanning 50% to 150% of the expected sample concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve should be ≥ 0.995.
-
Causality: A linear response is fundamental for accurate quantification. A wide linear range allows the method to accurately measure samples of varying concentrations without requiring dilution.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform a spike-recovery study. Analyze a sample of known 1,2-DCB concentration and then analyze the same sample spiked with a known amount of certified reference standard at three levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Causality: This directly tests for systematic errors (bias) in the method. Good recovery indicates that the sample matrix does not interfere with the quantification of the analyte.
Precision
Precision is the measure of the method's reproducibility under normal operating conditions. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Protocol: Perform at least six replicate injections of a single standard solution (e.g., at 100% concentration).
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.
-
-
Causality: Low %RSD values demonstrate that the method is consistent and not subject to significant random error.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations at which an analyte can be reliably detected and quantified, respectively.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits. For this compound, typical LOQs can be in the low ng/L (ppb) range.[12]
-
Causality: Establishing the LOQ is critical for impurity testing, as it defines the lower boundary of the method's reliable quantitative capability.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like GC oven temperature ramp rate (±2°C/min), flow rate (±0.1 mL/min), and inlet temperature (±5°C).
-
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the quantitative result should not be significantly impacted.
-
Causality: A robust method is reliable in a real-world laboratory setting where minor fluctuations in operating conditions are inevitable.
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideally suited for semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for a broader range of analytes.[5][6][13]
| Parameter | GC-MS | HPLC with UV/DAD Detector | Analysis & Justification |
| Analyte Suitability | Excellent for volatile & semi-volatile, thermally stable compounds. | Excellent for non-volatile & thermally labile compounds. | Winner: GC-MS . 1,2-DCB's volatility makes it a perfect candidate for GC analysis.[5][14] |
| Specificity | Very High (Separation + Mass Spectrum). | Moderate to High (Separation + UV Spectrum). | Winner: GC-MS . The mass spectrum provides a unique molecular fingerprint, offering higher confidence in peak identity than a UV spectrum. |
| Sensitivity (Typical LOQ) | Low ppb to high ppt. | Low ppm to mid ppb. | Winner: GC-MS . GC-MS is generally more sensitive for this class of compounds, making it superior for trace impurity analysis.[6] |
| Analysis Time | Fast (typically < 15 minutes). | Moderate (typically 10-30 minutes). | Winner: GC-MS . The gas mobile phase allows for faster separations compared to liquid mobile phases.[7] |
| Solvent Consumption | Very Low (only for sample prep). | High (requires continuous mobile phase flow). | Winner: GC-MS . HPLC is significantly more solvent-intensive, leading to higher operational costs and waste generation. |
| Instrument Complexity | Moderate (requires vacuum system). | Moderate. | Tie . Both are sophisticated analytical instruments requiring trained operators. |
Final Assessment
This guide has detailed a comprehensive, self-validating GC-MS method for the purity determination of this compound, grounded in the principles of the ICH Q2(R1) guidelines.[9][10] By understanding the causality behind each experimental choice and validation parameter, researchers can implement a method that is not only compliant with regulatory expectations but is also scientifically robust and reliable. The comparative analysis clearly establishes the technical advantages of GC-MS over HPLC for this specific application, providing a clear, data-supported recommendation for professionals in the field.
References
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- <621> CHROMATOGRAPHY. US Pharmacopeia.
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- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- USP-NF 621 Chromatography. Scribd.
- Quality Guidelines. ICH.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- ICH Q2 Analytical Method Validation. Slideshare.
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- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ LT MS System. LabRulez GCMS.
- Benzene, 1,2-dichloro-. NIST WebBook.
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- (PDF) Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. ResearchGate.
- This compound (¹³C₆, 99%) 100 µg/mL in isooctane. Cambridge Isotope Laboratories.
- Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Publisso.
- This compound anhydrous, 99% o-DCB. Sigma-Aldrich.
- This compound, Spectrophotometric Grade, 98%. Fisher Scientific.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews.
- A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. Dioxin 20XX International Symposium.
- Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. ResearchGate.
- Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography-Electron Capture Detection. ResearchGate.
- Shimadzu Guide to US EPA Method 624 for Analysis of Volatile Organic Compounds in Wastewater. Shimadzu.
- This compound 95-50-1 wiki. Guidechem.
- GCMS contaminants News 02/2005en. Shimadzu.
- Georgia Department of Natural Resources - Environmental Protection Division. Georgia EPD.
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Spectroscopic comparison of 1,2-, 1,3-, and 1,4-Dichlorobenzene isomers
In the realm of chemical analysis, the unambiguous identification of constitutional isomers is a frequent and critical challenge. The three isomers of dichlorobenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para)—present a classic case study in this regard. While sharing the same molecular formula, C₆H₄Cl₂, their distinct substitution patterns give rise to unique physical and chemical properties, and more importantly for the analytical chemist, unique spectroscopic signatures. This guide provides a comprehensive comparison of 1,2-, 1,3-, and 1,4-dichlorobenzene using fundamental spectroscopic techniques: Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding the principles behind each technique and the resulting spectral differences, researchers can confidently distinguish between these isomers.
The Isomers: A Structural Overview
The differentiation of the dichlorobenzene isomers is rooted in their molecular symmetry. The ortho-isomer possesses a C₂ᵥ symmetry axis, the meta-isomer also has C₂ᵥ symmetry, and the para-isomer exhibits a higher D₂ₕ symmetry. These differences in symmetry profoundly influence their spectroscopic properties, particularly in vibrational (IR and Raman) and NMR spectroscopy.
Caption: Molecular structures of the three dichlorobenzene isomers.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The number and frequency of these modes are directly related to the molecule's structure and symmetry.
Theoretical Underpinnings
For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. For centrosymmetric molecules, like 1,4-dichlorobenzene (D₂ₕ symmetry), the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. The less symmetric 1,2- and 1,3-isomers (C₂ᵥ symmetry) do not have a center of inversion, and therefore, some vibrational modes can be both IR and Raman active.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples like 1,2- and 1,3-dichlorobenzene, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid 1,4-dichlorobenzene, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[1]
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The prepared sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1] The background spectrum is then automatically subtracted from the sample spectrum.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid sample is placed in a glass capillary tube or NMR tube.
-
Data Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected at a 90° angle and passed through a spectrometer to a detector.
Comparative Analysis of Vibrational Spectra
The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly useful for distinguishing between the isomers. The out-of-plane C-H bending vibrations are also highly characteristic of the substitution pattern on the benzene ring.
| Spectroscopic Feature | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |
| Symmetry | C₂ᵥ | C₂ᵥ | D₂ₕ |
| Key IR Peaks (cm⁻¹) | ~750 (ortho-disubstitution) | ~785-540 (C-Cl stretch), ~800-900 (meta-disubstitution)[2] | ~820 (para-disubstitution) |
| Key Raman Peaks (cm⁻¹) | Strong peaks around 1030, 1270, 1570 | Strong peaks around 1000, 1100, 1580 | Strong peaks around 1090, 1280, 1580 |
The position of the C-H out-of-plane bending bands is a reliable indicator of the substitution pattern. For ortho-disubstituted benzenes, a strong band appears around 750 cm⁻¹. Meta-disubstituted benzenes show a characteristic band between 800 and 900 cm⁻¹, while para-disubstituted benzenes exhibit a strong absorption around 820 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information for differentiating the dichlorobenzene isomers.
Theoretical Underpinnings
The chemical shift of a nucleus in an NMR spectrum is dependent on its local electronic environment. Protons or carbon atoms in different environments will have different chemical shifts. The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei. The splitting pattern (multiplicity) of a signal in ¹H NMR is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of the dichlorobenzene isomer (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.
Comparative Analysis of NMR Spectra
The number of signals in both the ¹H and ¹³C NMR spectra is the most direct way to distinguish the isomers.[3][4][5]
| Isomer | Number of ¹H NMR Signals | ¹H NMR Splitting Pattern | Number of ¹³C NMR Signals |
| This compound | 2 | Two multiplets (or doublets of doublets) | 3[3] |
| 1,3-Dichlorobenzene | 3 | One singlet, one doublet, one triplet[4] | 4[3] |
| 1,4-Dichlorobenzene | 1 | One singlet | 2[3] |
-
1,4-Dichlorobenzene: Due to its high symmetry, all four protons are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.[4][6] Similarly, there are only two types of carbon atoms (those bearing a chlorine and those bearing a hydrogen), leading to two signals in the ¹³C NMR spectrum.[3][7]
-
This compound: This isomer has two types of chemically equivalent protons, giving rise to two signals in the ¹H NMR spectrum, which appear as complex multiplets due to coupling.[4] It has three distinct types of carbon atoms, resulting in three signals in the ¹³C NMR spectrum.[3][8]
-
1,3-Dichlorobenzene: This isomer has three distinct sets of protons, leading to three signals in the ¹H NMR spectrum with characteristic splitting patterns (a singlet, a doublet, and a triplet).[4] It has four different types of carbon atoms, and thus shows four signals in the ¹³C NMR spectrum.[3][9]
Caption: Logical workflow for dichlorobenzene isomer identification using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. While all three dichlorobenzene isomers have the same molecular weight, their fragmentation patterns can differ.[10]
Theoretical Underpinnings
In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) leads to a characteristic isotopic pattern for chlorine-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Comparative Analysis of Mass Spectra
The mass spectra of all three isomers will show a molecular ion (M⁺) peak cluster with masses of 146, 148, and 150 m/z, corresponding to the presence of two chlorine atoms. The relative intensities of these peaks (approximately 9:6:1) are due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[11]
While the molecular ion region will be very similar for all three isomers, subtle differences may be observed in the relative abundances of fragment ions. The primary fragmentation pathway involves the loss of a chlorine atom, leading to a fragment ion at m/z 111. Subsequent loss of another chlorine atom or HCl can also occur. The relative intensities of these fragment ions can sometimes provide clues to the isomeric structure, but differentiation based solely on EI-mass spectra can be challenging.
| m/z | Fragment | This compound (Relative Intensity) | 1,3-Dichlorobenzene (Relative Intensity) | 1,4-Dichlorobenzene (Relative Intensity) |
| 146, 148, 150 | [C₆H₄Cl₂]⁺ | High | High | High |
| 111, 113 | [C₆H₄Cl]⁺ | Moderate | Moderate | Moderate |
| 75 | [C₆H₃]⁺ | Low | Low | Moderate |
Note: Relative intensities can vary depending on the instrument and experimental conditions.
Conclusion
The spectroscopic differentiation of 1,2-, 1,3-, and 1,4-dichlorobenzene is a straightforward process when the appropriate analytical techniques are employed. While mass spectrometry confirms the molecular weight, it is less effective for isomeric distinction. Vibrational spectroscopy (IR and Raman) provides valuable information based on substitution patterns in the fingerprint region. However, NMR spectroscopy, particularly ¹³C NMR, offers the most definitive and unambiguous method for identification. The number of signals in both ¹H and ¹³C NMR spectra provides a clear and direct fingerprint for each isomer, rooted in their fundamental molecular symmetry. By leveraging the strengths of each of these spectroscopic methods, researchers can confidently identify and characterize the dichlorobenzene isomers in their samples.
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A Comparative Guide to 1,2-Dichlorobenzene and 1,2,4-Trichlorobenzene as High-Temperature Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-temperature chemical processes, the selection of an appropriate solvent is paramount to ensuring reaction efficiency, product purity, and operational safety. Among the chlorinated aromatic solvents, 1,2-dichlorobenzene (ortho-dichlorobenzene, ODCB) and 1,2,4-trichlorobenzene (TCB) are frequently employed for their excellent thermal stability and solvating power for a wide range of organic compounds and polymers. This guide provides a comprehensive comparative analysis of these two solvents, grounded in their physicochemical properties, performance in high-temperature applications, material compatibility, and safety and environmental considerations.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its suitability for specific high-temperature applications. A comparison of the key physicochemical properties of ODCB and TCB reveals distinct differences that influence their behavior and utility.
| Property | This compound (ODCB) | 1,2,4-Trichlorobenzene (TCB) | References |
| Molecular Formula | C₆H₄Cl₂ | C₆H₃Cl₃ | [1],[2] |
| Molecular Weight | 147.00 g/mol | 181.45 g/mol | [3],[4] |
| Boiling Point | 180.5 °C | 213-214 °C | [5],[6] |
| Melting Point | -17.5 °C | 17 °C | [5],[6] |
| Density (at 20-25 °C) | 1.306 g/mL | 1.45 g/cm³ | [7],[6] |
| Vapor Pressure | 1 mmHg @ 20 °C | 1 mmHg @ 38.4 °C | [3],[6] |
| Flash Point | 66 °C (closed cup) | 110 °C (closed cup) | [8],[6] |
| Autoignition Temperature | 648 °C | 571 °C | [9],[10] |
| Water Solubility | 0.01% (insoluble) | Negligible (< 0.1%) | [3],[6] |
| Hansen Solubility Parameters (δD, δP, δH) | Not readily available | Not readily available |
Key Insights: The higher boiling point and flash point of 1,2,4-trichlorobenzene indicate its suitability for applications requiring higher process temperatures compared to this compound.[6] The lower melting point of ODCB offers a wider liquid range, which can be advantageous for processes that may experience temperature fluctuations.[5]
Performance in High-Temperature Applications: A Focus on Gel Permeation Chromatography (GPC)
A prominent high-temperature application for both ODCB and TCB is in gel permeation chromatography (GPC), particularly for the analysis of polyolefins like polyethylene (PE) and polypropylene (PP).[11][12][13] These polymers are often insoluble at ambient temperatures, necessitating the use of high-boiling point solvents to achieve dissolution for analysis.[11][14]
Experimental Workflow for High-Temperature GPC
The following diagram outlines a typical workflow for high-temperature GPC analysis of polyolefins using either ODCB or TCB as the mobile phase.
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A Researcher's Guide to Greener Pastures: Navigating Solvent Alternatives to 1,2-Dichlorobenzene in Fullerene Chemistry
For decades, 1,2-dichlorobenzene (ODCB) has been a stalwart solvent in the field of fullerene chemistry, prized for its high boiling point and excellent solubilizing power for these unique carbon allotropes. However, growing concerns over its toxicity and environmental impact have spurred a critical search for safer, more sustainable alternatives.[1][2] This guide provides a comprehensive comparison of viable solvent replacements, offering researchers the data and protocols needed to make informed decisions that align with the principles of green chemistry without compromising experimental outcomes.
The ideal solvent for fullerene chemistry should possess a specific set of characteristics: high solubility for fullerenes and their derivatives, a sufficiently high boiling point to facilitate reactions at elevated temperatures, and compatibility with common reagents and purification techniques.[3] Crucially, it should also exhibit a more favorable safety and environmental profile than ODCB.[4][5] This guide will delve into the performance of several promising alternatives, including aromatic hydrocarbons, halogenated solvents, and other emerging options.
The Landscape of Alternatives: A Comparative Overview
Several classes of organic solvents have emerged as potential replacements for ODCB. Aromatic hydrocarbons such as toluene and xylene are frequently employed due to their good fullerene solubility and relatively lower toxicity compared to chlorinated counterparts.[6][7] Other halogenated solvents and even some greener, bio-derived options are also gaining traction.[8][9]
The choice of solvent is not merely a matter of substitution; it is a critical experimental parameter that can influence reaction kinetics, product yields, and the ease of purification. A deep understanding of the interplay between the solvent and the fullerene solute is paramount for successful and reproducible research.[10][11]
Performance Deep Dive: A Data-Driven Comparison
The efficacy of a solvent is ultimately determined by its performance in the laboratory. This section provides a detailed comparison of key solvents, supported by experimental data on solubility, physical properties, and safety considerations.
| Solvent | C60 Solubility (g/L at 25°C) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| This compound (ODCB) | ~27[12] | 180 | 66 | Hepatotoxic, environmental hazard[1][13] |
| Toluene | ~3.0[11] | 111 | 4 | Flammable, reproductive toxicant[4][14] |
| p-Xylene | ~3.9[15] | 138 | 27 | Flammable, irritant |
| Carbon Disulfide (CS₂) | ~8[15] | 46 | -30 | Highly flammable, toxic |
| 1-Chloronaphthalene | ~53[15] | 259 | 121 | Irritant, environmental hazard |
| 2-Methyltetrahydrofuran (2-MeTHF) | Low | 80 | -11 | Flammable, forms peroxides[5][8] |
Causality Behind Solvent Performance:
The solubility of fullerenes is governed by the "like dissolves like" principle.[3] Solvents with a similar Hildebrand solubility parameter to that of C60 (~10 cal¹/² cm⁻³/²) tend to be effective.[3][16] Aromatic solvents like toluene and xylene exhibit good solubility due to favorable π-π stacking interactions with the fullerene cage.[17] While highly effective, the toxicity of halogenated solvents like ODCB and 1-chloronaphthalene is a significant drawback.[1][2] Carbon disulfide, despite its excellent solubilizing power, is often reserved for analytical purposes due to its extreme flammability and volatility.[15]
Experimental Protocols: Putting Alternatives into Practice
The transition to a new solvent requires validated experimental procedures. Here, we provide step-by-step protocols for common fullerene chemistry workflows using toluene as a primary, greener alternative to ODCB.
Protocol 1: Fullerene Extraction from Soot using Toluene
This protocol outlines the extraction of fullerenes from raw soot, a common starting material.[18]
-
Soxhlet Extraction:
-
Place 10 g of fullerene soot into a cellulose extraction thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of toluene.
-
Assemble the Soxhlet apparatus and heat the flask to reflux.
-
Continue the extraction for 24-48 hours, or until the solvent in the extractor runs clear.
-
-
Solvent Removal:
-
Allow the toluene extract to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Protocol 2: Spectroscopic Characterization of Fullerenes
UV-Vis spectroscopy is a fundamental technique for characterizing fullerene solutions.[20][21]
-
Sample Preparation:
-
Prepare a stock solution of the purified fullerene mixture in toluene at a concentration of approximately 0.1 mg/mL.
-
Further dilute the stock solution to obtain a concentration suitable for spectroscopic analysis (typically in the range of 0.01-0.05 mg/mL).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with pure toluene to serve as a reference.
-
Fill a second quartz cuvette with the fullerene solution.
-
Acquire the absorption spectrum over a range of 200-800 nm.
-
-
Analysis:
-
The characteristic absorption peaks for C60 and C70 in toluene can be used for identification and to assess purity.
-
The Rise of Greener Alternatives
The principles of green chemistry are increasingly influencing solvent selection.[6][22] Researchers are exploring the use of bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as potential replacements for traditional halogenated and aromatic solvents.[8][9] While the solubility of fullerenes in these solvents is generally lower, their reduced toxicity and environmental impact make them attractive options for certain applications. Further research is needed to fully evaluate their performance in a wide range of fullerene reactions.
Conclusion: A Sustainable Future for Fullerene Chemistry
The move away from this compound is not just a matter of compliance with evolving safety regulations; it is a commitment to a more sustainable and responsible practice of science. While no single solvent is a perfect replacement in all scenarios, this guide has demonstrated that viable, greener alternatives exist. Aromatic hydrocarbons, particularly toluene and xylene, offer a good balance of performance and reduced hazard. As the field continues to evolve, the development and adoption of even more environmentally benign solvent systems will be crucial for the long-term viability and impact of fullerene chemistry.
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An Expert's Guide to the Evaluation of 1,2-Dichlorobenzene as a Niche Mobile Phase Additive in HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of High-Performance Liquid Chromatography (HPLC), the quest for the ideal mobile phase is perpetual. While common solvents like acetonitrile and methanol form the bedrock of most applications, certain analytical challenges—particularly with poorly soluble molecules or complex polymer separations—push chromatographers to explore unconventional additives. This guide provides a senior-level evaluation of 1,2-Dichlorobenzene (1,2-DCB), a solvent recognized more for its industrial applications and role in high-temperature Gel Permeation Chromatography (GPC) than as a routine HPLC mobile phase component.[1][2][3][4][5]
This document moves beyond a simple validation protocol. Instead, it offers a critical appraisal of 1,2-DCB, balancing its potent solvency against its significant practical and safety limitations. We will dissect its physicochemical properties, outline a validation framework for its use in a specific, justified context, and objectively compare it against safer, more conventional alternatives.
Physicochemical Profile: A Double-Edged Sword
The utility of any mobile phase component is dictated by its physical and chemical properties. For 1,2-DCB, these properties present both a potential advantage for niche applications and a significant barrier to widespread adoption.
| Property | Value | Implication for HPLC Applications |
| Molecular Formula | C₆H₄Cl₂ | A non-polar aromatic compound, suggesting unique selectivity.[6] |
| Molecular Weight | 147.00 g/mol | Moderate molecular weight.[6][7] |
| Boiling Point | ~180 °C | Extremely high for HPLC. Requires high-temperature (HT-HPLC) systems to prevent over-pressurization and ensure miscibility.[7][8][9] Makes post-column fraction evaporation very difficult. |
| UV Cutoff | ~295 nm | CRITICAL LIMITATION: Absorbs strongly across the most useful UV range for pharmaceutical analysis, rendering detection of many analytes impossible below this wavelength.[10][11][12][13] |
| Viscosity | ~1.3 cP at 25°C | Higher than typical solvents, leading to increased column backpressure. This effect is mitigated by operating at elevated temperatures.[9][14] |
| Solubility | Insoluble in water | Limits its use in traditional reversed-phase gradients with high aqueous content.[6][8][15] Miscible with most organic solvents.[6] |
| Toxicity | Toxic, irritant, environmental hazard | SIGNIFICANT CONCERN: Requires stringent handling protocols, dedicated ventilation, and specialized waste disposal procedures.[16][17][18][19][20] |
Expert Insight: The most prohibitive characteristic of 1,2-DCB is its high UV cutoff of ~295 nm.[10][11][12][13] This severely limits its utility, as many active pharmaceutical ingredients (APIs) have their maximum absorbance in the 220-280 nm range. Its use is therefore confined to analytes with chromophores that absorb at higher wavelengths or when using alternative detection methods like mass spectrometry (MS) or refractive index (RI) detection. However, its high boiling point also makes it a challenging solvent for standard electrospray MS interfaces.
Niche Application & The Justification for Use
The consideration of 1,2-DCB is not a matter of preference but of necessity. Its primary niche is in High-Temperature Gel Permeation Chromatography (HT-GPC) for the analysis of high molecular weight polymers, such as polyolefins, that are insoluble in common solvents at ambient temperatures.[3][5]
In the context of HPLC, its use as a mobile phase additive could be hypothetically justified for a small molecule or drug substance that exhibits extreme insolubility in all standard HPLC solvents (e.g., acetonitrile, methanol, THF, DMSO) but is soluble in 1,2-DCB. The objective would be to add the minimum amount of 1,2-DCB necessary to maintain the analyte's solubility in the mobile phase throughout the analytical run.
Experimental Validation Protocol: A Case Study Approach
A validation plan for an HPLC method incorporating an unconventional additive like 1,2-DCB must be rigorous and adhere to established guidelines such as ICH Q2(R1) and USP General Chapter <621>.[21][22][23][24][25][26][27][28][29][30] The protocol below is a conceptual framework for validating a method for a hypothetical, poorly soluble analyte, "Compound X."
Objective:
To develop and validate a stability-indicating, high-temperature, reversed-phase HPLC method for the quantification of Compound X, using a mobile phase containing this compound to ensure solubility.
Method Development & Justification:
-
Column Selection: A thermally stable column is mandatory. Polymeric or specially bonded silica phases designed for high temperatures (e.g., up to 150°C) would be appropriate choices.[31]
-
Temperature: The column and solvent pre-heater must be operated at an elevated temperature (e.g., 100-120°C). This is crucial for two reasons:
-
Mobile Phase:
-
Solvent A: Acetonitrile or another suitable organic solvent.
-
Solvent B: this compound.
-
Rationale: An isocratic mixture would be evaluated first, for instance, 95:5 (v/v) Acetonitrile:1,2-DCB. The percentage of 1,2-DCB should be minimized to the lowest level that prevents analyte precipitation.
-
-
Detector:
-
Wavelength: Must be set above 300 nm to avoid interference from 1,2-DCB absorbance. This is only viable if Compound X has a suitable chromophore in this region.
-
Alternative: If UV detection is not feasible, Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD) could be considered, though compatibility with 1,2-DCB must be verified.
-
Workflow for Considering an Unconventional Additive
The decision to use a solvent like 1,2-DCB should be a last resort, following a logical, documented process.
Validation Parameters & Protocol Steps:
| Parameter | Protocol Step | Acceptance Criteria (Example) |
| Specificity | Analyze blank, placebo, Compound X standard, and a forced degradation sample (acid, base, peroxide, heat, light). | Peak for Compound X is pure and resolved from all degradation products and excipients (Peak Purity > 99.5%). |
| Linearity | Prepare solutions of Compound X at 5 concentrations (e.g., 50-150% of target). Perform 3 replicate injections at each level. | Correlation coefficient (r²) ≥ 0.999. Y-intercept is not significantly different from zero. |
| Accuracy | Analyze a placebo spiked with Compound X at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: 6 replicate injections of a 100% standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Detection Limit (DL) & Quantitation Limit (QL) | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | S/N for DL ≈ 3:1. S/N for QL ≈ 10:1. QL precision RSD ≤ 10%. |
| Robustness | Systematically vary method parameters: Temperature (±5°C), % 1,2-DCB (±0.5%), Flow Rate (±10%). | System suitability parameters (tailing factor, resolution, plate count) remain within acceptable limits. |
| System Suitability | Inject a standard solution 5 times before starting the sequence. | RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Plate count ≥ 5000. |
Comparative Analysis: 1,2-DCB vs. Safer Alternatives
Before committing to a hazardous solvent, a thorough evaluation of alternatives is essential. The primary alternative is not another solvent, but a different analytical strategy.
| Approach | Description | Advantages | Disadvantages |
| 1,2-DCB Additive | Use of 1,2-DCB in small percentages in a mobile phase at high temperature. | - May be the only option for certain extremely insoluble compounds. | - High toxicity and environmental impact.[19][20] - High UV cutoff limits detection.[10][11] - Requires specialized HT-HPLC equipment.[32][35] |
| High-Temp LC with Conventional Solvents | Using standard solvents (ACN, MeOH, Water) at elevated temperatures (60-100°C). | - Increased analyte solubility. - Lower viscosity improves efficiency.[31][33] - Uses standard, low-toxicity solvents. | - May not be sufficient for all poorly soluble compounds. - Requires thermally stable columns and instrumentation.[32] |
| Alternative Strong Solvents | Using additives like Dichloromethane (DCM) or Tetrahydrofuran (THF). | - More common in chromatography than 1,2-DCB.[36][37][38][39] - Better UV transparency than 1,2-DCB. | - DCM is a suspected carcinogen and also has handling concerns.[36][37] - THF can degrade to form peroxides and is incompatible with some column types. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent. | - Excellent for separating non-polar and chiral compounds. - CO₂ is non-toxic and environmentally benign. - Fast separations. | - Requires specialized SFC instrumentation. - May not be suitable for highly polar analytes. |
Decision Logic for Solvent/Technique Selection
Safety, Handling, and Environmental Impact
The use of this compound in a laboratory setting cannot be undertaken lightly. It is classified as hazardous, with risks including acute toxicity, skin and eye irritation, and long-term environmental damage.[17][18][20]
-
Handling: Always handle 1,2-DCB inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include chemical-resistant gloves (e.g., Viton® or a suitable laminate), splash goggles, and a lab coat.[16][18]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[16][19]
-
Waste Disposal: All waste streams containing 1,2-DCB must be collected as hazardous chemical waste. Never dispose of it down the drain. Follow all local, state, and federal regulations for chlorinated solvent disposal.
-
Instrumentation: Ensure all tubing, seals, and fittings in the HPLC system are compatible with chlorinated solvents, especially at high temperatures. PEEK tubing may be unsuitable; stainless steel is preferred.
Conclusion
For the vast majority of applications, optimizing methods with temperature, exploring alternative column chemistries, or employing different techniques like SFC will provide a safer, more practical, and ultimately more effective solution. While it is a tool that can be validated for a specific, necessary purpose, this compound should remain on the shelf, not the HPLC bench, for all but the most intractable separation problems.
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A Comparative Analysis of Reaction Kinetics: 1,2-Dichlorobenzene versus Toluene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Substituents
Toluene and 1,2-dichlorobenzene, while both simple benzene derivatives, exhibit markedly different chemical behaviors. This divergence in reactivity is fundamentally rooted in the nature of their substituents. The methyl group of toluene is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack, primarily through an inductive effect.[1][2] Conversely, the chlorine atoms of this compound are electron-withdrawing groups (EWGs) that deactivate the ring through a strong inductive effect, which overrides their weaker resonance donation of a lone pair of electrons.[3] This fundamental electronic difference dictates not only the rate of reaction but also the regioselectivity of substitution.
This guide will explore these differences through a comparative analysis of their reaction kinetics in three key reaction classes: oxidation, nitration, and hydrogenation. We will delve into the mechanistic underpinnings of their reactivity, present quantitative kinetic data, and provide a detailed experimental protocol for the kinetic analysis of a representative reaction.
Comparative Reaction Kinetics
The following sections provide a detailed comparison of the reaction kinetics of this compound and toluene in oxidation, nitration, and hydrogenation reactions.
Oxidation
The oxidation of toluene and this compound proceeds through different mechanisms and at different rates, primarily due to the influence of their respective substituents on the stability of reaction intermediates.
Toluene Oxidation: The liquid-phase oxidation of toluene, often to produce benzoic acid and benzaldehyde, typically follows a free-radical mechanism.[4] The reaction is often initiated by the abstraction of a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. This initial step is facilitated by the relative weakness of the benzylic C-H bond. The reaction is typically first-order with respect to both toluene and dissolved oxygen.[4] The intrinsic activation energy for the liquid-phase oxidation of toluene has been estimated to be approximately 57.35 kJ/mol.[4]
This compound Oxidation: The oxidation of this compound is a more challenging transformation due to the electron-deficient nature of the aromatic ring. Catalytic oxidation over metal oxides, such as V₂O₅, is typically required.[2][5] The reaction proceeds via attack on the aromatic ring, leading to products such as maleic anhydride, 2-chloromaleic anhydride, and 2,3-dichloromaleic anhydride.[5] The kinetics of the air oxidation of this compound over a modified V₂O₅ catalyst can be described by a redox mechanism.[5] The presence of chlorine atoms makes the ring less susceptible to electrophilic attack by oxygen.
Nitration
Electrophilic aromatic nitration provides a classic example of the contrasting reactivities of toluene and this compound.
Toluene Nitration: Toluene reacts significantly faster than benzene in electrophilic aromatic substitution reactions, approximately 25 times more reactive.[1] The electron-donating methyl group stabilizes the arenium ion intermediate formed during the attack of the nitronium ion (NO₂⁺).[1] This stabilization is most effective when the attack occurs at the ortho and para positions, leading to a mixture of o-nitrotoluene and p-nitrotoluene as the major products.[6] The activation energy for toluene nitration has been determined to be around 28.00 kJ/mol.[5]
This compound Nitration: The two electron-withdrawing chlorine atoms in this compound deactivate the ring towards electrophilic nitration, making the reaction slower than that of benzene. While chlorine is a deactivating group, it is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.[3] Therefore, the nitration of this compound yields primarily 1,2-dichloro-4-nitrobenzene, with smaller amounts of the 3-nitro isomer. The activation energy for the nitration of o-dichlorobenzene has been reported to be 30.96 kJ/mol.
Hydrogenation
The hydrogenation of the aromatic ring in both toluene and this compound is a catalytic process, but the presence of chlorine atoms in the latter introduces the possibility of hydrodechlorination as a competing reaction.
Toluene Hydrogenation: The catalytic hydrogenation of toluene to methylcyclohexane is a well-studied process. The reaction is typically carried out over noble metal catalysts such as platinum or palladium. The kinetics can often be described by Langmuir-Hinshelwood models, where both toluene and hydrogen adsorb to the catalyst surface. The activation energy for toluene hydrogenation over a Ni/SGA_CnTES catalyst has been fitted to be 36.27 kJ/mol.
This compound Hydrogenation/Hydrodechlorination: The reaction of this compound with hydrogen over a catalyst like palladium on carbon (Pd/C) can lead to both hydrogenation of the aromatic ring and hydrodechlorination (replacement of chlorine with hydrogen). The hydrodechlorination of dichlorobenzenes to benzene often follows pseudo-first-order kinetics.[7] The rate of hydrodechlorination among dichlorobenzene isomers often follows the order 1,4-DCB > 1,3-DCB > 1,2-DCB, suggesting a steric hindrance effect for the ortho-substituted isomer.[7] The activation energy for the dechlorination of p-dichlorobenzene has been determined to be 80.0 kJ/mol.[8] The hydrogenation of the aromatic ring of chlorinated benzenes is generally inhibited in the presence of chemisorbed chlorine on the catalyst surface.[6]
Quantitative Kinetic Data Summary
The following table summarizes key kinetic parameters for the reactions of this compound and toluene, compiled from various sources. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary significantly between studies.
| Reaction | Substrate | Catalyst/Conditions | Activation Energy (Ea) | Rate Law/Order | Reference(s) |
| Oxidation | Toluene | Liquid-phase, air | ~57.35 kJ/mol (intrinsic) | First-order in toluene and O₂ | [4] |
| This compound | V₂O₅-WO₃/Al₂O₃-TiO₂ | Not specified | Power-rate law model | [5] | |
| Nitration | Toluene | H₂SO₄/HNO₃ | ~28.00 kJ/mol | - | [5] |
| This compound | Mixed acid | 30.96 kJ/mol | - | ||
| Hydrogenation | Toluene | Ni/SGA_CnTES | 36.27 kJ/mol | - | |
| Hydrodechlorination | p-Dichlorobenzene | Pd/Fe | 80.0 kJ/mol | Pseudo-first-order | [8] |
| Dichlorobenzenes | Pd/Fe | Rate: 1,4- > 1,3- > 1,2- | - | [7] |
Mechanistic Insights: A Visual Comparison
The differing electronic effects of the methyl and chloro substituents are best visualized through the mechanism of electrophilic aromatic substitution, such as nitration.
Electrophilic Nitration of Toluene
The methyl group in toluene is an activating, ortho-, para-directing group. This is because it stabilizes the arenium ion intermediate through an inductive effect, particularly when the positive charge is located on the carbon atom adjacent to the methyl group.
Caption: Electrophilic nitration of toluene favoring ortho and para products.
Electrophilic Nitration of this compound
The chloro groups in this compound are deactivating yet ortho-, para-directing. The inductive withdrawal of electrons by the chlorine atoms makes the ring less nucleophilic. However, resonance donation from the chlorine lone pairs can stabilize the arenium ion intermediate, particularly when the attack is at the positions ortho or para to a chlorine atom. In the case of this compound, the 4-position is the most favored site for substitution.
Caption: Electrophilic nitration of this compound favoring the 4-position.
Experimental Protocol: Monitoring Nitration Kinetics via HPLC
This section provides a detailed, step-by-step methodology for determining the reaction kinetics of the nitration of an aromatic compound, which can be adapted for either toluene or this compound. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose, allowing for the separation and quantification of reactants and products over time.[4][9][10][11]
Materials and Reagents
-
Aromatic Substrate (Toluene or this compound)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Quenching Solution (e.g., ice-cold water or a suitable buffer)
-
Extraction Solvent (e.g., dichloromethane or diethyl ether)
-
Drying Agent (e.g., anhydrous sodium sulfate)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water)
-
Internal Standard (a non-reactive compound with a distinct retention time)
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of aromatic nitration by HPLC.
Step-by-Step Procedure
-
Preparation:
-
Prepare a stock solution of the aromatic substrate in a suitable inert solvent.
-
Carefully prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice bath.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Place the aromatic substrate solution in a temperature-controlled reaction vessel with stirring.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Rapidly add the pre-cooled nitrating mixture to the reaction vessel to initiate the reaction (t=0).
-
At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of ice-cold water.
-
Add a known amount of the internal standard solution.
-
Extract the organic components with a suitable solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column (e.g., a reverse-phase C18 column) and mobile phase to achieve good separation of the reactant, product isomers, and the internal standard.
-
Monitor the elution using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant, products, and the internal standard in each chromatogram.
-
Use the peak area ratios to the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction order and rate constant.[12][13][14]
-
Conclusion
The comparative analysis of the reaction kinetics of this compound and toluene underscores the profound influence of substituent effects on the reactivity of aromatic compounds. Toluene, with its electron-donating methyl group, consistently exhibits higher reactivity in electrophilic substitution reactions compared to the deactivated this compound. This difference is not merely a matter of reaction speed but also dictates the regiochemical outcome of the transformations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these kinetic and mechanistic principles is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of product distributions.
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Navigating the Catalytic Landscape: A Comparative Guide to Dichlorobenzene Isomer Cross-Reactivity
For researchers and professionals in environmental remediation and chemical synthesis, understanding the nuanced behavior of dichlorobenzene (DCB) isomers in catalytic processes is paramount. The ortho (o-DCB), meta (m-DCB), and para (p-DCB) isomers, while structurally similar, exhibit distinct reactivity profiles that significantly impact the efficiency and outcome of catalytic treatments. This guide provides an in-depth comparison of the cross-reactivity of dichlorobenzene isomers in two key catalytic processes: hydrodechlorination and oxidation. By synthesizing experimental data and mechanistic insights, we aim to equip you with the knowledge to optimize catalyst selection and process parameters for your specific application.
Catalytic Hydrodechlorination: A Clear Rank Order of Reactivity
Catalytic hydrodechlorination (HDC) is a widely employed method for the detoxification of chlorinated aromatic compounds, converting them into less harmful benzene and hydrochloric acid. Extensive research has demonstrated a consistent trend in the reactivity of DCB isomers in this process.
Performance Comparison: Experimental Data Insights
Studies involving palladium-based catalysts, which are highly effective for HDC, have consistently shown a distinct order of reactivity among the dichlorobenzene isomers.[1]
Table 1: Comparative Reactivity of Dichlorobenzene Isomers in Catalytic Hydrodechlorination with a Pd/Fe Catalyst [1]
| Isomer | Reaction Rate Constant (k, min⁻¹) at 25°C | Activation Energy (Ea, kJ mol⁻¹) |
| p-Dichlorobenzene (p-DCB) | 0.0254 | 80.0 |
| m-Dichlorobenzene (m-DCB) | 0.0223 | 96.6 |
| o-Dichlorobenzene (o-DCB) | 0.0213 | 102.5 |
The experimental data clearly indicates that p-dichlorobenzene exhibits the highest reaction rate and the lowest activation energy, making it the most reactive isomer in catalytic hydrodechlorination.[1] The reactivity order is definitively p-DCB > m-DCB > o-DCB .[1] This trend is a critical consideration for designing treatment processes for mixtures of these isomers, as the less reactive ortho and meta isomers will dictate the required reaction time and conditions for complete conversion.
Mechanistic Rationale: Unraveling the "Why"
The observed reactivity order can be attributed to a combination of electronic and steric factors that influence the interaction of the DCB isomers with the catalyst surface. The mechanism of catalytic hydrodechlorination over palladium catalysts is generally understood to follow a Langmuir-Hinshelwood model, involving the adsorption of both hydrogen and the chlorinated compound onto the catalyst surface, followed by a surface reaction.
The initial and rate-determining step is the dissociative adsorption of the C-Cl bond onto the active sites of the catalyst. The para isomer, with its symmetrical structure, allows for a more favorable interaction with the catalyst surface, leading to a lower energy barrier for C-Cl bond cleavage. In contrast, the ortho isomer experiences significant steric hindrance due to the adjacent chlorine atoms, making its approach and effective binding to the catalytic sites more difficult. The meta isomer falls between these two extremes.
Caption: Generalized mechanism for catalytic hydrodechlorination of dichlorobenzene.
Experimental Protocol: Aqueous Phase Hydrodechlorination
This protocol outlines a typical batch reactor setup for comparing the hydrodechlorination rates of DCB isomers in the aqueous phase.
Materials:
-
Ortho-, meta-, and para-dichlorobenzene (analytical grade)
-
Palladium on activated carbon catalyst (e.g., 5 wt% Pd/C)
-
Deionized water
-
Methanol (for dissolving DCBs)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Batch reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature control
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Reactor Setup: Add a specific volume of deionized water and a small, precise amount of methanol to the batch reactor.
-
Catalyst Addition: Weigh and add a specific amount of the Pd/C catalyst to the reactor.
-
Purging: Seal the reactor and purge the system with nitrogen gas for at least 15 minutes to remove any oxygen.
-
Reactant Introduction: Prepare a stock solution of the dichlorobenzene isomer in methanol. Inject a known volume of the stock solution into the reactor to achieve the desired initial concentration.
-
Reaction Initiation: Start the magnetic stirrer and begin bubbling hydrogen gas through the solution at a controlled flow rate. Simultaneously, bring the reactor to the desired reaction temperature (e.g., 25°C).
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe. Immediately filter the sample to remove the catalyst particles.
-
Analysis: Analyze the filtered samples using GC-FID or GC-MS to determine the concentration of the dichlorobenzene isomer and any reaction products (e.g., chlorobenzene, benzene).
-
Data Processing: Plot the concentration of the dichlorobenzene isomer as a function of time to determine the reaction rate constant for each isomer.
Catalytic Oxidation: A More Complex Reactivity Landscape
Catalytic oxidation offers a destructive pathway for dichlorobenzenes, ideally converting them to carbon dioxide, water, and hydrogen chloride. The cross-reactivity of the isomers in this process is more complex and highly dependent on the catalyst and reaction conditions.
Performance Comparison: Emerging Insights
While a comprehensive, direct comparative study with extensive quantitative data for all three isomers under identical oxidation conditions is less prevalent in the literature than for hydrodechlorination, studies on individual isomers and related chlorinated benzenes provide valuable insights. Research on V₂O₅/TiO₂ catalysts, a common system for the oxidation of chlorinated volatile organic compounds (CVOCs), suggests that the reaction mechanism involves the adsorption of the aromatic compound followed by oxidation.[2]
It is also important to note that catalytic oxidation can lead to the formation of polychlorinated by-products, and the distribution of these by-products can vary with the isomer and reaction temperature.[3] For instance, the oxidation of 1,2-dichlorobenzene over palladium-loaded catalysts has been shown to produce trichlorobenzene, tetrachlorobenzene, and pentachlorobenzene, with the degree of chlorination of the by-products increasing with temperature.[3]
Mechanistic Considerations: The Role of Surface Intermediates
The mechanism of catalytic oxidation of chlorinated aromatics over metal oxide catalysts is often described by the Mars-van Krevelen mechanism. This involves the oxidation of the adsorbed organic molecule by lattice oxygen from the catalyst, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
In-situ FTIR studies have identified the formation of surface intermediates such as phenolate, maleate, and carboxylate species during the oxidation of o-dichlorobenzene. The stability and reactivity of these intermediates are influenced by the isomer's structure and its orientation on the catalyst surface, which in turn affects the overall reaction rate and product selectivity. The initial adsorption step is believed to be a nucleophilic attack on the chlorine position in the aromatic ring.[2]
Caption: Generalized Mars-van Krevelen mechanism for catalytic oxidation of dichlorobenzene.
Experimental Protocol: Gas-Phase Catalytic Oxidation
This protocol describes a typical fixed-bed reactor setup for evaluating the gas-phase catalytic oxidation of DCB isomers.
Materials:
-
Ortho-, meta-, and para-dichlorobenzene (high purity)
-
Catalyst pellets or powder (e.g., V₂O₅/TiO₂)
-
Inert support material (e.g., quartz wool)
-
Synthetic air or a mixture of oxygen and nitrogen
-
Helium or nitrogen for dilution
-
Fixed-bed flow reactor with a temperature-controlled furnace
-
Mass flow controllers for gas delivery
-
Syringe pump for liquid feed vaporization
-
Gas chromatograph with a mass spectrometer (GC-MS) for product analysis
-
Online gas analyzer for CO and CO₂
Procedure:
-
Catalyst Loading: Pack a specific amount of the catalyst into the reactor, secured with quartz wool plugs.
-
Catalyst Pre-treatment: Heat the catalyst to a specific temperature under a flow of air or inert gas for a set period to activate it and remove any adsorbed impurities.
-
Reactant Feed: Generate a gas stream with a precise concentration of the dichlorobenzene isomer by passing a carrier gas through a temperature-controlled saturator or by vaporizing a liquid feed using a syringe pump into a heated line.
-
Reaction: Introduce the reactant gas mixture into the heated reactor at a controlled flow rate. Maintain a constant reaction temperature.
-
Product Analysis: Direct the reactor effluent to the GC-MS for the identification and quantification of the unreacted dichlorobenzene, chlorinated by-products, and other organic compounds. Simultaneously, monitor the concentrations of CO and CO₂ using an online gas analyzer.
-
Data Collection: Record the conversion of the dichlorobenzene isomer and the selectivity to CO, CO₂, and other products at different reaction temperatures.
Summary and Future Directions
The cross-reactivity of dichlorobenzene isomers is a critical factor in the design and optimization of catalytic processes for their abatement.
-
In catalytic hydrodechlorination , a clear and consistent reactivity order of p-DCB > m-DCB > o-DCB has been established, primarily driven by steric and electronic effects that influence the C-Cl bond cleavage on the catalyst surface.
-
In catalytic oxidation , the reactivity landscape is more complex and catalyst-dependent. While structural differences are known to affect reaction rates, a definitive and universally applicable reactivity order is yet to be firmly established. Further direct comparative studies are needed to elucidate the kinetic and mechanistic differences between the isomers in various catalytic oxidation systems.
This guide provides a foundational understanding of the cross-reactivity of dichlorobenzene isomers. For researchers and drug development professionals, a thorough consideration of these reactivity differences will be instrumental in developing efficient, selective, and robust catalytic processes for the transformation of these important, yet environmentally significant, compounds.
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The Virtuous Solvent: Benchmarking 1,2-Dichlorobenzene Against Greener Alternatives in Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the choice of solvent is a critical, yet often underestimated, factor that dictates the success of a chemical transformation. For decades, 1,2-Dichlorobenzene (ODCB) has been a stalwart in the synthetic chemist's toolbox, prized for its high boiling point and excellent solvating power for a wide range of organic compounds.[1] However, growing concerns over its environmental persistence and potential health hazards have catalyzed the search for safer, more sustainable alternatives.[2][3] This guide provides a comprehensive performance benchmark of this compound against a curated selection of green solvents: Cyrene™ (dihydrolevoglucosenone), Dimethyl Sulfoxide (DMSO), and Anisole. Through a synthesis of literature data and detailed experimental protocols, we aim to equip researchers with the knowledge to make informed, science-driven decisions that align with the principles of green chemistry without compromising on performance.
The Incumbent: Understanding this compound
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[4] Its utility as a solvent and chemical intermediate is widespread, particularly in the production of agrochemicals and dyestuffs.[4][5] Its high boiling point (180.5 °C) and ability to dissolve a broad spectrum of organic molecules, including non-polar and moderately polar compounds, have made it a solvent of choice for reactions requiring elevated temperatures, such as nucleophilic aromatic substitution (SNAr).[2][6]
However, the very properties that make ODCB an effective solvent also contribute to its environmental and health concerns. It is classified as toxic and harmful to aquatic life with long-lasting effects.[2] From a process chemistry perspective, its high boiling point, while advantageous for high-temperature reactions, necessitates energy-intensive distillation for its removal and recycling.
The Challengers: A New Generation of Green Solvents
The principles of green chemistry advocate for the use of safer solvents and auxiliaries, driving innovation in the development of sustainable alternatives.[7] For this comparative guide, we have selected three promising green solvents that are increasingly gaining traction as viable replacements for traditional high-boiling point aromatic solvents.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from waste cellulose.[7][8] It is biodegradable and boasts a superior health and safety profile compared to many traditional polar aprotic solvents.[8]
-
Dimethyl Sulfoxide (DMSO): A well-established polar aprotic solvent known for its exceptional solvating power.[9] While not bio-based, it is considered a greener alternative to many chlorinated and reprotoxic solvents due to its lower volatility and toxicity profile.[9]
-
Anisole: A bio-renewable aromatic ether that is gaining recognition as a sustainable alternative to traditional aromatic solvents like toluene and dichlorobenzenes.[10] It offers a more favorable environmental profile and has shown promise in a variety of chemical transformations.[10]
The following table summarizes the key physicochemical properties of this compound and the selected green alternatives.
| Property | This compound | Cyrene™ | Dimethyl Sulfoxide (DMSO) | Anisole |
| Boiling Point (°C) | 180.5[2] | 227[11] | 189 | 154 |
| Melting Point (°C) | -17[4] | - | 18.5 | -37 |
| Density (g/mL at 20°C) | 1.306[4] | 1.25[11] | 1.100 | 0.995 |
| Solubility in Water | Insoluble[6] | Miscible[11] | Miscible | Slightly Soluble |
| Dipole Moment (Debye) | 2.5 | 4.1 | 3.96 | 1.35 |
Performance Benchmark I: Solubility of Drug-Like Molecules
A solvent's primary function is to dissolve reactants and reagents to facilitate a chemical reaction. To assess the solubilizing power of our selected solvents, we will consider the solubility of three common drug-like molecules with varying functionalities: Ibuprofen (acidic), Naproxen (acidic), and Caffeine (basic/amide).
Experimental Protocol: Determining Solubility
-
Preparation of Saturated Solutions: Add an excess of the solid solute to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and analyze the concentration of the solute using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Expected Outcomes and Discussion
Based on the principle of "like dissolves like" and the known properties of the solvents, we can anticipate the following:
-
This compound: Being a relatively non-polar aromatic solvent, it is expected to be a good solvent for non-polar to moderately polar compounds. It will likely show good solubility for the largely non-polar backbones of Ibuprofen and Naproxen.
-
Cyrene™ and DMSO: As highly polar aprotic solvents, they are anticipated to be excellent solvents for a wide range of compounds, including those with polar functional groups. They are likely to exhibit high solubility for all three drug-like molecules.
-
Anisole: With its aromatic character and moderate polarity, anisole is expected to be a good solvent for Ibuprofen and Naproxen. Its performance with the more polar caffeine will be a key indicator of its versatility.
Performance Benchmark II: A Model Nucleophilic Aromatic Substitution (SNAr) Reaction
The SNAr reaction is a cornerstone of modern organic synthesis, and high-boiling point solvents are often crucial for driving these reactions to completion. We will benchmark the performance of our selected solvents in a model SNAr reaction: the reaction of 4-fluoro-1-nitrobenzene with morpholine to yield 4-(4-nitrophenyl)morpholine.
Experimental Protocol: SNAr Reaction
-
Reaction Setup: To a stirred solution of 4-fluoro-1-nitrobenzene (1.0 eq) and morpholine (1.2 eq) in the chosen solvent (e.g., 5 mL per mmol of limiting reagent), add a suitable base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the solvent is water-miscible (Cyrene™, DMSO), dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If the solvent is water-immiscible (this compound, Anisole), wash the reaction mixture with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Synthesized from Literature)
While a single study directly comparing all four solvents for this specific reaction is unavailable, the literature suggests the following performance trends:
| Solvent | Typical Reaction Time | Typical Yield | Notes |
| This compound | 4-8 hours | Good to Excellent | Traditional choice, effective but with environmental concerns. |
| Cyrene™ | 1-4 hours | Good to Excellent | Has shown to outperform traditional solvents like DMF and DMSO in some SNAr reactions.[12][13] Base stability can be a concern, but short reaction times can mitigate this.[12] |
| Dimethyl Sulfoxide (DMSO) | 1-3 hours | Excellent | Known to significantly accelerate SNAr reactions due to its high polarity and ability to solvate cations.[9] |
| Anisole | 6-12 hours | Moderate to Good | A viable greener alternative, though may require longer reaction times or higher temperatures compared to polar aprotic solvents.[10] |
Causality Behind Experimental Choices: The choice of a high-boiling point solvent is dictated by the need to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction. The use of a base is essential to deprotonate the amine nucleophile, increasing its nucleophilicity. The work-up procedure is tailored to the properties of the solvent; water-miscible solvents require an extractive work-up, while water-immiscible solvents can be simply washed.
Performance Benchmark III: Solvent Recycling and Recovery
The ability to efficiently recycle a solvent is a key tenet of green chemistry, as it reduces waste and improves the overall sustainability of a process. The primary method for solvent recovery in a laboratory or industrial setting is distillation.[14][15]
Experimental Protocol: Solvent Recovery by Distillation
-
Setup: Assemble a standard distillation apparatus, including a heating mantle, a distillation flask containing the solvent to be recovered, a condenser, and a receiving flask. For high-boiling point solvents, a vacuum distillation setup is recommended to lower the boiling point and prevent thermal degradation.[16]
-
Distillation: Heat the solvent to its boiling point (or the reduced boiling point under vacuum). The solvent will vaporize, pass through the condenser where it will be cooled and converted back to a liquid, and be collected in the receiving flask.
-
Efficiency Calculation: The recovery efficiency can be calculated as follows: Recovery Efficiency (%) = (Volume of Recovered Solvent / Initial Volume of Solvent) x 100[17]
Comparative Analysis of Recycling Efficiency
The energy required for distillation is primarily dependent on the solvent's boiling point and its enthalpy of vaporization.
| Solvent | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Ease of Recovery |
| This compound | 180.5[2] | 50.9 | Moderate (Requires high energy input or vacuum) |
| Cyrene™ | 227[11] | N/A | Difficult (Very high energy input required) |
| Dimethyl Sulfoxide (DMSO) | 189 | 52.9 | Moderate (Requires high energy input or vacuum) |
| Anisole | 154 | 42.7 | Easiest (Lowest boiling point and enthalpy of vaporization) |
Discussion: Anisole stands out as the most easily recyclable solvent among the four, owing to its lower boiling point and enthalpy of vaporization. This compound and DMSO require more energy for recovery. The very high boiling point of Cyrene™ makes its recovery by distillation energy-intensive, which is a significant consideration for its large-scale application.
Safety, Health, and Environmental (SHE) Profile: A Comparative Overview
A comprehensive solvent selection guide must extend beyond performance and consider the inherent hazards of each solvent. The CHEM21 solvent selection guide provides a robust framework for evaluating the SHE profile of solvents.[12]
| Solvent | CHEM21 Safety Score | CHEM21 Health Score | CHEM21 Environment Score | Overall Ranking |
| This compound | 4 | 7 | 7 | Hazardous |
| Cyrene™ | 3 | 1 | 3 | Recommended |
| Dimethyl Sulfoxide (DMSO) | 3 | 4 | 4 | Problematic |
| Anisole | 5 | 4 | 5 | Problematic |
(Note: Scores are on a scale of 1-10, with higher scores indicating greater hazard. Rankings are based on the CHEM21 methodology.)
Interpretation: The CHEM21 guide clearly highlights the hazardous nature of this compound. Cyrene™ emerges as the most favorable alternative from a SHE perspective, with low scores across all categories. DMSO and Anisole are categorized as "problematic," indicating that while they are significant improvements over hazardous solvents, some precautions are still necessary.
Conclusion and Recommendations
The data presented in this guide demonstrates that viable, greener alternatives to this compound exist and can offer comparable, and in some cases superior, performance in key synthetic applications.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Green Alternatives: For new process development, we strongly recommend exploring green alternatives to this compound from the outset. Cyrene™, DMSO, and Anisole have all demonstrated their utility in a range of chemical transformations.
-
Consider the Entire Process: The choice of solvent should not be made in isolation. Consider the downstream implications, including work-up, purification, and solvent recycling. The ease of removal and recovery of Anisole makes it a particularly attractive option from a process efficiency standpoint.
-
Embrace Data-Driven Decisions: Utilize solvent selection guides like CHEM21 to make informed decisions based on a holistic assessment of a solvent's performance and its safety, health, and environmental impact.
-
Optimize Reaction Conditions: When transitioning from a traditional solvent to a greener alternative, be prepared to re-optimize reaction conditions such as temperature, reaction time, and catalyst loading to achieve the desired outcome.
The shift towards sustainable chemistry is not merely a trend but a necessity. By critically evaluating and adopting greener solvent alternatives, the scientific community can continue to drive innovation while minimizing its environmental footprint.
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A Senior Application Scientist's Guide to the Comparative Toxicity Assessment of Dichlorobenzene Isomers in Cell-Based Assays
For researchers, scientists, and professionals in drug development, understanding the nuanced toxicity of isomeric compounds is paramount. Dichlorobenzenes (DCBs), prevalent in industrial applications and as environmental contaminants, exist as three distinct isomers: 1,2-dichlorobenzene (1,2-DCB), 1,3-dichlorobenzene (1,3-DCB), and 1,4-dichlorobenzene (1,4-DCB). While structurally similar, their toxicological profiles can vary significantly. This guide provides an in-depth, technically-focused comparison of the toxicity of these isomers using established cell-based assays, grounded in experimental data and mechanistic insights.
Introduction: The Isomer-Specific Toxicity of Dichlorobenzenes
The position of chlorine atoms on the benzene ring dictates the physicochemical properties of dichlorobenzene isomers, which in turn influences their biological activity and toxic potential.[1] In vitro toxicological studies are indispensable for elucidating the mechanisms of chemical-induced cytotoxicity and for ranking compounds based on their hazardous potential. This guide will focus on a battery of cell-based assays to provide a comprehensive assessment of the comparative toxicity of 1,2-DCB, 1,3-DCB, and 1,4-DCB. We will delve into methodologies for assessing cytotoxicity, genotoxicity, and apoptosis, and discuss the underlying molecular mechanisms. The human hepatoma cell line, HepG2, will be highlighted as a relevant in vitro model due to its metabolic capabilities, making it a suitable system for studying the toxicity of compounds that undergo metabolic activation.[2]
Experimental Design and Methodologies
A robust assessment of toxicity requires a multi-parametric approach. Here, we outline the protocols for four key cell-based assays that provide a holistic view of the cytotoxic and genotoxic potential of the dichlorobenzene isomers.
Cell Culture and Treatment
The human hepatoma cell line HepG2 is a widely accepted model for in vitro toxicology studies due to its liver-like characteristics, including the expression of certain cytochrome P450 enzymes involved in the metabolism of xenobiotics.[2]
Protocol for HepG2 Cell Culture:
-
Cell Line Maintenance: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Preparation for Assays: For all assays, seed the HepG2 cells in appropriate multi-well plates and allow them to adhere and proliferate for 24 hours before treatment with dichlorobenzene isomers.
Preparation of Dichlorobenzene Solutions:
Due to the low aqueous solubility of dichlorobenzenes, a suitable solvent such as dimethyl sulfoxide (DMSO) should be used to prepare stock solutions. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest DCB concentration) in all experiments to account for any solvent-induced effects.
Assessment of Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of each dichlorobenzene isomer (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle control.
The Neutral Red Uptake (NRU) assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Neutral Red Uptake Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of neutral red solution (50 µg/mL in medium) to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the neutral red solution and wash the cells with 150 µL of a wash solution (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and Neutral Red Uptake assays.
Assessment of Genotoxicity: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Comet Assay Protocol:
-
Cell Preparation and Treatment: Treat HepG2 cells with DCB isomers for a shorter duration (e.g., 4-24 hours) to detect primary DNA damage.
-
Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (high salt and detergent) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Experimental Workflow for the Comet Assay
Caption: Step-by-step workflow of the Comet Assay.
Assessment of Apoptosis: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
TUNEL Assay Protocol:
-
Cell Preparation and Treatment: Grow and treat HepG2 cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Determine the percentage of TUNEL-positive cells to quantify the extent of apoptosis.
Experimental Workflow for the TUNEL Assay
Caption: Key steps in the TUNEL assay for apoptosis detection.
Comparative Toxicity of Dichlorobenzene Isomers
A key study using human liver slices demonstrated a clear order of toxicity.[3] In this ex vivo model, which closely mimics the in vivo liver environment, the isomers exhibited the following rank order of hepatotoxicity: 1,3-DCB > 1,2-DCB > 1,4-DCB .[3] This suggests that the meta-isomer is the most potent hepatotoxicant, followed by the ortho-isomer, with the para-isomer being the least toxic.
| Isomer | Chemical Structure | Relative Cytotoxicity (in human liver slices)[3] |
| This compound | Moderate | |
| 1,3-Dichlorobenzene | High | |
| 1,4-Dichlorobenzene | Low |
Table 1: Comparative toxicity of dichlorobenzene isomers.
Mechanisms of Dichlorobenzene-Induced Toxicity
The toxicity of dichlorobenzenes is intrinsically linked to their metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1] This metabolic activation can lead to the formation of reactive metabolites, which in turn can induce oxidative stress and trigger apoptotic cell death.
Metabolic Activation and Oxidative Stress
Dichlorobenzenes are metabolized by CYPs to form dichlorophenols and other reactive intermediates.[1] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.
Induction of Apoptosis
Oxidative stress is a potent trigger of the intrinsic pathway of apoptosis. ROS-induced damage to mitochondria can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that dichlorobenzene isomers can induce caspase-mediated apoptosis in HepG2 cells.[4]
Signaling Pathway of Dichlorobenzene-Induced Hepatotoxicity
Caption: Proposed signaling pathway for dichlorobenzene-induced hepatotoxicity.
Conclusion
This guide provides a framework for the comparative toxicity assessment of dichlorobenzene isomers using a suite of well-established cell-based assays. The available evidence suggests a clear hierarchy of hepatotoxicity, with 1,3-DCB being the most potent, followed by 1,2-DCB, and then 1,4-DCB. This isomer-specific toxicity is likely driven by differences in their metabolic activation by cytochrome P450 enzymes, leading to varying degrees of oxidative stress and subsequent apoptosis.
For researchers in toxicology and drug development, a thorough understanding of these isomer-specific differences is critical for accurate risk assessment and the development of safer chemical entities. The methodologies and mechanistic insights presented here offer a robust starting point for further investigation into the complex toxicological profiles of dichlorobenzenes and other isomeric compounds.
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- Fisher, R. L., et al. (1995). Comparative Metabolism and Toxicity of Dichlorobenzenes in Sprague-Dawley, Fischer-344 and Human Liver Slices. Human & Experimental Toxicology, 14(5), 414-421. [Link]
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- Kumar, S., et al. (2020). Induction of Caspase-Mediated Apoptosis in HepG2 Liver Carcinoma Cells Using Mutagen−Antioxidant Conjugated Self-Assembled Nanoparticles. ACS Omega, 5(50), 32551-32561. [Link]
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A Senior Application Scientist's Guide to the Analysis of Trace Impurities in 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purity in Different Grades of 1,2-Dichlorobenzene with Supporting Experimental Data
Introduction: The Critical Role of Purity in this compound Applications
This compound (o-DCB), an organic compound with the formula C6H4Cl2, is a versatile and widely used chemical in various industrial and scientific applications.[1][2] It serves as a high-boiling solvent, a chemical intermediate in the synthesis of agrochemicals and dyes, and is utilized in the production of certain pharmaceuticals.[3][4] In the context of drug development and pharmaceutical synthesis, the purity of solvents and reagents is paramount. Trace impurities, even at seemingly negligible concentrations, can have a significant impact on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[5] This guide provides a comprehensive analysis of trace impurities in different grades of this compound, offering a comparative overview to aid researchers in selecting the appropriate grade for their specific application.
Understanding the Grades: A Comparative Overview of Impurity Profiles
The manufacturing process of this compound, typically through the chlorination of benzene, results in a mixture of isomers and other chlorinated compounds.[6][7][8] The subsequent purification steps determine the final grade of the product. While specific impurity levels can vary between manufacturers, we can generally categorize this compound into the following grades:
-
Technical Grade: This grade is the least pure and is often used in applications where high purity is not a critical factor, such as in some industrial cleaning and degreasing operations.[3] Technical grade this compound can contain significant levels of other dichlorobenzene isomers (1,3- and 1,4-), as well as monochlorobenzene and trichlorobenzenes.[7][8][9]
-
Pure Grade (e.g., 98-99%): This grade has undergone further purification to reduce the levels of isomeric and other chlorinated impurities.[10][11] It is suitable for many laboratory and synthesis applications where a higher degree of purity is required.
-
High-Purity Grades (e.g., HPLC, Anhydrous, Spectrophotometric): These grades are subjected to more rigorous purification processes to minimize impurities that could interfere with specific analytical techniques or sensitive reactions.[12][13][14][15] For example, HPLC grade will have low UV absorbance at specific wavelengths, while anhydrous grades have very low water content.[12]
Table 1: Typical Impurity Profiles in Different Grades of this compound
| Grade | Typical Assay | Common Impurities | Potential Impact on Applications |
| Technical Grade | 80-90%[8] | 1,3-Dichlorobenzene, 1,4-Dichlorobenzene, Monochlorobenzene, Trichlorobenzenes[7][8][9] | May lead to side reactions, reduced yield, and complex purification of the desired product. Unsuitable for most pharmaceutical applications. |
| Pure Grade | ≥98%[11] | Lower levels of dichlorobenzene isomers and other chlorinated benzenes. | Suitable for general synthesis and as a reaction solvent where minor impurities are tolerable. |
| HPLC Grade | ≥98%[12] | Low levels of UV-absorbing impurities. | Essential for use as a mobile phase in HPLC to ensure a stable baseline and accurate quantification.[12] |
| Anhydrous Grade | ≥99% | Very low water content (<0.005%). | Critical for moisture-sensitive reactions, such as Grignard or organolithium reactions, to prevent quenching of reagents. |
| Spectrophotometric Grade | ≥98%[14][15] | Low levels of impurities that absorb in the UV-Vis range. | Necessary for applications where the solvent is used in spectroscopic measurements to avoid interference. |
Analytical Methodology: The Gold Standard for Impurity Profiling
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the preeminent analytical technique for the separation, identification, and quantification of volatile and semi-volatile trace impurities in this compound.[16][17] The high resolving power of GC allows for the separation of closely related isomers, while MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Causality Behind Experimental Choices:
-
Gas Chromatography (GC): The choice of GC is logical for analyzing chlorinated benzenes due to their volatility.[6][18] A key aspect of a successful GC separation is the selection of the stationary phase in the column. For aromatic isomers like dichlorobenzenes, a stationary phase with shape selectivity, such as one modified with Bentone-34, can provide excellent resolution.[6][19]
-
Mass Spectrometry (MS): Coupling GC with MS provides a powerful tool for unambiguous identification of co-eluting or trace-level impurities. The mass spectrum of each compound is a unique fingerprint, allowing for confident identification even at very low concentrations.[20]
Experimental Protocol: A Self-Validating System for Trace Impurity Analysis
The following protocol outlines a robust GC-MS method for the analysis of trace impurities in this compound. This method is designed to be self-validating through the use of an internal standard and by establishing clear system suitability criteria.
1. Sample Preparation:
-
Accurately weigh approximately 1g of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of an appropriate internal standard (e.g., 1,2,4,5-tetrachlorobenzene, if not expected as an impurity).
-
Dilute to the mark with a high-purity solvent such as hexane or pentane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A capillary column suitable for separating aromatic isomers, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis and Quantification:
-
Identify impurities by comparing their retention times and mass spectra to those of certified reference standards.
-
Quantify each impurity using the internal standard method, which corrects for variations in injection volume and instrument response.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.
Caption: Workflow for Trace Impurity Analysis in this compound.
Interpreting the Data: A Comparative Analysis
The chromatograms obtained from the GC-MS analysis will clearly show the difference in impurity profiles between the various grades of this compound.
-
Technical Grade: The chromatogram is expected to show multiple significant peaks corresponding to the main this compound peak, as well as peaks for the 1,3- and 1,4-isomers, monochlorobenzene, and trichlorobenzenes.
-
Pure Grade: The chromatogram will be dominated by the this compound peak, with much smaller peaks for the other isomers and related impurities.
-
High-Purity Grades: The chromatogram will show a very clean baseline with an extremely prominent this compound peak and only trace-level or non-detectable peaks for other impurities.
Conclusion: Selecting the Right Grade for Your Application
The choice of this compound grade is a critical decision that directly impacts the success of a chemical synthesis or analytical method. For applications in drug development and pharmaceutical manufacturing, where purity is non-negotiable, the use of a high-purity grade is essential to ensure the safety, efficacy, and quality of the final product. While technical grade may be suitable for less sensitive industrial applications, its complex impurity profile makes it unsuitable for pharmaceutical use. By understanding the typical trace impurities in different grades and employing robust analytical methods like GC-MS, researchers can make informed decisions and ensure the integrity of their work.
References
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- Oxford Academic. (2026). Analysis of Chlorinated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science.
- Unknown Author. (n.d.). Environmental and Industrial Impacts of this compound: A Comprehensive Overview.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions in this compound.
- Thermo Fisher Scientific. (n.d.). Analysis of BTEX and Chlorinated Compounds in Water Via a Dual Detector Configuration Gas Chromatograph.
- Taylor & Francis Online. (n.d.). GC-FID Determination of Chlorobenzene Isomers in Methanogenic Batch-Cultures from River Sediments. International Journal of Environmental Analytical Chemistry, 60(1).
- Ataman Kimya. (n.d.). This compound.
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- Tschickardt, M., et al. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 8(2).
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- Canada.ca. (n.d.). This compound.
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- Analytice. (n.d.). Dichlorobenzene (1,2-) - analysis.
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- Dioxin 20XX International Symposium. (2005). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. Organohalogen Compounds, 67.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for 1,2-Dichlorobenzene
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,2-Dichlorobenzene (ortho-dichlorobenzene, o-DCB), a prevalent industrial chemical and environmental contaminant. Designed for researchers, analytical scientists, and laboratory managers, this document delves into the nuances of common chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detection systems. Beyond a simple recitation of protocols, this guide explains the causal relationships behind experimental choices, outlines the framework for establishing a robust inter-laboratory comparison study, and provides detailed, field-tested protocols. Our objective is to equip analytical professionals with the expertise to select, validate, and standardize methods for this compound, ensuring data accuracy, reproducibility, and comparability across different laboratories.
Introduction: The Analytical Imperative for this compound
This compound is an organic compound primarily used as a chemical intermediate, a solvent for various applications like engine degreasing, and in the manufacturing of other chemicals.[1][2] Its presence in industrial effluents and potential for persistence in anaerobic sediments makes its accurate monitoring in environmental matrices a regulatory and public health priority.[2] Furthermore, its classification as a hazardous substance necessitates reliable methods for workplace air monitoring to ensure occupational safety.[3]
The challenge for the scientific community is not merely detecting this compound, but ensuring that the quantitative data generated by different laboratories are consistent, reliable, and comparable. An inter-laboratory comparison (ILC) or proficiency test is the ultimate arbiter of a method's robustness and a laboratory's competence. This guide provides the foundational knowledge for designing and participating in such studies by first comparing the primary analytical techniques employed for this analyte.
Core Analytical Methodologies: A Comparative Overview
The quantification of this compound is dominated by chromatographic techniques, which separate it from other components in a sample matrix before detection. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point, driven by the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) remains the most prevalent technique due to the volatile nature of this compound.[4] It is the cornerstone of numerous standardized environmental testing methods.
-
Principle of Causality: GC is chosen because this compound has a boiling point (178-180°C) and vapor pressure that make it amenable to volatilization without degradation. The separation occurs in a capillary column based on the compound's partitioning between the mobile phase (an inert carrier gas like helium) and the stationary phase (a coating on the column walls).
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for aqueous samples where direct injection is desired, minimizing complex sample preparation steps.[5]
-
Principle of Causality: In HPLC, separation is based on the compound's partitioning between a liquid mobile phase (e.g., a mixture of acetonitrile and water) and a solid stationary phase (e.g., C18-packed column).[6] This is suitable for non-volatile or thermally sensitive compounds, but can also be adapted for semi-volatiles like this compound.
Comparative Data Summary
The following table provides a high-level comparison of the most common analytical approaches.
| Parameter | Gas Chromatography/Mass Spectrometry (GC/MS) | Gas Chromatography/Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatography/Diode Array Detector (HPLC-DAD) |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio.[4] | Separation by volatility/boiling point, detection of electron-absorbing compounds (halogens). | Separation by polarity, detection by UV-Vis absorbance spectrum.[5] |
| Typical Matrix | Water, Air, Soil, Biological Tissues. | Water, Air. | Aqueous samples, process streams.[5] |
| Sample Prep | Purge & Trap, Headspace, Solvent Extraction.[4][7] | Purge & Trap, Solvent Extraction.[8] | Often direct injection, filtration.[5] |
| Selectivity | Excellent: Provides structural confirmation via mass spectrum fragmentation.[1][9] | Good: Highly sensitive to halogenated compounds, but less specific than MS. | Moderate: Provides UV spectrum for peak purity analysis but susceptible to co-eluting absorbers. |
| Sensitivity (LOD) | Low µg/L to ng/L range. EPA Method 524.2 reports low µg/L levels.[7][10] | Very low (pg) sensitivity. Can be more sensitive than MS for specific halogenated compounds. | Higher µg/L to mg/L range.[5] |
| Quantitation | Stable isotope dilution or internal standard calibration. | External or internal standard calibration. | External or internal standard calibration. |
| Regulatory Acceptance | Widely accepted (e.g., EPA Methods 524.2, 624).[10][11] | Accepted in various standard methods (e.g., NIOSH 1003 for air).[12] | Method-dependent, often used for specific applications.[5] |
| Trustworthiness | High confidence in identification due to spectral library matching. | High sensitivity but requires confirmation of peak identity, often by GC/MS.[12] | Peak purity analysis via DAD is essential to avoid reporting false positives. |
Designing and Executing an Inter-laboratory Comparison (ILC) Study
An ILC is a self-validating system for the entire analytical community. It establishes the performance of a method between laboratories, not just within one. The process follows a rigorous, logical flow to ensure that the results are statistically meaningful. Participation in proficiency testing programs, which are a form of ILC, is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.[13]
Workflow for a Successful ILC
The following diagram outlines the critical stages of an ILC program.
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The Convergence of Experiment and Theory: A Comparative Analysis of 1,2-Dichlorobenzene Properties
In the landscape of chemical research and development, particularly within the pharmaceutical and material science sectors, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted properties of 1,2-dichlorobenzene, a versatile yet hazardous aromatic compound. By juxtaposing empirical data with theoretical models, we aim to illuminate the strengths and limitations of predictive chemistry and underscore the synergistic relationship between in-silico and laboratory-based characterization.
Introduction to this compound: A Molecule of Industrial Significance and Environmental Concern
This compound (o-DCB) is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Structurally, it consists of a benzene ring substituted with two adjacent chlorine atoms.[3][4] This substitution pattern imparts a unique set of physical and chemical properties that have led to its widespread use as a high-boiling solvent, a chemical intermediate in the synthesis of pesticides and dyes, and a component in engine cleaning formulations.[3][4] However, its persistence in the environment and potential for toxicity necessitate a comprehensive understanding of its behavior, making it an important subject for both experimental and computational investigation.[2]
Experimental Characterization: The Foundation of Chemical Knowledge
The empirical determination of a compound's properties remains the gold standard in chemical science. These values, obtained through meticulous laboratory procedures, provide the benchmark against which all predictive models are validated. The following sections detail the key experimental properties of this compound.
Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by its fundamental physicochemical properties. These constants are critical for process design, safety assessments, and understanding its environmental fate.
| Property | Experimental Value | Source(s) |
| Boiling Point | 180.19 °C | [3] |
| Melting Point | -17.03 °C | [3][5] |
| Density | 1.306 g/mL at 25 °C | [1][6] |
| Vapor Pressure | 1.2 mmHg at 20 °C | [6] |
| Water Solubility | 0.1 g/100 mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.551 | [6] |
| Viscosity | 1.32 cP at 20°C | [8] |
| Flash Point | 66 °C | [3] |
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that reflects the strength of its intermolecular forces. A standard method for its determination is distillation.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The heating mantle is turned on and the temperature is gradually increased.
-
Observation: The temperature at which the liquid boils and its vapor condenses, with the condensate dripping into the receiving flask at a steady rate, is recorded as the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 1 atmosphere (760 mmHg) if necessary.
Causality: The choice of distillation as a method is based on its direct measurement of the liquid-vapor equilibrium temperature. The careful placement of the thermometer is crucial to ensure that the measured temperature is that of the vapor phase, which is in equilibrium with the boiling liquid, and not the temperature of the liquid itself, which can be superheated.
The Rise of Predictive Chemistry: In-Silico Approaches
Computational chemistry has emerged as a powerful tool for predicting molecular properties, offering a rapid and cost-effective alternative to laboratory experiments. These methods range from quantitative structure-activity relationships (QSAR) to sophisticated quantum mechanical calculations.
Computational Methods for Property Prediction
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or a physical property.[9][10][11] These models are built using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds.
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies with a good balance of accuracy and computational cost.
Correlation of Experimental and Predicted Properties
The true value of predictive models lies in their ability to accurately reproduce experimental data. The following table compares the experimental properties of this compound with values predicted by computational methods.
| Property | Experimental Value | Predicted Value | Prediction Method | Source(s) |
| Boiling Point (°C) | 180.19 | 180.2 | Not specified | [3] |
| Melting Point (°C) | -17.03 | -17 | Not specified | [3][5] |
| logP (Octanol-Water Partition Coefficient) | 3.43 (experimental) | 3.4 (computed) | XLogP3 | [8] |
Discussion:
The predicted values for the boiling and melting points show excellent agreement with the experimental data, indicating the high accuracy of the models used for these fundamental properties. The octanol-water partition coefficient (logP), a crucial parameter in drug development for predicting a compound's distribution in the body, also shows a very strong correlation between the experimental and computationally predicted values. This alignment builds confidence in the utility of in-silico methods for initial screening and prioritization of compounds in research pipelines.
Visualizing the Workflow: A Synergistic Approach
The integration of experimental and computational approaches is key to a comprehensive understanding of a molecule's properties. The following workflow diagram illustrates this synergistic relationship.
Caption: Workflow for correlating experimental and predicted properties.
Conclusion: A Powerful Partnership for Scientific Advancement
The close correlation between the experimental and predicted properties of this compound highlights the significant advancements in computational chemistry. While experimental determination remains the cornerstone of chemical science for its definitive accuracy, predictive models offer an invaluable tool for rapid screening, hypothesis testing, and guiding experimental design. The integration of both approaches, as outlined in this guide, provides a robust framework for accelerating research and development, enabling scientists to make more informed decisions in the journey of discovery.
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The Unsung Workhorse: A Comparative Evaluation of 1,2-Dichlorobenzene as a High-Temperature Solvent in Named Reactions
For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. While a plethora of solvents are available, high-boiling point solvents are indispensable for reactions requiring significant thermal energy. Among these, 1,2-dichlorobenzene (o-DCB) often emerges as a robust, albeit sometimes overlooked, option. This guide provides an in-depth comparative evaluation of this compound's performance in several key named reactions, offering insights into its advantages, limitations, and practical applications, supported by experimental data.
The Physicochemical Profile of a High-Temperature Performer
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physical properties make it a suitable candidate for high-temperature synthesis.[1] With a boiling point of approximately 180°C, it allows for a wide operational temperature range, crucial for driving sluggish reactions to completion.[1] It is a relatively non-polar solvent, rendering it effective for dissolving non-polar and moderately polar organic compounds.
Table 1: Key Physicochemical Properties of this compound and Common Alternative Solvents
| Property | This compound | Toluene | Xylene (mixed isomers) | N,N-Dimethylformamide (DMF) | 1,4-Dioxane |
| Boiling Point (°C) | 180.5 | 111 | ~138-144 | 153 | 101 |
| Melting Point (°C) | -17 | -95 | -47 to -25 | -61 | 11.8 |
| Density (g/mL at 20°C) | 1.306 | 0.867 | ~0.87 | 0.944 | 1.033 |
| Dielectric Constant | 9.93 | 2.38 | ~2.3-2.6 | 36.7 | 2.21 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Miscible | Miscible |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The choice of solvent in these transformations is critical, influencing catalyst stability, substrate solubility, and reaction kinetics. While solvents like toluene, dioxane, and DMF are frequently employed, this compound offers distinct advantages in specific scenarios.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While often performed at moderate temperatures, the coupling of challenging substrates, such as sterically hindered or electron-deficient aryl chlorides, can necessitate higher reaction temperatures. In these cases, this compound can be a valuable solvent.
A general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for high-temperature conditions using this compound is as follows:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { A[Aryl Halide + Pd(0)L2] -->|Oxidative Addition| B(Ar-Pd(II)-X(L2)); C[Arylboronic Acid + Base] --> D(Ar'-B(OR)3-); B -->|Transmetalation| E(Ar-Pd(II)-Ar'(L2)); D --> E; E -->|Reductive Elimination| F(Ar-Ar' + Pd(0)L2); F --> A; }
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While commonly performed in solvents like toluene or dioxane, reactions involving less reactive aryl chlorides or sterically hindered amines can benefit from the higher temperatures accessible in this compound.[2][3] For instance, the amination of sterically hindered aryl chlorides with various amines has been successfully carried out at 110°C in toluene, and for particularly challenging substrates, higher boiling point solvents like this compound can be employed to drive the reaction to completion.[2]
dot graph TD { A[Aryl Halide + Pd(0)L2] -->|Oxidative Addition| B(Ar-Pd(II)-X(L2)); C[Amine + Base] --> D(Amide Anion); B -->|Ligand Exchange| E(Ar-Pd(II)-Amine(L2)); D --> E; E -->|Reductive Elimination| F(Ar-Amine + Pd(0)L2); F --> A; }
Catalytic cycle of the Buchwald-Hartwig amination.
The Realm of Copper-Catalyzed Reactions: The Ullmann Condensation
The Ullmann condensation, a classical method for forming carbon-oxygen and carbon-nitrogen bonds, traditionally requires harsh reaction conditions, including high temperatures.[4] While modern modifications have enabled milder conditions, high-boiling polar aprotic solvents like DMF or NMP are often favored.[4] However, for specific applications such as O-arylation, non-polar solvents like toluene or xylene have shown to be more effective.[5][6] this compound, with its high boiling point and moderate polarity, can serve as a suitable alternative, particularly when substrate solubility is a concern in less polar solvents.
Table 2: Illustrative Solvent Effects on Ullmann Diaryl Ether Synthesis
| Aryl Halide | Phenol | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloronitrobenzene | Phenol | Nitrobenzene | >200 | Moderate | [4] |
| 2-Bromonaphthalene | p-Cresol | Toluene | 100 | 58 | [5] |
| 2-Bromonaphthalene | p-Cresol | o-Xylene | 140 | 68 | [5] |
| Aryl Iodide | Aliphatic Alcohol | THF | 110 | High | [7] |
High-Temperature Transformations: Beyond Cross-Coupling
The utility of this compound extends beyond palladium- and copper-catalyzed reactions. Its thermal stability makes it a solvent of choice for various other high-temperature transformations.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. The choice of solvent can significantly influence the reaction's outcome, particularly in terms of regioselectivity. In some cases, higher temperatures are required to drive the reaction, especially with deactivated aromatic substrates.[8] While chlorinated solvents like dichloroethane are common, for higher temperature requirements, this compound can be a suitable medium, provided it does not interfere with the reaction. However, it is important to note that at very high temperatures, the solvent itself could potentially undergo side reactions.[1]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds.[9][10][11][12][13][14][15] While often acid-catalyzed and performed in protic solvents, variations of this reaction can be conducted at elevated temperatures in aprotic media, especially when dealing with less nucleophilic β-arylethylamines.[9] The high boiling point of this compound makes it a plausible, though less conventional, choice for such transformations.
Practical Considerations and Safety
While this compound offers advantages in high-temperature applications, its use requires careful consideration of its safety and environmental profile. It is classified as a hazardous substance and is toxic upon inhalation and ingestion.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. From an environmental perspective, it is a volatile organic compound (VOC) and efforts should be made to minimize its release.
Conclusion
This compound is a valuable high-boiling point solvent for a range of named reactions in organic synthesis. Its ability to facilitate reactions at elevated temperatures makes it particularly useful for challenging substrates that are unreactive under milder conditions. While it may not always be the first choice compared to more common solvents like toluene, DMF, or dioxane, its unique combination of a high boiling point and moderate polarity provides a valuable option in the synthetic chemist's toolbox. As with any reagent, a thorough understanding of its properties, along with careful consideration of the specific reaction requirements and safety protocols, is essential for its successful and responsible application in the laboratory.
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- Jessiman, J. E., et al. (2021).
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
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Safety Operating Guide
Navigating the Disposal of 1,2-Dichlorobenzene: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. 1,2-Dichlorobenzene, a common solvent and chemical intermediate, requires a thorough understanding of its properties to ensure safe handling and environmentally responsible disposal.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Section 1: Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to recognize the inherent risks associated with this compound. It is a combustible liquid that is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4][5] Acute exposure can lead to headaches, nausea, and irritation of the nose and throat, while higher levels of exposure may cause dizziness and lightheadedness.[1] Long-term or repeated exposure may have adverse effects on the liver, kidneys, and blood cells.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal an environmental imperative.[4][5][6]
Key Safety and Hazard Information:
| Parameter | Value/Information | Source(s) |
| Appearance | Colorless to pale yellow liquid with a pleasant odor. | |
| Primary Hazards | Harmful if swallowed or inhaled, skin/eye irritant, combustible liquid, toxic to aquatic life. | [3][4][5] |
| OSHA PEL (Permissible Exposure Limit) | 50 ppm (ceiling limit) | [7] |
| Incompatible Materials | Strong oxidizing agents (e.g., perchlorates, peroxides), strong acids, aluminum or its alloys, and other metals. | [1][3] |
| Hazardous Decomposition Products | Under fire conditions, poisonous gases such as hydrogen chloride and chlorine are produced. | [1] |
| EPA Hazardous Waste Code | F002 (as a spent halogenated solvent) | [8][9][10] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Use chemically resistant gloves. While thin nitrile gloves may offer incidental splash protection, they are not suitable for prolonged exposure. It is advisable to consult specific chemical resistance charts for the most appropriate glove material for extended handling.[11][12]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[3]
-
Skin and Body Protection: A lab coat or other protective work clothing is essential to prevent skin contact.[1]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]
Section 3: Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound is governed by stringent environmental regulations. It is classified as a hazardous waste and must be managed accordingly.[1][13]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All this compound waste, including contaminated consumables like pipette tips and filter paper, must be collected in a designated, properly labeled hazardous waste container.[13]
-
Halogenated Organic Waste Stream: This waste should be segregated into the halogenated organic waste stream. Do not mix it with non-halogenated solvents.
-
Container Integrity: Ensure the waste container is made of a compatible material and is kept tightly closed when not in use to prevent the release of vapors.[1][3]
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical compliance step. The label on your this compound waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Combustible," "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
Step 3: Storage of Waste Pending Disposal
-
Location: Store the sealed waste container in a cool, well-ventilated area, away from heat, direct sunlight, and sources of ignition.[1][7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials as listed in the table above.[1][3]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][13]
-
Licensed Waste Hauler: The EHS department will work with a licensed hazardous waste disposal company to ensure the this compound is transported and disposed of in accordance with all federal, state, and local regulations.
Section 4: Managing Spills of this compound
Accidents can happen, and a prepared response is key to mitigating risks.
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.[13]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[6][13]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area with soap and water.[15]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[15]
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Contact EHS: Immediately contact your institution's EHS department or emergency response team.[13]
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and specialized equipment.[13]
Section 5: Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dichlorobenzene
Welcome to your essential guide for the safe handling of 1,2-Dichlorobenzene (ortho-dichlorobenzene, ODCB) in a laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not on avoidable risks.
Understanding the Adversary: Hazard Profile of this compound
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound (CAS No. 95-50-1) is a colorless to pale yellow liquid with a distinct aromatic odor.[1][2] It is a versatile solvent and chemical intermediate, but its utility comes with significant health and safety considerations.[3][4]
Primary Routes of Exposure and Health Effects:
-
Inhalation: This is the most common route of exposure.[4] Vapors can cause irritation of the eyes and respiratory tract.[1][4] Higher concentrations can lead to headaches, dizziness, and nausea, while long-term exposure may damage the liver, kidneys, and nervous system.[3][4]
-
Skin (Dermal) Contact: this compound can be absorbed through the skin and cause irritation, burning, and may lead to a skin allergy (sensitization).[3][5] Prolonged contact can contribute to systemic toxicity, meaning skin protection is paramount.[6]
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause serious irritation and potential burns.[3][7]
-
Ingestion: While less common in a lab setting, ingestion is harmful and can cause significant liver damage.[1][5]
Physical Hazards:
This compound is a combustible liquid with a flash point of 151°F (66°C).[8][9] Its vapors are heavier than air and can accumulate in low-lying areas, potentially forming explosive mixtures in the presence of an ignition source.[1][7]
Occupational Exposure Limits (OELs):
Regulatory bodies have established OELs to protect workers. Adherence to these limits is mandatory.
| Agency | Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | 50 ppm (300 mg/m³) | Ceiling Limit (not to be exceeded at any time)[2][5] |
| NIOSH (National Institute for Occupational Safety and Health) | 50 ppm (300 mg/m³) | Ceiling Limit (not to be exceeded at any time)[2][3] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 25 ppm TWA (Time-Weighted Average); 50 ppm STEL (Short-Term Exposure Limit) | TWA is over an 8-hour workday.[3][5] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment is the final and most personal line of defense. Its effectiveness depends on a broader safety strategy known as the Hierarchy of Controls. This principle mandates that we first attempt to eliminate or reduce hazards through more reliable methods before relying on PPE.
Caption: Hierarchy of controls for minimizing chemical exposure.
Always handle this compound within a certified chemical fume hood to minimize vapor inhalation.[5][6]
Core Protective Equipment: Your Last Line of Defense
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against direct exposure.
A. Eye and Face Protection
-
Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8] Standard safety glasses do not provide adequate protection from splashes or vapors.
-
Enhanced Protection: When handling larger quantities (>1 liter) or when there is a significant splash risk, supplement safety goggles with a face shield.
B. Skin and Body Protection
Gloves: The Critical Barrier
Choosing the right glove material is arguably the most critical PPE decision for handling this compound. Not all "chemical-resistant" gloves are created equal. The selection must be based on permeation and degradation data.
-
Recommended Materials: While specific breakthrough times can vary by manufacturer and glove thickness, Viton® or multi-layer laminates (e.g., Silver Shield®) are often recommended for extended contact. For incidental contact, heavy-duty nitrile gloves may be acceptable, but their use should be carefully evaluated.[10]
-
Avoid: Do not use lightweight latex or vinyl gloves, as they offer poor resistance to aromatic solvents like this compound.[11]
-
The Causality of Glove Choice: The molecular structure of this compound allows it to easily permeate through the polymer matrix of many common glove materials. Viton®, a fluoroelastomer, provides superior resistance due to its chemical inertness.
-
Best Practices:
-
Inspect: Always inspect gloves for tears or pinholes before use.
-
Double-Gloving: For tasks with high exposure risk, consider wearing two pairs of gloves.
-
Immediate Replacement: If you suspect contamination, remove and replace your gloves immediately, washing your hands thoroughly.[3]
-
| Glove Material | Incidental Splash Contact | Extended Immersion Contact |
| Nitrile | Fair to Good | Not Recommended |
| Neoprene | Good | Limited Use |
| Butyl Rubber | Good | Limited Use |
| Viton® | Excellent | Recommended |
| Laminate (e.g., Silver Shield®) | Excellent | Recommended |
| Note: This chart is a general guide. Always consult the glove manufacturer's specific chemical resistance data for this compound.[10][11] |
Protective Clothing
-
Standard Use: A long-sleeved, knee-length lab coat made of a low-permeability material should be worn and kept fully fastened.
-
High-Risk Tasks: For tasks involving large volumes or potential for significant splashing, a chemically resistant apron or coveralls worn over the lab coat is required.[8]
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
C. Respiratory Protection
Respirators should only be used when engineering controls like fume hoods are not feasible or are insufficient to maintain exposure below the OELs, such as during a large spill or certain maintenance procedures.
-
When Required: If the airborne concentration of this compound exceeds 25 ppm, a NIOSH-approved respirator is necessary.[3]
-
Recommended Type: For concentrations up to 250 ppm, use a full-facepiece respirator with organic vapor cartridges.[3] A full facepiece provides the added benefit of eye protection.
-
Higher Concentrations: For levels over 250 ppm or in emergency situations, a supplied-air respirator in a positive-pressure mode is required.[3]
-
Trustworthiness through Protocol: A compliant respiratory protection program is a self-validating system that includes:
-
Medical Evaluation: To ensure the user is physically able to wear a respirator.
-
Fit Testing: Annual qualitative or quantitative fit testing is essential to ensure a proper seal.
-
Cartridge Change Schedule: Organic vapor cartridges have a limited lifespan and must be replaced on a fixed schedule or when the user can smell or taste the chemical.[3]
-
Operational Plans: Protocols for Safe Use and Emergency Response
A. Step-by-Step PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Apron
-
Respirator (if required)
-
Safety Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.
-
Safety Goggles/Face Shield: Handle by the strap or sides.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
B. Spill Response Workflow
In the event of a spill, a clear, pre-defined plan is your most valuable asset. The following workflow should be adopted for minor spills (typically <100 mL) that can be managed by laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for responding to a this compound spill.
Decontamination and Disposal
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated according to manufacturer instructions after each use.
-
Disposable PPE: Contaminated gloves, lab coats, and absorbent materials from spills are considered hazardous waste.[6] They must be collected in a clearly labeled, sealed container for disposal according to institutional and local environmental regulations.[3][6] Do not discard them in the regular trash.
-
Contaminated Clothing: If your personal clothing becomes contaminated, remove it immediately and launder it separately from other clothes.[12]
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety. This guide serves as your foundation for handling this compound responsibly, ensuring that your groundbreaking research is conducted safely and effectively.
References
- New Jersey Department of Health and Senior Services. (2005). Hazardous Substance Fact Sheet: this compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Medical Management Guidelines for this compound.
- Rupa Health. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Apollo Scientific. (2023). Safety Data Sheet: this compound.
- PENTA s.r.o. (2025). Safety Data Sheet: this compound.
- BenchChem. (2025). Technical Support Center: Safe Handling of this compound.
- Sdfine. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dichlorobenzenes.
- Indiana State Department of Health. (n.d.). Dichlorobenzenes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
- Loba Chemie. (2023). Safety Data Sheet: this compound for Synthesis.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet 1,2 Dichlorobenzene.
- PubChem. (n.d.). This compound.
- Occupational Safety and Health Administration (OSHA). (2021). O-DICHLOROBENZENE.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Dichlorobenzene.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- Protective Industrial Products. (n.d.). Chemical Glove Selection Guide.
- Guide Gloves. (n.d.). Chemical-Resistant Gloves.
- Occupational Safety and Health Administration (OSHA). (2024). CHLOROBENZENE.
Sources
- 1. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. O-DICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
